Product packaging for Daunorubicin(Cat. No.:CAS No. 20830-81-3)

Daunorubicin

货号: B1662515
CAS 编号: 20830-81-3
分子量: 527.5 g/mol
InChI 键: STQGQHZAVUOBTE-VGBVRHCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Daunorubicin is a potent anthracycline antibiotic isolated from Streptomyces peucetius and is a cornerstone agent in chemotherapy research, particularly for leukemias . Its primary research applications include the study of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and other neoplasms . The value of this compound in a research setting stems from its well-characterized, multifaceted mechanism of action. It functions primarily as a topoisomerase II inhibitor, stabilizing the DNA-topoisomerase II complex and preventing the religation of DNA strands, which results in double-strand breaks and ultimately, apoptosis . Furthermore, this compound intercalates directly into DNA base pairs, causing uncoiling of the double helix and inhibiting both DNA and RNA synthesis . A supplementary cytotoxic pathway involves the generation of reactive oxygen species (ROS), leading to free radical-mediated damage of cellular components . Recent investigative applications focus on advanced drug delivery systems to enhance efficacy and reduce toxicity. This compound serves as a model drug for encapsulation in various nanocarriers, including liposomal, polymeric, and inorganic nanoparticles, enabling studies on targeted co-delivery and controlled, stimuli-sensitive drug release in cancer models . Researchers also utilize this compound as a key starting material for the semi-synthetic manufacture of related anthracyclines and for the design of novel derivatives with improved cytotoxic potential and selectivity . This product is provided as this compound hydrochloride (CAS 23541-50-6) for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO10 B1662515 Daunorubicin CAS No. 20830-81-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
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InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1
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InChI Key

STQGQHZAVUOBTE-VGBVRHCVSA-N
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Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
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Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
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Molecular Formula

C27H29NO10
Record name DAUNOMYCIN
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DSSTOX Substance ID

DTXSID7022883
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Molecular Weight

527.5 g/mol
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Physical Description

Anthracycline antibiotic. An anticancer agent., Thin, red needles; [HSDB], Solid
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Boiling Point

190 °C, decomposes
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Solubility

Soluble in methyl alcohol, insoluble in chloroform and benzene., In water, 3.0X10+4 mg/L at 25 °C, 6.27e-01 g/L
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Vapor Pressure

9.4X10-15 mm Hg at 25 °C
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Impurities

Daunorubicinone, Daunorubicinol, 13-dihydrodaunorubicinone, Doxorubicin, For more Impurities (Complete) data for DAUNORUBICIN (6 total), please visit the HSDB record page.
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Color/Form

Reddish needles, Thin, red needles

CAS No.

20830-81-3
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Melting Point

208-209 °C, 208 - 209 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Daunorubicin in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the induction chemotherapy regimen for acute myeloid leukemia (AML), typically in combination with cytarabine (the "7+3" regimen).[1][2] Its potent antineoplastic activity stems from a multi-faceted mechanism of action that converges on the induction of catastrophic DNA damage and promotion of apoptosis in leukemic blasts. This technical guide provides a detailed exploration of the core mechanisms of this compound's action in AML, complete with quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanisms of Action

This compound's cytotoxic effects are primarily attributed to three interconnected mechanisms: intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][4]

DNA Intercalation

This compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[3] This physical distortion of the DNA structure interferes with fundamental cellular processes. Computational studies have shown that this compound has a preference for intercalating at specific DNA sequences, with a higher affinity for stacks of G/C base pairs. The intercalation process is driven by π-π stacking interactions between the aromatic rings of this compound and the DNA bases.

This intercalation leads to a local unwinding of the DNA helix and obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. The daunosamine sugar moiety of the molecule resides in the minor groove of the DNA, further stabilizing the complex.

DNA_Intercalation This compound This compound Intercalation Intercalation between Base Pairs This compound->Intercalation DNA DNA Double Helix DNA->Intercalation DNA_Distortion DNA Structural Distortion (Unwinding, Bending) Intercalation->DNA_Distortion causes Block_Replication Inhibition of DNA Replication DNA_Distortion->Block_Replication leads to Block_Transcription Inhibition of Transcription DNA_Distortion->Block_Transcription leads to Cell_Death Apoptosis Block_Replication->Cell_Death Block_Transcription->Cell_Death

Topoisomerase II Inhibition

This compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and the cleaved DNA. This "poisoned" complex prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. These breaks trigger a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis. The interaction of this compound with the topoisomerase II-DNA complex is specific, and modifications to the drug's structure can alter its sequence specificity for cleavage.

Topoisomerase_II_Inhibition This compound This compound Stabilization Stabilization of Cleavage Complex This compound->Stabilization TopoII Topoisomerase II Cleavage_Complex Topoisomerase II- DNA Cleavage Complex TopoII->Cleavage_Complex DNA DNA DNA->Cleavage_Complex Cleavage_Complex->Stabilization is stabilized by DSB DNA Double-Strand Breaks Stabilization->DSB prevents re-ligation, leading to Apoptosis Apoptosis DSB->Apoptosis

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the this compound structure can undergo redox cycling, a process that generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. This process is catalyzed by various cellular reductases. The resulting oxidative stress inflicts damage on a wide range of cellular components, including lipids, proteins, and DNA. This ROS-mediated damage contributes to the cytotoxicity of this compound and can induce apoptosis through both mitochondrial and non-mitochondrial pathways.

ROS_Generation This compound This compound (Quinone Moiety) Redox_Cycling Redox Cycling This compound->Redox_Cycling Cellular_Reductases Cellular Reductases (e.g., Cytochrome P450 Reductase) Cellular_Reductases->Redox_Cycling catalyze ROS Reactive Oxygen Species (O2•−, H2O2) Redox_Cycling->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage leads to Apoptosis Apoptosis Cellular_Damage->Apoptosis

Data Presentation

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineIC50 (nM)Reference
HL-602520
U9371310
K56221.7 ± 5.6
MOLM-148.1 ± 1.2
MV4-11Not specified
OCI-AML3Not specified
THP-1Not specified
KG-1Not specified
Kasumi-1Not specified

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

DNA Intercalation Assay: Fluorescence Quenching

This method relies on the principle that the fluorescence of this compound is quenched upon intercalation into DNA.

Materials:

  • This compound hydrochloride

  • Calf thymus DNA (or other purified DNA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a series of DNA solutions of varying concentrations in PBS.

  • In a cuvette, mix a fixed concentration of this compound with each of the DNA solutions.

  • Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of ~480 nm and an emission wavelength of ~590 nm.

  • A decrease in fluorescence intensity with increasing DNA concentration indicates intercalation.

  • The binding constant can be calculated by fitting the data to the Stern-Volmer equation.

DNA_Intercalation_Assay Prepare_Solutions Prepare this compound and DNA Solutions Mix Mix this compound and DNA Prepare_Solutions->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 480 nm, Em: 590 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Stern-Volmer Plot) Measure_Fluorescence->Analyze_Data

Topoisomerase II Activity Assay: DNA Decatenation

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA rings, a process that is inhibited by this compound.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

  • ATP

  • Assay buffer (containing MgCl2)

  • This compound

  • Proteinase K

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction tubes containing assay buffer, ATP, and kDNA.

  • Add varying concentrations of this compound to the experimental tubes.

  • Add a fixed amount of topoisomerase II to all tubes except the negative control.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Incubate further to allow for protein digestion.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Visualize the DNA bands under UV light after staining with a DNA-binding dye (e.g., ethidium bromide).

  • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA bands. This compound will inhibit this process, leading to the persistence of the slower-migrating catenated DNA at the top of the gel.

TopoII_Decatenation_Assay Setup_Reaction Set up Reaction: kDNA, ATP, Buffer, This compound Add_Enzyme Add Topoisomerase II Setup_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • AML cells

  • This compound

  • DCFH-DA solution

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Culture AML cells to the desired density.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Wash the cells with PBS.

  • Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in intracellular ROS levels.

ROS_Detection_Assay Cell_Treatment Treat AML Cells with This compound Load_Dye Incubate Cells with DCFH-DA Cell_Treatment->Load_Dye ROS_Oxidation ROS Oxidizes DCFH to Fluorescent DCF Load_Dye->ROS_Oxidation Flow_Cytometry Analyze Fluorescence by Flow Cytometry ROS_Oxidation->Flow_Cytometry Quantify_ROS Quantify Intracellular ROS Levels Flow_Cytometry->Quantify_ROS

Signaling Pathways Modulated by this compound in AML

This compound's cytotoxic effects are further amplified by its ability to modulate key signaling pathways involved in cell survival, proliferation, and drug resistance.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in AML and plays a crucial role in leukemogenesis and chemoresistance. Knockdown of TRIM31, a protein upregulated in AML, has been shown to suppress the activation of the Wnt/β-catenin pathway and increase the sensitivity of AML cells to this compound. This suggests that this compound's efficacy can be influenced by the activity of this pathway. Inhibition of the Wnt/β-catenin pathway may represent a therapeutic strategy to overcome this compound resistance in AML.

Wnt_Beta_Catenin_Pathway cluster_this compound This compound cluster_Wnt Wnt/β-catenin Pathway cluster_Outcome Cellular Outcome This compound This compound Proliferation Leukemic Cell Proliferation This compound->Proliferation inhibits Survival Survival This compound->Survival inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes induces Target_Genes->Proliferation Target_Genes->Survival

NRF2/NQO1 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2)/NQO1 (NAD(P)H quinone dehydrogenase 1) pathway is a critical cellular defense mechanism against oxidative stress. In some AML cells, particularly those with certain mutations like DNMT3A R882H, this pathway is hyperactivated, leading to increased resistance to this compound. This compound treatment can paradoxically further activate the NRF2 pathway in these resistant cells. Inhibition of the NRF2/NQO1 pathway has been shown to sensitize AML cells to this compound, highlighting its role in chemoresistance.

NRF2_NQO1_Pathway cluster_Stress Cellular Stress cluster_NRF2 NRF2/NQO1 Pathway cluster_Outcome Cellular Outcome Daunorubicin_ROS This compound-induced Oxidative Stress NRF2 NRF2 Daunorubicin_ROS->NRF2 activates ARE Antioxidant Response Element (ARE) NRF2->ARE binds to NQO1 NQO1 ARE->NQO1 promotes transcription of Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of Detoxification Detoxification of This compound NQO1->Detoxification Antioxidant_Enzymes->Detoxification Chemoresistance Chemoresistance Detoxification->Chemoresistance

Conclusion

The therapeutic efficacy of this compound in AML is a result of its ability to attack leukemic cells on multiple fronts. By intercalating into DNA, poisoning topoisomerase II, and generating ROS, this compound creates a level of cellular damage that is often insurmountable for the cancer cell. Understanding the intricate details of these mechanisms, the experimental methods to study them, and the signaling pathways that modulate their effects is crucial for the development of more effective AML therapies and for overcoming the challenge of drug resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the multifaceted world of this compound's mechanism of action.

References

Daunorubicin: A Technical Guide to DNA Intercalation and Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms of Daunorubicin, a potent anthracycline antibiotic widely used in chemotherapy. The document focuses on its dual action as a DNA intercalator and a topoisomerase II inhibitor, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Core Mechanisms of Action

This compound's cytotoxic effects are primarily attributed to two interconnected mechanisms that disrupt DNA integrity and cellular replication processes.[1][2][3][4]

DNA Intercalation

This compound possesses a planar anthraquinone ring structure that facilitates its insertion between the base pairs of the DNA double helix.[2] This process, known as intercalation, has several critical consequences:

  • Structural Distortion: The drug inserts itself with its daunosamine sugar residue positioned in the minor groove. This physically unwinds and lengthens the DNA helix, causing significant local conformational changes.

  • Sequence Preference: this compound shows a preference for intercalating at sites with two adjacent Guanine/Cytosine (G/C) base pairs, particularly when flanked on the 5' side by an Adenine/Thymine (A/T) base pair.

  • Inhibition of Macromolecular Synthesis: The distortion of the DNA template interferes with the processes of both DNA replication and transcription, effectively blocking the synthesis of new DNA and RNA. This disruption can also lead to the eviction of histones from chromatin.

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a vital enzyme that manages DNA topology by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment, which is crucial for processes like replication and chromosome segregation. This compound acts as a "Topo II poison" by interfering with this catalytic cycle.

  • Stabilization of the Cleavage Complex: The primary mechanism involves the stabilization of the covalent intermediate complex formed between Topo II and the cleaved DNA strands.

  • Prevention of Re-ligation: By stabilizing this "cleavable complex," this compound prevents the enzyme from re-ligating the broken DNA strands.

  • Accumulation of DNA Damage: This inhibition leads to an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions. The accumulation of these DSBs is a primary trigger for downstream cellular responses, including cell cycle arrest and apoptosis.

Quantitative Data

DNA Binding Affinity

The affinity of this compound for DNA has been quantified under various conditions. These values are crucial for understanding the thermodynamics of the drug-DNA interaction.

CompoundMethodConditionsAffinity Constant (K) (M⁻¹)
This compoundOptical Method / Scatchard Plot37°C, 10% serum0.10 x 10⁶ to 0.12 x 10⁶

Data sourced from a study determining affinity constants in conditions mimicking in vitro cell culture experiments.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various acute myeloid leukemia (AML) and other cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 Value (µM)
HL-60Acute Myeloid Leukemia24 h2.52
U937Acute Myeloid Leukemia24 h1.31
THP-1Acute Myeloid Leukemia72 h~1.0 (approx.)
KG-1Acute Myeloid Leukemia72 h~0.4 (approx.)
Kasumi-1Acute Myeloid Leukemia72 h~0.05 (approx.)
MOLT-4T-cell Acute Lymphoblastic Leukemia4 h treatment + recovery~50% viability reduction at 10 µM
CCRF-CEMT-cell Acute Lymphoblastic Leukemia4 h treatment + recoveryVariable, sensitive
SUP-B15B-cell Acute Lymphoblastic Leukemia4 h treatment + recoveryMore resistant than T-cell lines
A549Lung CarcinomaNot specifiedVaries (derivatives tested)
MCF7Breast CarcinomaNot specifiedVaries (derivatives tested)
HEK293Human Embryonic Kidney (Pseudo-normal)Not specifiedLeast sensitive

IC50 values can vary based on experimental conditions such as cell density and assay type. Data compiled from multiple sources.

Signaling Pathways and Cellular Responses

This compound-induced DNA damage triggers a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) and Apoptosis

The accumulation of DSBs is a potent signal that activates the DNA Damage Response (DDR) pathway.

  • ATM/Chk2 Activation: The DSBs are recognized by sensor proteins, leading to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM then phosphorylates and activates downstream effectors, including the checkpoint kinase Chk2.

  • p53 Phosphorylation: In cells with functional p53, ATM and Chk2 phosphorylate p53 at key residues (e.g., Serine 15), stabilizing it and enhancing its transcriptional activity.

  • Cell Cycle Arrest: Activated p53 induces the expression of cell cycle inhibitors like p21, leading to G2/M cell cycle arrest. This provides the cell an opportunity to repair the damage.

  • Apoptosis Induction: If the damage is too severe to be repaired, p53 promotes apoptosis by upregulating pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (intrinsic pathway).

DNA_Damage_Response

Other Pro-Apoptotic Pathways

This compound also activates other signaling cascades that contribute to its cytotoxicity:

  • Sphingomyelin-Ceramide Pathway: this compound can stimulate the activity of neutral sphingomyelinase, leading to the hydrolysis of sphingomyelin and the generation of ceramide. Ceramide acts as a second messenger that can initiate apoptotic signaling.

  • JNK/MAPK Pathway: The cellular stress induced by this compound can lead to the activation of the c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family. Activated JNK can phosphorylate targets like c-Jun, promoting a pro-apoptotic response.

  • PI3K/AKT Pathway Inactivation: Concurrently, this compound has been shown to inactivate the pro-survival PI3K/AKT signaling pathway, further tipping the cellular balance towards apoptosis.

Apoptotic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound nSMase Neutral Sphingomyelinase This compound->nSMase Activates JNK JNK (Stress Kinase) This compound->JNK Activates PI3K_AKT PI3K/AKT Pathway (Survival) This compound->PI3K_AKT Inactivates Sphingomyelin Sphingomyelin Ceramide Ceramide nSMase->Sphingomyelin Hydrolyzes Apoptosis Apoptosis Ceramide->Apoptosis Promotes JNK->Apoptosis Promotes PI3K_AKT->Apoptosis Inhibits

Experimental Protocols

Topoisomerase II Inhibition Assay (Plasmid Relaxation)

This assay directly measures the inhibitory effect of a compound on the catalytic activity of purified Topo II.

Principle: Purified Topo II relaxes supercoiled plasmid DNA in the presence of ATP. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Materials:

  • Purified human Topoisomerase IIα enzyme

  • Negatively supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 1 mM EDTA, 50 mM MgCl₂, 1.5 mg/ml BSA)

  • 10 mM ATP solution

  • This compound stock solution (in DMSO or water)

  • Stop Buffer/Loading Dye (e.g., 40% w/v sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • 1% Agarose gel in TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide, SYBR Safe)

Protocol:

  • Prepare reaction mixtures on ice in a final volume of 20 µL. For each reaction, add:

    • 2 µL of 10x Topo II Reaction Buffer

    • 2 µL of 10 mM ATP

    • X µL of this compound at desired concentrations (and corresponding vehicle for control)

    • 7.5 nM (final concentration) of supercoiled plasmid DNA

    • Nuclease-free water to bring the volume to 19 µL.

  • Pre-incubate the reactions for 10 minutes at 4°C to allow for drug-DNA binding.

  • Initiate the reaction by adding 1 µL of Topo II enzyme (e.g., 0.4 units). Mix gently.

  • Incubate the reactions for 30 minutes at 37°C.

  • Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Load the entire sample onto a 1% agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no drug) as controls.

  • Perform electrophoresis until adequate separation of supercoiled and relaxed forms is achieved.

  • Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed plasmid and an increase in the amount of supercoiled plasmid compared to the no-drug control.

TopoII_Assay_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis A Mix Buffer, ATP, Plasmid DNA, this compound B Add Topo II Enzyme A->B C Incubate at 37°C (30 min) B->C D Stop Reaction (Add Stop Buffer) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA (Stain & UV) E->F

DNA Footprinting Assay (DNase I)

This method identifies the specific DNA sequence where a ligand like this compound binds.

Principle: A DNA fragment labeled at one end is lightly treated with DNase I, which cleaves the DNA backbone randomly. In the presence of a bound ligand, the DNA at the binding site is protected from cleavage. When the resulting fragments are separated by denaturing gel electrophoresis, the protected region appears as a "footprint" — a gap in the ladder of DNA fragments compared to a no-ligand control.

Materials:

  • DNA fragment of interest (100-400 bp), radioactively or fluorescently labeled at one end of one strand.

  • This compound solution

  • DNase I (RNase-free)

  • DNase I Reaction Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 50 mM KCl)

  • Stop Solution (e.g., 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 80% formamide)

  • Denaturing polyacrylamide sequencing gel

  • Autoradiography film or fluorescence imager

Protocol:

  • Prepare two sets of reactions: a control set (no drug) and a test set (with this compound).

  • In a microcentrifuge tube, mix the end-labeled DNA probe with DNase I Reaction Buffer.

  • For the test sample, add this compound to the desired final concentration. For the control, add the corresponding vehicle.

  • Incubate for 15-20 minutes at room temperature to allow binding.

  • Add a pre-determined, optimized amount of DNase I to each tube. The amount should be just enough to generate a "single-hit" kinetic, where on average each DNA molecule is cut only once.

  • Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

  • Terminate the reaction by adding an excess of Stop Solution.

  • Heat the samples at 95-100°C for 3-5 minutes to denature the DNA, then immediately place them on ice.

  • Load the samples onto a denaturing polyacrylamide gel. Also load a Maxam-Gilbert sequencing ladder of the same DNA fragment to identify the precise nucleotide sequence.

  • After electrophoresis, dry the gel and expose it to autoradiography film or image it.

  • Compare the lane with this compound to the control lane. The region where bands are absent or significantly reduced in the drug-treated lane constitutes the "footprint," indicating the binding site of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of a compound.

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10⁴ cells/well) and allow them to adhere overnight (for adherent cells).

  • The next day, treat the cells with a serial dilution of this compound. Include wells for untreated controls and vehicle-only controls.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Approximately 3-4 hours before the end of the incubation period, add 10-20 µL of MTT solution to each well and return the plate to the incubator.

  • After the incubation with MTT, observe the formation of purple formazan crystals.

  • Carefully remove the medium from the wells. For suspension cells, centrifugation of the plate may be required first.

  • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette or shake the plate for a few minutes to ensure complete dissolution.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.

References

The Ruby of the Apulian Soil: A Technical Guide to the Discovery and Isolation of Daunorubicin from Streptomyces peucetius

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Daunorubicin, a potent anthracycline antibiotic with significant antitumor properties. It details the seminal discovery from Streptomyces peucetius and presents a compilation of experimental protocols for the fermentation, extraction, purification, and analysis of this crucial chemotherapeutic agent. This document is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and pharmaceutical development, offering a synthesis of historical context and practical methodologies. Quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams to facilitate understanding and replication of these foundational experiments.

Introduction: The Dawn of a Potent Anthracycline

In the 1950s, a dedicated effort by Farmitalia Research Laboratories in Italy to screen soil microbes for anticancer compounds led to a groundbreaking discovery.[1] From a soil sample collected near the 13th-century Castel del Monte in Apulia, a new strain of Streptomyces peucetius was isolated.[1][2][3] This bacterium was distinguished by its production of a vibrant red pigment, which was subsequently identified as a potent antibiotic with significant activity against murine tumors.[1]

Contemporaneously, a team of French researchers made a similar discovery. The two groups collaborated to name the compound This compound . The name is a portmanteau of "Dauni," a pre-Roman tribe from the Italian region of the discovery, and "rubis," the French word for ruby, a nod to its striking red hue. The pioneering work of scientists like Aurelio Di Marco was instrumental in elucidating the compound's properties and potential therapeutic applications. Clinical trials that commenced in the 1960s confirmed its efficacy in treating acute leukemia and lymphoma, marking a significant milestone in the history of chemotherapy.

Experimental Protocols

This section provides a detailed compilation of methodologies for the production and isolation of this compound from Streptomyces peucetius, based on established protocols.

Fermentation of Streptomyces peucetius

The production of this compound is achieved through submerged fermentation of S. peucetius. The following protocol outlines a typical procedure for shake flask cultivation.

2.1.1. Media Preparation

Two key media are typically used: a seed medium to grow the initial inoculum and a production medium optimized for this compound synthesis.

Table 1: Composition of Fermentation Media

ComponentSeed Medium (per Liter)Production Medium (per Liter)
Glucose25 g60 g
Yeast Extract4 g8 g
Malt Extract10 g20 g
NaCl2 g2 g
MOPS Sodium Salt15 g15 g
MgSO₄0.1 g0.1 g
FeSO₄·7H₂O-0.01 g
ZnSO₄·7H₂O-0.01 g
Antifoam B Emulsion-4 mL
Trace Elements10 mL-
pH7.0 - 7.57.0 - 7.5

Trace Elements Solution (per Liter): 40 mg ZnCl₂, 200 mg FeCl₃·6H₂O, 10 mg CuCl₂·2H₂O, 10 mg MnCl₂·4H₂O, 10 mg Na₂B₄O₇·10H₂O, 10 mg (NH₄)₆Mo₇O₂₄·4H₂O.

2.1.2. Inoculation and Cultivation

  • Prepare the seed medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate the seed medium with a spore suspension or mycelial fragment of a high-yielding S. peucetius strain.

  • Incubate the seed culture in a baffled Erlenmeyer flask at 30°C with shaking at 300 rpm for 24 hours.

  • Prepare the production medium and sterilize.

  • Transfer the seed culture (typically 5-10% v/v) to the production medium.

  • Incubate the production culture under the same conditions (30°C, 300 rpm) for 5 to 7 days. Monitor the production of this compound periodically.

Extraction of this compound

Following fermentation, this compound is extracted from the culture broth.

  • Acidify the culture broth to approximately pH 2.0 with oxalic acid.

  • Heat the acidified broth at 60°C for 45 minutes to aid in cell lysis and release of the intracellular product.

  • Adjust the pH of the broth to 8.5 using a suitable base (e.g., NaOH).

  • Extract the broth with an equal volume of an organic solvent such as chloroform or ethyl acetate. Perform the extraction three times to ensure maximum recovery.

  • Combine the organic extracts.

Purification of this compound

The crude extract is then purified to isolate this compound.

  • Concentrate the combined organic extracts to dryness in vacuo.

  • Redissolve the residue in a minimal amount of methanol.

  • Apply the concentrated extract to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with methanol and collect fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Pool the pure fractions and concentrate to yield purified this compound.

  • For crystallization, dissolve the purified this compound base in a mixture of ethanol and methylene chloride (1:4) and adjust the pH to 2.7 with an ethanolic HCl solution to precipitate this compound hydrochloride.

Quantitative Data

The yield of this compound can vary significantly depending on the strain of S. peucetius and the fermentation conditions. The following table summarizes reported yields and purification efficiencies.

Table 2: Quantitative Data on this compound Production and Purification

ParameterValueReference
Fermentation Titer (this compound)> 3 g/L
Fermentation Titer (Doxorubicin - related)1461 mg/L
Purification Yield (this compound HCl)82.0 - 86.2%

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueKey DataReference
UV-Visible Spectroscopy (in water)λmax: 232, 252, 290, 480 nm
¹H NMR (this compound HCl)Key shifts (ppm): Aromatic protons (~7.5-8.0), anomeric proton (~5.5), sugar protons (~3.5-4.5)
¹³C NMR (this compound HCl)Key shifts (ppm): Carbonyls (~186-213), aromatic carbons (~110-160), sugar carbons (~30-100)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Streptomyces peucetius.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization strain Streptomyces peucetius Strain seed Seed Culture strain->seed Inoculation production Production Culture seed->production Inoculation acidification Acidification & Heat Treatment production->acidification extraction Solvent Extraction acidification->extraction concentration Concentration extraction->concentration chromatography Column Chromatography concentration->chromatography crystallization Crystallization chromatography->crystallization spectroscopy Spectroscopic Analysis (UV-Vis, NMR, MS) crystallization->spectroscopy

Caption: Experimental workflow for this compound isolation.

This compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces peucetius is a complex process involving a type II polyketide synthase and a series of tailoring enzymes. The pathway can be broadly divided into three stages.

daunorubicin_biosynthesis cluster_pks I. Polyketide Chain Assembly cluster_aglycone II. Aglycone Formation cluster_sugar III. Glycosylation & Final Tailoring propionyl_coa Propionyl-CoA polyketide Linear Polyketide propionyl_coa->polyketide dps genes malonyl_coa 9x Malonyl-CoA malonyl_coa->polyketide dps genes aklanonic_acid Aklanonic Acid polyketide->aklanonic_acid Cyclization aklavinone Aklavinone aklanonic_acid->aklavinone Tailoring Reactions rhodomycinone ε-Rhodomycinone aklavinone->rhodomycinone dnrF (Hydroxylation) rhodomycinone_glycoside Rhodomycinone-daunosamine rhodomycinone->rhodomycinone_glycoside dnrS (Glycosyltransferase) glucose Glucose-1-Phosphate tdp_daunosamine TDP-L-daunosamine glucose->tdp_daunosamine dnm genes tdp_daunosamine->rhodomycinone_glycoside This compound This compound rhodomycinone_glycoside->this compound Tailoring Reactions (e.g., dnrK)

Caption: Biosynthetic pathway of this compound.

Conclusion

The discovery of this compound from Streptomyces peucetius represents a landmark achievement in the field of natural product-based drug discovery. This technical guide has provided a detailed account of its historical isolation and a compilation of essential experimental protocols for its production and purification. The presented data and workflows offer a valuable resource for researchers seeking to understand and build upon this foundational work. The continued exploration of Streptomyces and other microorganisms, guided by the principles established during the discovery of this compound, holds immense promise for the identification of novel therapeutic agents to address ongoing challenges in medicine.

References

Daunorubicin Hydrochloride: A Technical Guide to Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Daunorubicin Hydrochloride in Dimethyl Sulfoxide (DMSO), a common solvent for this compound in research settings. Understanding these parameters is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Solubility Profile

This compound hydrochloride, a potent antineoplastic agent, exhibits variable solubility in DMSO according to data from various suppliers. This variability can be attributed to factors such as the purity of the compound, the quality and water content of the DMSO, and the methods used for dissolution. It is crucial for researchers to use fresh, anhydrous DMSO to achieve maximum solubility, as the solvent is hygroscopic and absorbed moisture can reduce its solvating power for this compound[1].

Quantitative Solubility Data

The reported solubility of this compound Hydrochloride in DMSO shows significant variation across different sources. The data is summarized in the table below.

Supplier/SourceReported Solubility in DMSO (mg/mL)Molar Concentration (mM)¹Notes
Selleck Chemicals100 mg/mL177.31 mMRecommends using fresh DMSO as moisture can reduce solubility[1].
BioServUK100 mg/mL177.31 mMData provided for a 10mM solution pre-dissolved in DMSO[2].
APExBIO>28.2 mg/mL>50 mMSuggests warming to 37°C or sonication to aid dissolution[3].
Cayman Chemical~10 mg/mL~17.7 mMRecommends purging the solvent with an inert gas before preparing the stock solution[4].
Selleck Chemicals12 mg/mL22.74 mMThis data is for the this compound free base, not the hydrochloride salt.

¹Molar concentration calculated based on a molecular weight of 563.98 g/mol for this compound Hydrochloride.

Recommended Dissolution Protocol

To ensure consistent and maximal dissolution, the following generalized protocol is recommended based on common laboratory procedures.

G Workflow for Preparing this compound HCl Stock Solution in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Weigh this compound HCl in a sterile vial B Add fresh, anhydrous DMSO to the vial A->B Purge with inert gas (e.g., Argon) C Vortex vigorously B->C D Optional: Warm gently (37°C for 10 min) C->D If needed F Confirm complete dissolution (clear solution) E Optional: Sonicate in a water bath D->E If needed E->F G Aliquot into single-use vials to avoid freeze-thaw F->G H Store at -20°C or -80°C G->H

Workflow for preparing a this compound HCl stock solution.

Stability Profile

The stability of this compound Hydrochloride in DMSO is influenced by storage temperature, exposure to light, and the number of freeze-thaw cycles. For long-term viability of the stock solution, proper storage is paramount.

Storage and Stability Data

Stock solutions of this compound Hydrochloride in DMSO should be stored frozen. Aliquoting into single-use vials is highly recommended to prevent degradation from repeated freeze-thaw cycles.

Storage TemperatureRecommended Storage DurationSourceNotes
-80°CUp to 2 yearsBioServUKRecommended for long-term storage.
-80°CUp to 1 yearSelleck ChemicalsAliquoting is advised to maintain stability.
-20°CSeveral monthsAPExBIOSuitable for shorter-term storage.
-20°CUp to 1 monthSelleck Chemicals-
Factors Affecting Stability
  • Temperature: As indicated, lower temperatures (-80°C) prolong the stability of the compound in DMSO. The solid, powdered form is noted to be heat-sensitive.

  • Light: this compound solutions can be degraded by light, particularly at concentrations below 500 µg/mL. Therefore, vials should be protected from light during storage and handling.

  • pH: this compound Hydrochloride is unstable in solutions with a pH greater than 8, where decomposition is indicated by a color change from red to blue-purple. While DMSO is an aprotic solvent, this is a critical consideration when making subsequent dilutions in aqueous buffers.

  • Oxidation: The compound can be degraded by oxidizing agents. Purging the solvent with an inert gas, as suggested by Cayman Chemical, can help mitigate oxidative degradation during solution preparation.

Experimental Protocols

While a specific, detailed protocol for stability testing in DMSO was not found in the literature, a standard methodology can be derived from forced degradation studies performed on anthracyclines. A typical workflow for a stability study is outlined below.

Representative Stability Study Workflow

This workflow details a logical process for assessing the stability of a this compound HCl stock solution in DMSO over time at various temperatures.

G Workflow for a this compound HCl in DMSO Stability Study cluster_storage Incubation A Prepare a fresh, concentrated stock solution in anhydrous DMSO B Determine initial concentration (T=0) using a validated HPLC method A->B C Aliquot stock solution into light-protected vials A->C G Compare results to T=0 to calculate % degradation B->G Reference D Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, RT) C->D E Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8, 12 weeks) D->E F Analyze samples by HPLC to quantify remaining this compound HCl E->F F->G H Analyze for the appearance of degradation products F->H

References

An In-Depth Technical Guide to Liposomal Daunorubicin: Formulation and Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of liposomal daunorubicin formulations, with a focus on their physicochemical characteristics and the mechanisms governing their cellular uptake. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of liposomal drug delivery systems.

Introduction to Liposomal this compound

This compound is an anthracycline antibiotic widely used in cancer chemotherapy. Its clinical utility, however, is often limited by dose-dependent cardiotoxicity. Liposomal encapsulation of this compound has emerged as a key strategy to mitigate this toxicity and improve the therapeutic index of the drug. By encapsulating this compound within a lipid bilayer, its pharmacokinetic profile is altered, leading to prolonged circulation and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This guide will delve into the formulation specifics of prominent liposomal this compound products and the intricate cellular processes that govern their entry into cancer cells.

Liposomal this compound Formulations: Composition and Physicochemical Properties

Several liposomal formulations of this compound have been developed, with DaunoXome® and the this compound component of CPX-351 (Vyxeos®) being the most notable. The composition and physicochemical properties of these formulations are critical determinants of their stability, pharmacokinetics, and cellular interaction.

DaunoXome®

DaunoXome® is a liposomal formulation of this compound citrate. The liposomes are small unilamellar vesicles (SUVs) composed of a lipid bilayer of distearoylphosphatidylcholine (DSPC) and cholesterol in a 2:1 molar ratio.[1] This specific lipid composition results in a rigid and stable liposome at physiological temperatures.

CPX-351 (Vyxeos®)

CPX-351 is a liposomal formulation that co-encapsulates this compound and cytarabine in a synergistic 5:1 molar ratio.[2][3] The liposomal membrane is composed of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio.[2][4] This formulation is designed to maintain the synergistic drug ratio after administration, delivering both drugs to leukemia cells in a coordinated manner.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of DaunoXome® and the liposomal component of CPX-351.

PropertyDaunoXome®CPX-351 (Vyxeos®)
Lipid Composition Distearoylphosphatidylcholine (DSPC), CholesterolDistearoylphosphatidylcholine (DSPC), Distearoylphosphatidylglycerol (DSPG), Cholesterol
Molar Ratio of Lipids DSPC:Cholesterol (2:1)DSPC:DSPG:Cholesterol (7:2:1)
Mean Diameter Approximately 45 nmApproximately 100 nm
Drug Encapsulated This compound CitrateThis compound and Cytarabine
Drug-to-Lipid Ratio (molar) This compound:Total Lipid (approx. 1:16)This compound:Cytarabine:Total Lipid (fixed 1:5 drug ratio)
Surface Charge NeutralNegative

Cellular Uptake of Liposomal this compound

The efficacy of liposomal this compound is highly dependent on its ability to be internalized by target cancer cells. The cellular uptake of liposomes is a complex process influenced by the physicochemical properties of the liposome and the specific characteristics of the cell.

Mechanisms of Cellular Uptake

The primary mechanisms for the cellular uptake of liposomes include:

  • Endocytosis: This is a major pathway for the internalization of liposomes. It can be further categorized into:

    • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the liposomes.

    • Caveolae-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae.

    • Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and particles, including liposomes.

  • Scavenger Receptor-Mediated Uptake: For certain liposomal formulations like CPX-351, scavenger receptor class B type 1 (SR-BI) has been identified as playing a role in a non-endocytic uptake pathway. Apolipoproteins from the serum that adsorb to the liposome surface can bind to SR-BI, facilitating the uptake of the liposomal contents.

  • Fusion: Direct fusion of the liposomal membrane with the cell membrane can lead to the release of the encapsulated drug directly into the cytoplasm.

Studies on CPX-351 in leukemia cell lines have shown that its uptake is significantly reduced by inhibitors of both clathrin-mediated endocytosis and macropinocytosis, indicating the involvement of these pathways. Furthermore, the expression of SR-BI has been correlated with the extent of CPX-351 uptake. For DaunoXome®, while the precise mechanism of cellular entry is not fully elucidated, it is believed that the small size of the liposomes facilitates their entry into tumor cells.

Quantitative Cellular Uptake Data

The efficiency of cellular uptake can vary significantly depending on the cell type and the liposomal formulation.

Liposomal FormulationCell LineUptake Efficiency/ComparisonReference
CPX-351CCRF-CEM (leukemia)~2-fold higher uptake than in normal bone marrow cells.
CPX-351HL-60, K562, THP-1 (leukemia)Uptake correlates with SR-BI expression. Inhibition of clathrin-mediated endocytosis and macropinocytosis reduces uptake.
pH-sensitive liposomal this compoundB16-BL6 (melanoma)Higher cellular uptake compared to DaunoXome®-like liposomes and free this compound.
Folate-targeted liposomal this compoundKB (oral carcinoma)9.4-fold higher uptake than non-targeted liposomes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and cellular uptake of liposomal this compound.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing liposomes of a defined size.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids in the desired molar ratio in an organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids.

    • Apply a vacuum to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least one hour to ensure complete removal of the organic solvent.

  • Hydration:

    • Add the aqueous hydration buffer (which may contain the drug to be encapsulated for passive loading) to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 times) to ensure that the final product is collected in the opposite syringe. This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of unilamellar vesicles.

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

Procedure:

  • Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Perform the measurement. The instrument's software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate the size distribution and polydispersity index (PDI).

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome suspension. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Total and Free Drug:

    • To determine the total drug concentration, disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the concentration of the total drug and the free drug (from the separated fraction) using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation:

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Cellular Uptake Analysis

Flow cytometry is a powerful technique for the quantitative analysis of cellular uptake of fluorescently labeled liposomes.

Procedure:

  • Seed the cells of interest in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposomal this compound (or liposomes containing a fluorescent marker) at a specific concentration for various time points.

  • After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

  • Trypsinize the cells to detach them from the plate and resuspend them in FACS buffer (e.g., PBS with 1% BSA).

  • Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.

Confocal microscopy allows for the visualization of the intracellular localization of fluorescently labeled liposomes.

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Incubate the cells with fluorescently labeled liposomal this compound.

  • After incubation, wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Optionally, stain the nuclei with a fluorescent dye like DAPI and/or the cell membrane with a specific stain.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope, acquiring z-stack images to visualize the three-dimensional distribution of the liposomes within the cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to liposomal this compound.

Liposome Preparation and Characterization Workflow

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization start Dissolve Lipids in Organic Solvent film Thin Film Evaporation start->film Rotary Evaporation hydration Hydration with Aqueous Buffer film->hydration Add Buffer & Agitate extrusion Extrusion hydration->extrusion Size Reduction liposomes Unilamellar Liposomes extrusion->liposomes dls Dynamic Light Scattering (DLS) liposomes->dls ee Encapsulation Efficiency liposomes->ee size Size & PDI dls->size encap EE% ee->encap Cellular_Uptake cluster_endocytosis Endocytosis liposome Liposomal This compound clathrin Clathrin-mediated liposome->clathrin caveolae Caveolae-mediated liposome->caveolae macropino Macropinocytosis liposome->macropino sr_bi Scavenger Receptor (SR-BI) liposome->sr_bi fusion Membrane Fusion liposome->fusion cell_membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome cytoplasm Cytoplasm sr_bi->cytoplasm Direct uptake of contents fusion->cytoplasm Direct release release This compound Release endosome->release release->cytoplasm Apoptosis_Pathway cluster_membrane Cell Membrane Events cluster_cytosolic Cytosolic Signaling cluster_nucleus Nuclear Events This compound This compound sphingo Sphingomyelinase Activation This compound->sphingo fas Fas/FasL Interaction This compound->fas dna_damage DNA Damage This compound->dna_damage ceramide Ceramide Generation sphingo->ceramide jnk JNK/MAPK Activation ceramide->jnk fas->jnk apoptosis Apoptosis jnk->apoptosis nfkb NF-κB Activation nfkb->apoptosis Inhibition p53 p53 Activation dna_damage->p53 p53->apoptosis

References

Daunorubicin Fluorescence Properties for Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence properties of Daunorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Its intrinsic fluorescence makes it a valuable tool for cellular and molecular investigations using fluorescence microscopy. This document details its spectral characteristics, offers experimental protocols for its visualization in cells, and explores the key signaling pathways it modulates, providing a technical resource for researchers in cell biology and drug development.

Core Fluorescence Properties of this compound

This compound's fluorescence originates from its tetracyclic quinonoid chromophore. Its spectral properties are sensitive to the local microenvironment, including solvent polarity and binding to macromolecules such as DNA.

Spectral Characteristics: this compound is typically excited by blue light, with an excitation maximum around 480 nm, and exhibits a broad emission spectrum in the orange-red region, peaking at approximately 590 nm.[1][2] This large Stokes shift is advantageous for fluorescence microscopy as it facilitates the separation of the emission signal from the excitation light.

Quantum Yield and Fluorescence Lifetime: The fluorescence quantum yield of this compound is generally low, indicating that a significant portion of the absorbed energy is dissipated through non-radiative pathways.[1] This property can be influenced by the solvent environment. The fluorescence lifetime of free this compound is in the nanosecond range, around 1.1 ns.[3][4] A notable characteristic of this compound is the quenching of its fluorescence upon intercalation into the DNA double helix. This property can be exploited to study drug-DNA interactions.

Quantitative Fluorescence Data

The following tables summarize the key quantitative fluorescence properties of this compound.

PropertyValueNotes
Excitation Maximum (λex) ~480 nmIn aqueous solution.
Emission Maximum (λem) ~590 nmIn aqueous solution; broad emission.
Stokes Shift ~110 nm
Molar Extinction Coefficient (ε) ~11,500 M⁻¹cm⁻¹ at 480 nmIn aqueous solution.
ConditionFluorescence Quantum Yield (Φf)Reference
In organic solventsVaries; generally low
Upon DNA intercalationSignificantly quenched
ConditionFluorescence Lifetime (τ)Reference
Free in aqueous solution~1.1 ns
Intercalated in DNALifetime changes

Experimental Protocols for this compound Fluorescence Microscopy

Visualizing the subcellular localization and dynamics of this compound is crucial for understanding its mechanism of action and the development of drug resistance. Confocal fluorescence microscopy is a powerful technique for this purpose.

Protocol: Live-Cell Imaging of this compound Uptake and Localization

This protocol outlines the steps for visualizing this compound in living cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7, or relevant cancer cell line)

  • Complete cell culture medium

  • This compound hydrochloride stock solution (e.g., 1 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Glass-bottom imaging dishes or chamber slides

  • Confocal laser scanning microscope with appropriate laser lines (e.g., 488 nm) and detectors.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time period (e.g., 30 minutes to 4 hours).

  • Imaging Preparation:

    • For immediate imaging, the cells can be observed directly in the this compound-containing medium.

    • To reduce background fluorescence, the this compound-containing medium can be removed, and the cells washed gently twice with pre-warmed PBS. Then, add fresh pre-warmed complete culture medium or a suitable imaging buffer.

  • Confocal Microscopy:

    • Place the imaging dish on the stage of the confocal microscope.

    • Use a 488 nm laser line for excitation.

    • Set the emission detection window to capture the this compound fluorescence (e.g., 560-650 nm).

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images of the cells, focusing on the subcellular localization of the red fluorescence. Z-stacks can be acquired to obtain three-dimensional information.

Experimental Workflow for this compound Cellular Imaging

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_imaging Microscopy seed Seed Cells on Glass-Bottom Dish culture Culture for 24-48h seed->culture wash_pbs Wash Cells with PBS culture->wash_pbs prepare_dnr Prepare this compound Solution add_dnr Add this compound to Cells prepare_dnr->add_dnr wash_pbs->add_dnr incubate Incubate at 37°C add_dnr->incubate prep_imaging Prepare for Imaging incubate->prep_imaging confocal Confocal Microscopy prep_imaging->confocal acquire Image Acquisition confocal->acquire G DNR This compound nSMase Neutral Sphingomyelinase (nSMase) DNR->nSMase activates Ceramide Ceramide nSMase->Ceramide generates from Sphingomyelin Sphingomyelin Sphingomyelin->nSMase Apoptosis Apoptosis Ceramide->Apoptosis induces G DNR This compound Stress Cellular Stress DNR->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Apoptosis Apoptosis TranscriptionFactors->Apoptosis G DNR This compound IKK IKK Complex DNR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_active NF-κB (p50/p65) (active) IKK->NFkB_active releases NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive inhibits Nucleus Nucleus NFkB_active->Nucleus translocates to GeneExpression Gene Expression (Pro- or Anti-apoptotic) NFkB_active->GeneExpression regulates Nucleus->GeneExpression

References

Early In Vitro Studies of Daunorubicin Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens, particularly for acute leukemias, since its discovery. Its potent cytotoxic effects stem from a multi-modal mechanism of action that ultimately leads to cancer cell death. Understanding the intricacies of this compound's effects at the cellular level is paramount for optimizing its therapeutic use and developing novel combination therapies. This technical guide provides an in-depth overview of early in vitro studies on this compound's cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved.

Mechanisms of this compound-Induced Cytotoxicity

Early in vitro research has elucidated several key mechanisms by which this compound exerts its cytotoxic effects. These include:

  • DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA, disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[1] Excessive ROS levels induce oxidative stress, damaging cellular components, including DNA, proteins, and lipids, and can trigger apoptotic pathways.[1]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for its anti-tumor activity and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

  • DNA Damage Response (DDR): The DNA damage caused by this compound activates the DNA Damage Response (DDR) pathway. A key player in this response is the Ataxia-Telangiectasia Mutated (ATM) kinase, which gets activated and phosphorylates downstream targets to initiate cell cycle arrest and apoptosis.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes this compound IC50 values from various in vitro studies across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HL-60Acute Myeloid Leukemia2.52[3]
U937Acute Myeloid Leukemia1.31
THP-1Acute Myeloid Leukemia>1.0 (less sensitive)
KG-1Acute Myeloid Leukemia~0.5-1.0
Kasumi-1Acute Myeloid Leukemia<0.5 (more sensitive)
A549Lung Carcinoma0.13
MCF7Breast Cancer0.09
K562Chronic Myeloid Leukemia0.15
HEK293Human Embryonic Kidney0.44

Mandatory Visualizations

This compound-Induced DNA Damage and Apoptosis Signaling Pathway

Daunorubicin_Signaling This compound This compound DNA Nuclear DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ATM ATM (activated) DNA_Damage->ATM p53 p53 (phosphorylated) ATM->p53 Bax Bax p53->Bax Bcl2 Bcl-2 (inhibited) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 (activated) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis ROS->DNA_Damage ROS->Mitochondrion Bcl2->Mitochondrion Cytotoxicity_Workflow cluster_assays Cytotoxicity and Apoptosis Assays start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt annexin Annexin V/PI Staining (Apoptosis Detection) incubation->annexin western Western Blot (Protein Expression) incubation->western ros_assay ROS Detection Assay incubation->ros_assay data_analysis Data Acquisition and Analysis (Spectrophotometry, Flow Cytometry, Imaging) mtt->data_analysis annexin->data_analysis western->data_analysis ros_assay->data_analysis results Determine IC50, Percentage of Apoptotic Cells, Protein Levels, ROS Levels data_analysis->results end End: Conclusion on Cytotoxicity results->end

References

Daunorubicin's Impact on Cell Cycle Progression in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely employed in the treatment of various hematological malignancies.[1] Its primary mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cellular responses.[1] A critical consequence of this compound-induced DNA damage is the activation of cell cycle checkpoints, resulting in cell cycle arrest and, ultimately, apoptosis. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach. It intercalates into the DNA, disrupting the helical structure and interfering with DNA replication and transcription.[1] Furthermore, it inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to the accumulation of DNA double-strand breaks (DSBs).[1] The quinone moiety of the this compound molecule can also undergo redox cycling, generating ROS that cause oxidative damage to DNA and other cellular components.[1]

Quantitative Effects on Cell Cycle Progression

The induction of cell cycle arrest is a hallmark of this compound's activity. The specific phase of arrest and its duration are dependent on the concentration of the drug and the cancer cell type. Generally, this compound is known to cause a significant accumulation of cells in the G2/M phase of the cell cycle.

Table 1: this compound-Induced Cell Cycle Arrest in Acute Lymphoblastic Leukemia (ALL) Cell Lines
Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseReference
MOLT-4 Control484111
10 µM this compound (4h treatment + 4h recovery)15.54242.5
CCRF-CEM Control453817
10 µM this compound (4h treatment + 4h recovery)223345
SUP-B15 Control602515
10 µM this compound (4h treatment + 4h recovery)751510

Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry with propidium iodide staining.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Incubation Time (h)Reference
HL-60 Acute Myeloid Leukemia252024
U937 Acute Myeloid Leukemia131024
MCF-7 Breast CancerNot specified-
MDA-MB-231 Breast CancerNot specified-

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Signaling Pathways Mediating Cell Cycle Arrest

This compound-induced DNA damage triggers a complex signaling network that culminates in cell cycle arrest. The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are key sensors of DNA damage.

The ATM-p53-p21 Axis

Upon sensing DSBs, ATM is activated and phosphorylates a number of downstream targets, including the tumor suppressor protein p53. Phosphorylation of p53 at serine 15 is a critical event that stabilizes the protein and enhances its transcriptional activity. Activated p53 then promotes the transcription of several genes involved in cell cycle control, most notably CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. p21 belongs to the CIP/KIP family of CDK inhibitors and can inhibit the activity of multiple cyclin-CDK complexes, including Cyclin E/CDK2 and Cyclin A/CDK2, which are essential for the G1/S transition and S phase progression, respectively. By inhibiting these complexes, p21 enforces a G1/S or S phase arrest.

G2/M Checkpoint Activation

This compound predominantly induces a G2/M arrest. This is also mediated by the ATM/ATR signaling pathways. Activated ATM/ATR phosphorylate and activate the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivated Cdc25 is unable to remove inhibitory phosphates from Cyclin B1/CDK1 complexes, the master regulators of entry into mitosis. Consequently, Cyclin B1/CDK1 remains inactive, and cells are arrested in the G2 phase. Doxorubicin, a closely related anthracycline, has been shown to increase the levels of Cyclin B1.

Daunorubicin_Signaling_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 p21 p21 (CDKN1A) Upregulation p53->p21 CyclinE_CDK2 Cyclin E / CDK2 Inhibition p21->CyclinE_CDK2 G1_S_Arrest G1/S Phase Arrest CyclinE_CDK2->G1_S_Arrest Cdc25 Cdc25 Phosphatases Inhibition Chk1_Chk2->Cdc25 CyclinB_CDK1 Cyclin B1 / CDK1 Inhibition Cdc25->CyclinB_CDK1 | G2_M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2_M_Arrest Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Viability Assessment cluster_2 Cell Cycle Analysis cluster_3 Protein Expression Analysis cluster_4 Data Analysis and Interpretation start Seed Cancer Cells treatment Treat with this compound (and Vehicle Control) start->treatment incubation Incubate for Defined Time Points treatment->incubation mtt_assay MTT / XTT Assay incubation->mtt_assay harvest_fix Harvest and Fix Cells incubation->harvest_fix protein_extraction Protein Extraction incubation->protein_extraction data_analysis Data Analysis mtt_assay->data_analysis pi_stain Propidium Iodide Staining harvest_fix->pi_stain flow_cytometry Flow Cytometry Analysis pi_stain->flow_cytometry flow_cytometry->data_analysis western_blot Western Blotting protein_extraction->western_blot western_blot->data_analysis

References

The Role of Daunorubicin in Inducing Apoptosis in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, is a cornerstone in the chemotherapy regimens for various types of leukemia, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its clinical efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in malignant cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound triggers apoptosis in leukemia cells. We will dissect the intricate signaling pathways, present key quantitative data on its cytotoxic effects, and provide detailed protocols for essential experimental assays used to study this process. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in oncology drug development.

Introduction to this compound and Apoptosis

This compound exerts its antineoplastic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA strand breaks.[1][2] This DNA damage is a potent trigger for apoptosis, a highly regulated process of cell suicide that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which can be activated by this compound in leukemia cells.[3][4]

Signaling Pathways of this compound-Induced Apoptosis

This compound activates a complex network of signaling events that converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. This pathway is initiated by intracellular stress, such as DNA damage and the generation of reactive oxygen species (ROS).

  • DNA Damage and p53 Activation: this compound-induced DNA double-strand breaks activate the ATM (ataxia-telangiectasia mutated) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.

  • Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels in leukemia cells. ROS can cause direct damage to mitochondria and further contribute to the activation of the intrinsic apoptotic pathway.

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating the intrinsic pathway. This compound can alter this balance, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP).

  • Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates caspase-9.

  • Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.

Daunorubicin_Intrinsic_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ROS ROS Generation This compound->ROS ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 Bcl2_family Bcl-2 Family (Bax, Bak ↑, Bcl-2 ↓) p53->Bcl2_family ROS->Bcl2_family MOMP MOMP Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Extrinsic (Death Receptor) Pathway

This compound can also trigger apoptosis through the extrinsic pathway by upregulating the expression of death receptors on the surface of leukemia cells.

  • Death Receptor Upregulation: this compound treatment can increase the expression of death receptors such as Fas (CD95) and TNF-related apoptosis-inducing ligand (TRAIL) receptors.

  • Ligand Binding and DISC Formation: The binding of their respective ligands (FasL, TRAIL) to these receptors leads to the recruitment of adaptor proteins like FADD (Fas-associated death domain). This complex, known as the death-inducing signaling complex (DISC), recruits and activates pro-caspase-8.

  • Caspase-8 Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.

  • Caspase Cascade: Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave the BH3-only protein Bid to truncated Bid (tBid), which then engages the intrinsic pathway.

Daunorubicin_Extrinsic_Pathway This compound This compound Death_Receptors Death Receptor Upregulation (Fas, TRAIL-R) This compound->Death_Receptors Ligand_Binding Ligand Binding (FasL, TRAIL) Death_Receptors->Ligand_Binding DISC DISC Formation (FADD) Ligand_Binding->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Cleavage (tBid) Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_Pathway Intrinsic Pathway Activation Bid->Intrinsic_Pathway Intrinsic_Pathway->Caspase3

This compound-induced extrinsic apoptosis pathway.

Quantitative Data on this compound's Efficacy

The sensitivity of leukemia cells to this compound-induced apoptosis varies among different cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells after treatment.

Table 1: IC50 Values of this compound in Leukemia Cell Lines
Cell LineLeukemia TypeIC50 (nM)Incubation Time (h)Reference
MOLT-4T-ALL8.1 - 56.772
CCRF-CEMT-ALL8.1 - 56.772
SUP-B15B-ALL8.1 - 56.772
HL-60AML252024
U937AML131024
THP-1AML>100072
KG-1AML>100072
Kasumi-1AML<100072

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: this compound-Induced Apoptosis in Leukemia Cell Lines
Cell LineThis compound Conc.Treatment/Recovery TimeApoptosis (%)Reference
MOLT-410 µM4h treatment + 4h recovery27.48 ± 2.46
CCRF-CEM10 µM4h treatment + 4h recoveryIncreased
SUP-B1510 µM4h treatment + 24h recoveryElevated
JurkatDose-dependent8hNuclear fragmentation

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced apoptosis in leukemia cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow start Leukemia Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at RT in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end Quantify Apoptotic Populations analyze->end

Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Culture and Treatment: Culture leukemia cells to the desired density and treat with various concentrations of this compound for the indicated time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest suspension cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, using a fluorometric substrate.

Protocol:

  • Cell Lysis: After this compound treatment, lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). The increase in fluorescence is proportional to the caspase-3 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.

Protocol:

  • Protein Extraction: Extract total protein from this compound-treated and control cells.

  • Protein Quantification: Determine the protein concentration.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound remains a critical therapeutic agent for leukemia, and its ability to induce apoptosis is central to its anticancer activity. A thorough understanding of the molecular pathways and cellular responses triggered by this compound is crucial for optimizing its clinical use, overcoming drug resistance, and developing novel combination therapies. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to advance the treatment of leukemia.

References

The Intricate Dance of Daunorubicin: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Daunorubicin, a cornerstone of chemotherapy, as observed in various animal models. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the drug's journey through and effects on biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

This compound, an anthracycline antibiotic, is a potent antineoplastic agent used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its therapeutic efficacy is intrinsically linked to its complex mechanism of action, which primarily involves the disruption of DNA replication and the induction of programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][3] However, its clinical utility is often limited by significant toxicities, most notably cardiotoxicity.[4][5] Understanding the intricate relationship between this compound's concentration in the body over time (pharmacokinetics) and its therapeutic and toxic effects (pharmacodynamics) is paramount for optimizing treatment strategies and developing safer, more effective formulations.

Pharmacokinetics: The Journey of this compound

The pharmacokinetic profile of this compound has been extensively studied in a variety of animal species, including rats, rabbits, mice, dogs, and hamsters. These studies reveal a pattern of rapid initial clearance from the plasma, extensive tissue distribution, and slow elimination.

Absorption and Distribution

Following intravenous administration, the only recommended route due to the risk of tissue necrosis with other methods, this compound is rapidly taken up by various tissues. Studies in rats have shown high concentrations of the drug in the spleen, kidneys, liver, lungs, and heart. The extensive tissue distribution is a key factor in both its therapeutic action against disseminated cancers and its potential for organ-specific toxicity.

Of particular interest is the distribution to the heart, which is linked to its dose-limiting cardiotoxic effects. Research in Fisher 344 rats demonstrated that peak concentrations of this compound in the heart were significant, and although they were lower than in plasma, the drug and its metabolite persisted in cardiac tissue.

Newer formulations, such as liposomal this compound, have been developed to alter the drug's distribution profile. In mice, dual-targeting liposomes resulted in lower heart tissue concentrations and significantly higher brain tissue concentrations compared to the free drug, suggesting a potential for treating brain tumors and reducing cardiotoxicity.

Metabolism and Excretion

This compound is extensively metabolized, primarily in the liver, to its active metabolite, daunorubicinol. This metabolite not only possesses antineoplastic activity but is also implicated in the cardiotoxicity of the parent drug. Studies in rats and rabbits have identified daunorubicinol as a major metabolite found in plasma and tissues.

The elimination of this compound and its metabolites occurs through both biliary and urinary excretion. In rabbits, a significant portion of the administered dose is excreted in the bile, mainly as daunorubicinol. The plasma decay of this compound is typically triexponential, indicating a multi-compartment model of distribution and elimination.

The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolite, daunorubicinol, in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDosePeak Plasma Concentration (Cmax)Elimination Half-Life (t½)Area Under the Curve (AUC)Reference
Rat (Fisher 344) 5 mg/kg i.v.133 ± 7 ng/mL14.5 h (plasma)-
Rabbit ----
Mouse ----

Table 2: Pharmacokinetic Parameters of Daunorubicinol in Animal Models

Animal ModelParent Drug DosePeak Plasma Concentration (Cmax)Elimination Half-Life (t½)Area Under the Curve (AUC)Reference
Rat (Fisher 344) 5 mg/kg this compound i.v.36 ± 2 ng/mL23.1 h (plasma)1.9-fold higher than this compound in plasma
Rabbit ----

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Study in Rats

Objective: To determine the plasma and tissue pharmacokinetics of this compound and its metabolite, daunorubicinol.

Animal Model: Male Fisher 344 rats.

Procedure:

  • This compound was administered as a single intravenous bolus injection at a dose of 5 mg/kg.

  • At selected time points up to one week post-administration, groups of rats were euthanized.

  • Blood samples were collected to obtain plasma.

  • Tissues, including the heart, liver, kidney, lung, and skeletal muscle, were excised.

  • Concentrations of this compound and daunorubicinol in plasma and tissue homogenates were determined using high-performance liquid chromatography (HPLC).

Cardiotoxicity Study in Rats

Objective: To evaluate the cardiotoxic effects of this compound.

Animal Model: Male Wistar rats.

Procedure:

  • To induce acute cardiomyopathy, rats were treated with this compound at a dose of 3 mg/kg intraperitoneally every 48 hours for a total of six doses.

  • For subchronic cardiomyopathy, a single intravenous dose of 15 mg/kg was administered.

  • Cardiac function can be monitored using echocardiography to measure parameters like ejection fraction and fractional shortening.

  • At the end of the study period, hearts were excised for histological examination to assess myocardial damage.

Pharmacodynamics: The Molecular Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting the machinery of cell division.

DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of this compound's antitumor activity is its ability to intercalate into the DNA double helix. By inserting itself between base pairs, it disrupts the normal structure of DNA and interferes with the processes of replication and transcription.

Furthermore, this compound inhibits the enzyme topoisomerase II. This enzyme is crucial for relieving the torsional strain in DNA during replication. This compound stabilizes the complex formed between topoisomerase II and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a cascade of events leading to apoptosis.

Daunorubicin_Mechanism This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Enters Cell Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition DNA DNA Topoisomerase_II Topoisomerase II DNA_Intercalation->DNA DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II_Inhibition->Topoisomerase_II Topoisomerase_II_Inhibition->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: this compound's primary mechanisms of action leading to apoptosis.

Generation of Reactive Oxygen Species (ROS)

Another significant aspect of this compound's mechanism is the generation of reactive oxygen species (ROS) through redox cycling of its quinone moiety. This leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA, further contributing to cell death. This mechanism is also thought to play a significant role in the drug's cardiotoxicity.

Activation of Signaling Pathways

The cellular damage induced by this compound activates multiple signaling pathways that ultimately converge on apoptosis. These include the p53 tumor suppressor pathway, which is activated in response to DNA damage and can halt the cell cycle and initiate apoptosis. Additionally, the sphingomyelin-ceramide pathway and mitogen-activated protein kinase (MAPK) pathways have been implicated in this compound-induced signaling.

Daunorubicin_Signaling This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ROS_Generation ROS Generation This compound->ROS_Generation Sphingomyelinase Sphingomyelinase This compound->Sphingomyelinase p53_Activation p53 Activation DNA_Damage->p53_Activation MAPK_Pathway MAPK Pathway ROS_Generation->MAPK_Pathway Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest MAPK_Pathway->Apoptosis Sphingomyelinase->Apoptosis

Caption: Key signaling pathways activated by this compound.

Antitumor Activity in Animal Models

The antitumor efficacy of this compound has been demonstrated in various preclinical animal models of cancer. In mice with P388 leukemia, this compound and its derivatives have shown significant therapeutic effects. It has also been evaluated in models of colorectal carcinoma, where bioconjugates of this compound have been developed to enhance tumor targeting and efficacy. In a mouse xenograft model of human colon cancer (HCT116), this compound was shown to inhibit the Hedgehog pathway and induce apoptosis.

Experimental Workflow for In Vivo Antitumor Studies

Antitumor_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Animal_Model Select Animal Model (e.g., BALB/c nude mice) Tumor_Inoculation Tumor Cell Inoculation (e.g., HCT116 cells subcutaneously) Animal_Model->Tumor_Inoculation Tumor_Growth Allow Tumor Growth (to a specific size, e.g., 100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Animals into treatment and control groups Tumor_Growth->Randomization Treatment_Group Administer this compound (e.g., 2 mg/kg, i.p., qod) Randomization->Treatment_Group Control_Group Administer Vehicle (e.g., saline) Randomization->Control_Group Tumor_Measurement Monitor Tumor Volume (e.g., every 2-3 days) Treatment_Group->Tumor_Measurement Body_Weight Monitor Body Weight (as a measure of toxicity) Treatment_Group->Body_Weight Control_Group->Tumor_Measurement Control_Group->Body_Weight Endpoint Endpoint Analysis (e.g., after 15 days of treatment) Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Excision Excise and Analyze Tumors (e.g., for apoptosis markers) Endpoint->Tumor_Excision

Caption: A generalized experimental workflow for evaluating the in vivo antitumor activity of this compound.

Conclusion

Animal models have been instrumental in elucidating the complex pharmacokinetic and pharmacodynamic properties of this compound. These studies have provided a foundational understanding of its absorption, distribution, metabolism, and excretion, as well as its molecular mechanisms of action and the signaling pathways it modulates. The quantitative data and experimental protocols detailed in this guide offer valuable insights for researchers working to optimize this compound therapy, mitigate its toxicities, and develop novel drug delivery systems and combination therapies. A thorough understanding of the preclinical data is essential for the continued successful clinical application of this potent anticancer agent.

References

Investigating the Origins of Daunorubicin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin, an anthracycline antibiotic, has been a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Despite its efficacy, the development of resistance to this compound remains a significant clinical challenge, often leading to treatment failure and disease relapse. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying this compound resistance, offering a comprehensive resource for researchers and drug development professionals. The guide details the key cellular and molecular alterations that contribute to reduced drug efficacy, presents quantitative data on resistance levels, outlines detailed experimental protocols for investigating these mechanisms, and visualizes the intricate signaling pathways involved.

Core Mechanisms of this compound Resistance

This compound resistance is a complex phenomenon arising from a combination of genetic, epigenetic, and cellular adaptations. The primary mechanisms can be broadly categorized as follows:

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters is a predominant mechanism of multidrug resistance (MDR).[3] These membrane proteins actively pump chemotherapeutic agents, including this compound, out of the cancer cell, thereby reducing the intracellular drug concentration to sub-lethal levels.[4] Key ABC transporters implicated in this compound resistance include P-glycoprotein (P-gp), encoded by the MDR1 gene, and members of the Multidrug Resistance-Associated Protein (MRP) family.[1]

  • Alterations in Drug Target: this compound's cytotoxic effect is mediated by its interaction with DNA topoisomerase II. Resistance can arise from decreased expression or mutations in the TOP2A gene, which encodes for topoisomerase IIα. These alterations can reduce the enzyme's affinity for the drug or impair the formation of the drug-enzyme-DNA ternary complex, thus diminishing the induction of DNA double-strand breaks.

  • Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins or inactivating pro-apoptotic pathways. Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can sequester pro-apoptotic proteins and prevent the mitochondrial-mediated apoptosis that is typically triggered by this compound-induced DNA damage. Additionally, mutations in the tumor suppressor gene p53 can abrogate the cell's ability to undergo apoptosis in response to DNA damage.

  • Enhanced DNA Damage Repair: Increased efficiency of DNA repair mechanisms allows cancer cells to counteract the DNA-damaging effects of this compound. Pathways involved in the repair of double-strand breaks, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can be upregulated in resistant cells. Genes from the X-ray repair cross-complementing (XRCC) and excision repair cross-complementing (ERCC) groups are often implicated in this process.

  • Alterations in Cellular Signaling Pathways: Several signaling pathways can be dysregulated in this compound-resistant cells, promoting cell survival and proliferation. These include the PI3K/Akt, MAPK/ERK, Wnt/β-catenin, and JAK/STAT pathways, which can be activated by various upstream signals and lead to the expression of genes that mediate resistance.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from various studies, illustrating the extent of this compound resistance in different cancer cell lines.

Table 1: IC50 Values and Fold Resistance in this compound-Resistant Cell Lines

Cell LineParental Cell LineThis compound IC50 (Resistant)Fold ResistanceReference
K562/D1-9K562Not specified28-fold
K562_R1K5622.3 µM55-fold
K562_R2K5624.7 µM101-fold
K562_R3K5629.9 µM249-fold
BCRP-positive AML cellsBCRP-negative AML cells0.89 µM (median LC50)4-fold

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50Reference
THP-1Acute Myeloid Leukemia~1.0 µM
KG-1Acute Myeloid Leukemia~0.5 µM
HL60Acute Myeloid Leukemia~0.2 µM
Kasumi-1Acute Myeloid Leukemia~0.1 µM
A549Lung Carcinoma>10 µM (for some derivatives)
RDRhabdomyosarcoma~0.1 - 1 µM (for some derivatives)
MCF7Breast Carcinoma~0.1 - 1 µM (for some derivatives)

Table 3: Gene and Protein Expression Alterations in this compound Resistance

Cell Line/TissueAlterationMethodReference
K562/D1-9Overexpression of P-glycoprotein (PGP)Not specified
A549DR146 upregulated and 129 downregulated proteinsQuantitative Proteomics (LC-MS/MS)
K562_R1-3Upregulation of ABCB1 and ISR genesMicroarray Analysis
HL-60, Molm-13Overexpression of CALCRL confers resistanceTransfection
AML cell linesNegative correlation of miR-9 with resistanceqPCR

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of this compound resistance.

Assessment of Drug Efflux

Rhodamine 123 Efflux Assay for P-glycoprotein Function

This assay measures the activity of P-glycoprotein by quantifying the efflux of the fluorescent substrate Rhodamine 123.

  • Materials:

    • Resistant and sensitive cancer cell lines

    • Rhodamine 123 (stock solution in DMSO)

    • P-glycoprotein inhibitor (e.g., Verapamil, Cyclosporin A)

    • Phosphate-buffered saline (PBS)

    • Culture medium (e.g., RPMI 1640)

    • Flow cytometer

  • Protocol:

    • Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

    • For inhibitor treatment, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 1 µM to both inhibitor-treated and untreated cells.

    • Incubate for 60 minutes at 37°C in the dark to allow for dye accumulation.

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed culture medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.

    • Pellet the cells by centrifugation and resuspend in ice-cold PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in fluorescence in the absence of the inhibitor compared to the inhibitor-treated cells indicates P-gp-mediated efflux.

Evaluation of Drug Target Activity

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of Topoisomerase II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles.

  • Materials:

    • Nuclear extracts from resistant and sensitive cells

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

    • 10 mM ATP

    • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose gel (1%) containing ethidium bromide

    • TAE buffer

  • Protocol:

    • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

      • 2 µL 10x reaction buffer

      • 2 µL 10 mM ATP

      • 1 µL kDNA (e.g., 200 ng)

      • Variable amount of nuclear extract (e.g., 5-10 µg protein)

      • Nuclease-free water to 20 µL

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding 4 µL of stop solution/loading dye.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a low voltage (e.g., 1-2 V/cm) for several hours to separate the catenated and decatenated DNA.

    • Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well. Reduced decatenation in extracts from resistant cells compared to sensitive cells indicates lower Topoisomerase II activity.

Assessment of Apoptosis

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI) solution

    • 10x Annexin V binding buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

    • PBS

  • Protocol:

    • Induce apoptosis in cells by treating with this compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Prepare 1x Annexin V binding buffer by diluting the 10x stock with deionized water.

    • Resuspend the cells in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Measurement of DNA Damage

Alkaline Comet Assay for DNA Strand Breaks

This assay, also known as single-cell gel electrophoresis, detects DNA single- and double-strand breaks in individual cells.

  • Materials:

    • Treated and untreated cells

    • Comet assay slides

    • Low melting point agarose (LMPA)

    • Normal melting point agarose (NMPA)

    • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

    • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

    • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

    • DNA stain (e.g., SYBR Green, ethidium bromide)

    • Fluorescence microscope with appropriate filters

  • Protocol:

    • Prepare a suspension of single cells in PBS.

    • Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a comet slide.

    • Allow the agarose to solidify at 4°C.

    • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

    • Place the slides in a horizontal gel electrophoresis tank and fill with alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes in the buffer.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

    • Gently remove the slides, wash with neutralization buffer, and stain with a DNA dye.

    • Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Signaling Pathways in this compound Resistance

The development of this compound resistance is often driven by the dysregulation of complex intracellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Drug_Efflux_and_Target_Alteration cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (ABCB1) Daunorubicin_ext Extracellular This compound Pgp->Daunorubicin_ext Efflux (ATP-dependent) Daunorubicin_cyto This compound Daunorubicin_cyto->Pgp Binding Daunorubicin_nuc This compound Daunorubicin_cyto->Daunorubicin_nuc Nuclear Translocation TopoisomeraseII Topoisomerase II DNA DNA TopoisomeraseII->DNA Interaction DSB DNA Double-Strand Breaks TopoisomeraseII->DSB Inhibition of Religation Daunorubicin_nuc->TopoisomeraseII Binding Daunorubicin_ext->Daunorubicin_cyto Influx Apoptosis_Evasion_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2 Bcl-2 Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation with Apaf-1 Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 CellSurvival Cell Survival Bcl2->CellSurvival DNA_Damage_Response_Pathway This compound This compound DSB Double-Strand Breaks This compound->DSB ATM ATM DSB->ATM Activation NHEJ Non-Homologous End Joining DSB->NHEJ Direct Repair CHK2 CHK2 ATM->CHK2 Phosphorylation p53 p53 ATM->p53 Phosphorylation BRCA1 BRCA1 ATM->BRCA1 Phosphorylation CHK2->p53 Stabilization CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest RAD51 RAD51 BRCA1->RAD51 Recruitment HR Homologous Recombination RAD51->HR DNA_Repair DNA Repair NHEJ->DNA_Repair HR->DNA_Repair

References

Daunorubicin's Impact on Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the multifaceted effects of the anthracycline antibiotic, daunorubicin, on mitochondrial function. The content delves into the core mechanisms of this compound-induced mitochondrial dysfunction, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Executive Summary

This compound, a potent antineoplastic agent, exerts significant cytotoxic effects that are, in part, mediated by its profound impact on mitochondria.[1] Its clinical utility is often hampered by dose-dependent cardiotoxicity, a consequence largely attributed to mitochondrial damage in cardiomyocytes.[1][2] This document elucidates the primary mechanisms through which this compound impairs mitochondrial function, including the inhibition of the electron transport chain, generation of reactive oxygen species (ROS), induction of mitochondrial DNA damage, and the triggering of apoptotic pathways. A clear understanding of these processes is crucial for the development of strategies to mitigate this compound's cardiotoxic side effects and to potentially enhance its therapeutic index.

Mechanisms of this compound-Induced Mitochondrial Dysfunction

This compound's adverse effects on mitochondria are multifactorial, involving both direct and indirect actions on the organelle's structure and function.

Inhibition of the Mitochondrial Respiratory Chain

This compound directly interferes with the electron transport chain (ETC), leading to impaired oxidative phosphorylation and reduced ATP synthesis.[3][4] The primary target within the ETC is Complex I (NADH dehydrogenase). This compound can undergo redox cycling at Complex I, a process that generates superoxide anions and other reactive oxygen species. This not only disrupts the normal flow of electrons but also contributes to a state of oxidative stress. Furthermore, this compound's high affinity for cardiolipin, a key phospholipid of the inner mitochondrial membrane, can displace cytochrome c and disrupt the activities of several respiratory chain enzymes that require cardiolipin as a cofactor.

Generation of Reactive Oxygen Species (ROS)

A hallmark of this compound-induced mitochondrial toxicity is the excessive production of ROS. As mentioned, the redox cycling of this compound at Complex I is a major source of superoxide radicals. This initial burst of ROS can overwhelm the mitochondrial antioxidant defense systems, leading to oxidative damage of mitochondrial proteins, lipids, and nucleic acids. The accumulation of ROS can also trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the initiation of apoptosis.

Induction of Mitochondrial DNA (mtDNA) Damage

Mitochondrial DNA is particularly vulnerable to oxidative damage due to its lack of protective histones and limited repair mechanisms. The ROS generated by this compound can lead to significant damage to mtDNA, impairing the synthesis of essential ETC subunits encoded by the mitochondrial genome. This creates a vicious cycle, as dysfunctional ETC components can lead to further ROS leakage, exacerbating mitochondrial damage.

Apoptosis Induction via the Intrinsic Pathway

This compound is a potent inducer of apoptosis, primarily through the mitochondria-mediated intrinsic pathway. The accumulation of ROS and other cellular stresses caused by this compound leads to the permeabilization of the mitochondrial outer membrane. This allows for the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in programmed cell death.

Impairment of Mitochondrial Biogenesis

This compound can indirectly suppress the generation of new mitochondria. A key mechanism involves its interaction with topoisomerase IIβ in cardiomyocytes. The formation of a complex between this compound and topoisomerase IIβ can lead to DNA damage and the downregulation of critical regulators of mitochondrial biogenesis, such as PGC-1α and PGC-1β. This impairment of mitochondrial biogenesis further contributes to the decline in functional mitochondria within the cell.

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize quantitative data from various studies investigating the impact of this compound on mitochondrial parameters.

ParameterCell/Tissue TypeThis compound ConcentrationDuration of TreatmentObserved EffectReference
Respiratory Chain Activity
Complex I ActivityMyocardial homogenatesN/A (in vivo model)10 weeksMean control: 2.38 nmol O2/mg protein
Complex II ActivityMyocardial homogenatesN/A (in vivo model)10 weeksMean control: 2.84 nmol O2/mg protein
Complex IV ActivityMyocardial homogenatesN/A (in vivo model)10 weeksMean control: 25.6 nmol O2/mg protein
Cell Viability (LC50)
H9c2 cardiomyocytesVaries72 hoursSignificant cell death observed
A2780 ovarian cancer cellsVaries72 hoursSignificant cell death observed
Mitochondrial ROS Production
MitoSOX Red fluorescencehPSC-derived cardiomyocytesNot specified1 hourIncreased intra-mitochondrial O2-
H2DCFHDA fluorescencehPSC-derived cardiomyocytesNot specified4 hoursIncreased intracellular H2O2
Mitochondrial Membrane Potential (ΔΨm)
TMRM fluorescenceNeonatal rat ventricular myocytes0.5 µM24 hoursDecrease in ΔΨm

Note: N/A indicates that the data was derived from an in vivo model where a specific concentration is not applicable.

Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Daunorubicin_Mitochondrial_Toxicity cluster_mito DNR This compound Mito Mitochondrion DNR->Mito Accumulation ETC Electron Transport Chain (Complex I) DNR->ETC Inhibition & Redox Cycling Top2B Topoisomerase IIβ DNR->Top2B Interaction ROS Reactive Oxygen Species (ROS) ETC->ROS Generation mPTP mPTP Opening ROS->mPTP Induction mtDNA mtDNA Damage ROS->mtDNA Damage CytC Cytochrome c Release mPTP->CytC Induction Apoptosis Apoptosis CytC->Apoptosis Activation of Caspases mtDNA->Mito Dysfunction PGC1 PGC-1α/β Downregulation Top2B->PGC1 Inhibition MitoBio Impaired Mitochondrial Biogenesis PGC1->MitoBio Leads to MitoBio->Mito Reduced Function

Caption: this compound's multifaceted impact on mitochondrial function.

Experimental_Workflow_MMP start Start: Seed Cells treat Treat with this compound (and Controls) start->treat stain Stain with TMRM or JC-1 treat->stain incubate Incubate at 37°C stain->incubate acquire Acquire Fluorescence Data (Microscopy or Flow Cytometry) incubate->acquire analyze Analyze Data: - TMRM Intensity - JC-1 Red/Green Ratio acquire->analyze end End: Determine ΔΨm analyze->end

Caption: Workflow for measuring mitochondrial membrane potential.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound's impact on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and a key event in apoptosis.

5.1.1 Using Tetramethylrhodamine, Methyl Ester (TMRM)

TMRM is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

  • Materials:

    • TMRM stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

    • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 549/575 nm)

  • Protocol:

    • Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified time. Include untreated and positive control (FCCP, e.g., 10-20 µM for 10-20 minutes) wells.

    • Prepare a working solution of TMRM in cell culture medium (e.g., 20-200 nM).

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the TMRM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with warm PBS to remove excess dye.

    • Add fresh warm PBS or culture medium to the cells.

    • Immediately measure the fluorescence intensity using a microscope or plate reader.

    • Analyze the data by quantifying the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

5.1.2 Using JC-1

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Materials:

    • JC-1 stock solution (e.g., 5 mg/mL in DMSO)

    • Cell culture medium

    • PBS

    • Flow cytometer or fluorescence microscope with filters for red and green fluorescence.

  • Protocol:

    • Seed and treat cells with this compound as described for the TMRM assay.

    • Harvest the cells by trypsinization and wash twice with PBS.

    • Resuspend the cell pellet in a JC-1 staining solution (e.g., 2.5 µg/mL in culture medium).

    • Incubate the cells for 15-30 minutes at 37°C in the dark.

    • Wash the cells once with PBS.

    • Resuspend the final cell pellet in PBS for analysis.

    • Analyze the cells by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

5.2.1 Using MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.

  • Materials:

    • MitoSOX Red reagent

    • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Seed and treat cells with this compound.

    • Prepare a working solution of MitoSOX Red (e.g., 5 µM) in warm HBSS.

    • Remove the treatment medium and wash the cells with warm HBSS.

    • Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells three times with warm HBSS.

    • Analyze the cells immediately by fluorescence microscopy or flow cytometry (Ex/Em ≈ 510/580 nm).

    • An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

High-Resolution Respirometry

This technique measures the oxygen consumption rate of intact or permeabilized cells, providing detailed information about the function of different parts of the electron transport chain.

  • Instrumentation:

    • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • General Protocol Outline:

    • Harvest and resuspend cells in a respiration medium.

    • Introduce a known number of cells into the respirometer chambers.

    • Permeabilize the cells (if assessing specific substrate-uncoupler-inhibitor titration protocols) with a mild detergent like digitonin.

    • Sequentially add various substrates, uncouplers, and inhibitors to probe the activity of different respiratory complexes. For example:

      • Complex I-linked respiration: Add pyruvate, glutamate, and malate.

      • Complex II-linked respiration: Add succinate (in the presence of a Complex I inhibitor like rotenone).

      • Maximal respiration: Add an uncoupler like FCCP.

      • Inhibition: Add specific inhibitors like rotenone (Complex I), antimycin A (Complex III), and cyanide (Complex IV).

    • Record and analyze the oxygen consumption rates at each step to determine the functional state of the mitochondrial respiratory chain.

Conclusion

This compound's impact on mitochondrial function is a critical aspect of its pharmacology, contributing to both its therapeutic efficacy and its dose-limiting cardiotoxicity. The mechanisms are complex and interconnected, involving direct inhibition of the respiratory chain, massive ROS production, mtDNA damage, impaired biogenesis, and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects further. A deeper understanding of these mitochondrial-centric mechanisms will be instrumental in designing safer and more effective cancer therapies.

References

Beyond Topoisomerase II: An In-depth Technical Guide to the Alternative Molecular Targets of Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin, a cornerstone of chemotherapy for acute leukemias, is primarily recognized for its potent inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. However, a growing body of evidence reveals a more complex pharmacological profile, with this compound engaging a multitude of molecular targets beyond its classical mechanism of action. These alternative interactions contribute significantly to both its therapeutic efficacy and its dose-limiting cardiotoxicity. This technical guide provides a comprehensive overview of these non-topoisomerase II targets, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to empower further research and development in this critical area of oncology.

Direct Interactions with Nucleic Acids and Chromatin Components

This compound's planar anthracycline ring structure facilitates its intercalation into DNA, a well-established mechanism that contributes to its cytotoxic effects. Beyond simple intercalation, this compound also interacts with chromatin, influencing its structure and function through interactions with histones.

DNA Intercalation and Binding

This compound intercalates into DNA, with a preference for GC-rich sequences. This interaction distorts the DNA helix, interfering with the processes of replication and transcription.[1][2]

Data Presentation: this compound-DNA Binding Parameters

ParameterValueConditionsReference
Affinity Constant (Ka) 0.10 - 0.12 x 10^6 M-137°C, 10% serum[3]
Dissociation Constant (Kd) ~20 nM (for a specific DNA aptamer)Not specified[4]
Binding Stoichiometry Varies with ionic strengthFluorescence measurements[5]

Experimental Protocol: Determination of this compound-DNA Intercalation by Fluorescence Spectroscopy

This protocol outlines the use of fluorescence quenching to quantify the binding of this compound to DNA.

Materials:

  • This compound hydrochloride

  • Calf thymus DNA (ctDNA)

  • Tris-HCl buffer (pH 7.4)

  • NaCl

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in Tris-HCl buffer.

  • Prepare a stock solution of ctDNA in Tris-HCl buffer and determine its concentration spectrophotometrically.

  • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA in Tris-HCl buffer containing NaCl.

  • Incubate the solutions at a constant temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Measure the fluorescence emission spectra of each solution using an excitation wavelength of 480 nm.

  • Plot the fluorescence intensity at the emission maximum as a function of the ctDNA concentration.

  • Analyze the data using the Stern-Volmer equation or Scatchard analysis to determine the binding constant (Ka) and binding stoichiometry (n).

Workflow for DNA Intercalation Analysis

G prep_dauno Prepare this compound Stock Solution mix Prepare this compound-DNA Mixtures prep_dauno->mix prep_dna Prepare ctDNA Stock Solution prep_dna->mix incubate Incubate to Equilibrium mix->incubate measure Measure Fluorescence Spectra incubate->measure analyze Analyze Data (Stern-Volmer/Scatchard) measure->analyze results Determine Binding Constant (Ka) and Stoichiometry (n) analyze->results

Caption: Workflow for analyzing this compound-DNA intercalation using fluorescence spectroscopy.

Histone Interaction and Chromatin Remodeling

This compound not only binds to DNA but also interacts with histone proteins, the core components of chromatin. This interaction can lead to histone eviction from chromatin, disrupting higher-order chromatin structure and impacting gene expression. Evidence suggests that this compound can interact with linker histones (H1 and H5) and to a greater extent with core histones (H3/H4 and H2A/H2B) when they are not assembled into nucleosomes. This compound has also been shown to bind to High Mobility Group Box 1 (HMGB1) protein, which can influence nucleosome interactions.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) to Assess Histone Eviction

This protocol provides a method to determine if this compound treatment leads to the dissociation of histones from specific genomic regions.

Materials:

  • Cancer cell line of interest

  • This compound

  • Formaldehyde (for cross-linking)

  • Cell lysis buffer

  • Sonication equipment

  • Antibodies specific for histone H3 (or other histones of interest)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Lyse the cells and isolate the nuclei.

  • Sonify the chromatin to shear DNA to fragments of 200-1000 bp.

  • Incubate the sheared chromatin with an antibody against a specific histone (e.g., anti-H3).

  • Add protein A/G magnetic beads to immunoprecipitate the antibody-histone-DNA complexes.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links by heating and treat with proteinase K to digest proteins.

  • Purify the DNA.

  • Use quantitative PCR (qPCR) with primers for specific genomic loci to quantify the amount of co-immunoprecipitated DNA. A decrease in the amount of amplified DNA in this compound-treated samples compared to control indicates histone eviction.

G cell_treatment Cell Treatment with This compound crosslinking Formaldehyde Cross-linking cell_treatment->crosslinking lysis_sonication Cell Lysis and Chromatin Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with Histone Antibody lysis_sonication->immunoprecipitation washing Wash Beads immunoprecipitation->washing elution_reversal Elution and Reverse Cross-linking washing->elution_reversal dna_purification DNA Purification elution_reversal->dna_purification qpcr qPCR Analysis dna_purification->qpcr analysis Quantify Histone Occupancy qpcr->analysis

Caption: Workflow for a helicase activity assay to determine the inhibitory effect of this compound.

Mitochondrial Dysfunction and Oxidative Stress

A significant aspect of this compound's activity, particularly its cardiotoxicity, is its impact on mitochondria. This compound can accumulate in mitochondria, leading to impaired respiratory function, increased production of reactive oxygen species (ROS), and the induction of apoptosis.

Experimental Protocol: Measurement of Mitochondrial Respiration

This protocol utilizes high-resolution respirometry to assess the effect of this compound on mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration medium

  • Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Isolate mitochondria from cells or tissues of interest, or permeabilize cells to allow access to the mitochondrial respiratory chain.

  • Calibrate the respirometer and add the respiration medium.

  • Add the mitochondrial preparation or permeabilized cells to the chamber.

  • Sequentially add substrates for different parts of the electron transport chain to measure basal respiration.

  • Add ADP to measure state 3 respiration (ATP synthesis-linked).

  • Add oligomycin to measure state 4 respiration (proton leak).

  • Add FCCP to determine the maximum capacity of the electron transport system.

  • Add rotenone and antimycin A to inhibit the respiratory chain and measure residual oxygen consumption.

  • Repeat the experiment with cells pre-treated with this compound to assess its impact on different respiratory states.

Mitochondrial Respiration Analysis

G prep_mito Isolate Mitochondria or Permeabilize Cells setup_respirometer Calibrate and Set Up Respirometer prep_mito->setup_respirometer add_substrates Add Substrates (Basal Respiration) setup_respirometer->add_substrates add_adp Add ADP (State 3) add_substrates->add_adp add_oligo Add Oligomycin (State 4) add_adp->add_oligo add_fccp Add FCCP (Maximal Respiration) add_oligo->add_fccp add_inhibitors Add Rotenone/ Antimycin A add_fccp->add_inhibitors analyze_data Analyze Oxygen Consumption Rates add_inhibitors->analyze_data

Caption: Protocol for analyzing mitochondrial respiration using high-resolution respirometry.

Modulation of Cellular Signaling Pathways

This compound influences a complex network of intracellular signaling pathways, affecting cell survival, proliferation, and drug resistance.

Protein Kinase C (PKC) Pathway

This compound has been shown to interact with the PKC signaling pathway. Overexpression of certain PKC isoforms, such as PKCα and PKCβ, has been associated with multidrug resistance, and modulation of PKC activity can influence this compound accumulation in cancer cells.

Experimental Protocol: In Vitro PKC Activity Assay

This protocol describes a general method for measuring PKC activity, which can be adapted to assess the effect of this compound.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • PKC substrate (e.g., a specific peptide)

  • [γ-32P]ATP

  • Reaction buffer

  • Phosphatidylserine and diacylglycerol (PKC activators)

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the PKC enzyme, substrate, reaction buffer, and activators.

  • Add different concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate at 30°C for a specific time.

  • Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Determine the effect of this compound on PKC activity by comparing the results to a control without the drug.

PKC Activity Assay Workflow

G prep_reaction Prepare PKC Reaction Mixtures add_dauno Add this compound prep_reaction->add_dauno initiate_reaction Initiate with [γ-32P]ATP add_dauno->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation spot_on_paper Spot on Phosphocellulose Paper incubation->spot_on_paper wash_paper Wash Paper spot_on_paper->wash_paper measure_radioactivity Scintillation Counting wash_paper->measure_radioactivity analyze_activity Determine PKC Activity measure_radioactivity->analyze_activity

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Hedgehog/GLI1 Signaling Pathway

Recent studies have unveiled a novel mechanism of this compound action involving the inhibition of the Hedgehog (Hh) signaling pathway. This compound has been shown to suppress the activity of the downstream effector, GLI1, a key transcription factor in the Hh pathway. This suppression is not mediated by binding to the Smoothened (SMO) receptor but rather through promoting the ubiquitination and proteasomal degradation of GLI1, a process facilitated by the E3 ubiquitin ligase β-TrCP.

Signaling Pathway: this compound-Induced GLI1 Degradation

G This compound This compound p53 p53 This compound->p53 activates beta_TrCP β-TrCP This compound->beta_TrCP promotes interaction GLI1 GLI1 p53->GLI1 suppresses beta_TrCP->GLI1 mediates Ubiquitination Ubiquitination GLI1->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis contributes to

Caption: this compound promotes p53-mediated suppression and β-TrCP-mediated ubiquitination and degradation of GLI1, leading to apoptosis.

ENAH/ERK1/2/c-Fos Signaling Pathway

This compound has been identified as a direct inhibitor of the Enabled Homolog (ENAH) protein, a member of the Ena/VASP family of actin regulatory proteins. ENAH can activate the ERK1/2/c-Fos signaling pathway by interacting with ARHGAP9. By binding to ENAH, this compound suppresses this pro-tumorigenic pathway.

Data Presentation: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines with Varying ENAH Expression

Cell LineENAH ExpressionIC50 (µM)Reference
HCCLM3High7.42 ± 0.06
HepG2Intermediate21.15 ± 1.36
Huh7Intermediate28.93 ± 1.46
Bel7402Low41.20 ± 1.61

Signaling Pathway: this compound Inhibition of the ENAH/ERK1/2/c-Fos Pathway

G This compound This compound ENAH ENAH This compound->ENAH inhibits ARHGAP9 ARHGAP9 ENAH->ARHGAP9 interacts with ERK1_2 ERK1/2 ARHGAP9->ERK1_2 activates c_Fos c-Fos ERK1_2->c_Fos activates Tumor_Progression Tumor_Progression c_Fos->Tumor_Progression promotes

Caption: this compound directly inhibits ENAH, thereby suppressing the downstream ERK1/2/c-Fos signaling pathway and inhibiting tumor progression.

Effects on the Microtubule Cytoskeleton

While not as extensively studied as other mechanisms, there is evidence to suggest that anthracyclines can affect the microtubule cytoskeleton. Microtubules are dynamic polymers of tubulin that are essential for cell division, and drugs that interfere with their dynamics are potent anticancer agents. While this compound is not a classical microtubule-targeting agent like taxanes or vinca alkaloids, its potential to influence microtubule stability warrants further investigation.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

  • Add this compound or a vehicle control to the reaction mixture.

  • Transfer the mixture to a pre-warmed cuvette in a spectrophotometer set to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of this compound-treated samples to the control to determine if it inhibits or promotes tubulin polymerization.

Tubulin Polymerization Assay Workflow

G prep_reaction Prepare Tubulin Reaction Mixture on Ice add_dauno Add this compound prep_reaction->add_dauno initiate_polymerization Transfer to 37°C Spectrophotometer add_dauno->initiate_polymerization monitor_absorbance Monitor Absorbance at 340 nm initiate_polymerization->monitor_absorbance analyze_curves Analyze Polymerization Curves monitor_absorbance->analyze_curves

References

Methodological & Application

Application Notes and Protocols for Daunorubicin Treatment of Adherent Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy, primarily for hematological malignancies. Its application in treating solid tumors is an area of ongoing research. This compound exerts its cytotoxic effects through multiple mechanisms, making it a valuable tool for in vitro studies of cancer cell biology. These application notes provide a comprehensive protocol for the treatment of adherent cell cultures with this compound, including methodologies for assessing its impact on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: this compound's primary anti-neoplastic activities are multifaceted. It intercalates into DNA, disrupting the DNA double helix structure and inhibiting the function of topoisomerase II. This action leads to DNA strand breaks, thereby halting DNA replication and RNA synthesis.[1][2] Furthermore, this compound is known to generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, ultimately contributing to programmed cell death (apoptosis).[1]

Data Presentation: Efficacy of this compound in Adherent Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the IC50 values of this compound in various adherent cancer cell lines, providing a baseline for experimental design. It is important to note that these values can vary depending on the specific cell line, culture conditions, and assay duration.

Cell LineCancer TypeIC50 (µM)Incubation Time
HCT116 Colorectal Carcinoma0.597Not Specified
HT29 Colorectal Carcinoma0.547Not Specified
SNU283 Colorectal Carcinoma0.6934Not Specified
DLD-1 Colorectal Carcinoma25.55Not Specified
HCT8 Colorectal Carcinoma34.93Not Specified
MCF7 Breast Carcinoma0.020Not Specified
MCF7/ADR Doxorubicin-Resistant Breast Carcinoma0.079Not Specified
SKOV3 Ovarian Carcinoma0.044Not Specified
H69 Small-Cell Lung Carcinoma0.030Not Specified
H69VP Etoposide-Resistant Small-Cell Lung Carcinoma0.180Not Specified
A549 Lung Carcinoma4.043 (24h), 0.637 (48h)24h, 48h
HCCLM3 Hepatocellular Carcinoma7.42Not Specified
HepG2 Hepatocellular Carcinoma21.15Not Specified
Huh7 Hepatocellular Carcinoma28.93Not Specified
Bel7402 Hepatocellular Carcinoma41.20Not Specified

Key Signaling Pathways Affected by this compound

This compound treatment triggers a complex network of intracellular signaling pathways that ultimately determine the cell's fate. Understanding these pathways is crucial for interpreting experimental results and elucidating mechanisms of drug action and resistance.

Daunorubicin_Signaling This compound-Induced Signaling Pathways This compound This compound DNA DNA Intercalation & Topoisomerase II Inhibition This compound->DNA Directly targets ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces Membrane Plasma Membrane This compound->Membrane Hedgehog Hedgehog Pathway (GLI1 Degradation) This compound->Hedgehog Suppresses p53 p53 Activation DNA->p53 DNA Damage Response ROS->p53 Oxidative Stress MAPK MAPK Pathway (ERK, JNK) ROS->MAPK Activates Sphingomyelinase Sphingomyelinase Activation Membrane->Sphingomyelinase Activates Ceramide Ceramide Generation Sphingomyelinase->Ceramide Produces Apoptosis Apoptosis Ceramide->Apoptosis Induces p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces MAPK->Apoptosis Contributes to Hedgehog->Apoptosis Contributes to Experimental_Workflow General Workflow for this compound Treatment of Adherent Cells Start Start CellSeeding Seed Adherent Cells in Multi-well Plates Start->CellSeeding Incubation1 Incubate for Cell Adherence (e.g., 24 hours) CellSeeding->Incubation1 Treatment Treat with this compound (Varying Concentrations & Times) Incubation1->Treatment Incubation2 Incubate for Treatment Duration Treatment->Incubation2 Analysis Perform Downstream Assays Incubation2->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Analysis->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Analysis->CellCycle End End Viability->End Apoptosis->End CellCycle->End

References

Application Notes and Protocols for Daunorubicin and Cytarabine Combination Therapy in AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of the synergistic anti-leukemic effects of Daunorubicin and Cytarabine, the cornerstone of "7+3" induction chemotherapy for Acute Myeloid Leukemia (AML).

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of immature myeloid cells in the bone marrow and blood.[1] For several decades, the standard of care for induction therapy in most AML patients has been a combination chemotherapy regimen known as "7+3".[2][3][4] This regimen consists of a continuous intravenous infusion of Cytarabine (Ara-C) for seven days, combined with an intravenous bolus of an anthracycline, most commonly this compound, for the first three days.[5] This combination therapy is a cytokinetically rational approach, pairing a cell cycle-specific agent (Cytarabine) with a non-cell cycle-active agent (this compound). The "7+3" regimen can achieve complete remission in 60-80% of younger AML patients.

This compound is an anthracycline antibiotic that exerts its cytotoxic effects primarily by intercalating into DNA, thereby inhibiting DNA replication and transcription, and by inhibiting the enzyme topoisomerase II, which is crucial for relieving torsional strain in DNA during replication. This disruption of DNA processes leads to cell cycle arrest and apoptosis.

Cytarabine is a pyrimidine antimetabolite and a cell cycle-specific drug, primarily active during the S phase of the cell cycle. Once inside the cell, it is converted into its active triphosphate form, Ara-CTP. Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. The incorporation of Ara-CTP into the DNA strand terminates DNA chain elongation and inhibits DNA polymerase, ultimately leading to DNA synthesis arrest and cell death.

The synergistic effect of combining this compound and Cytarabine is believed to stem from their distinct but complementary mechanisms of action, targeting different aspects of DNA replication and cell division, which enhances the overall anti-leukemic activity.

Mechanism of Action Signaling Pathway

The combined action of this compound and Cytarabine converges on the inhibition of DNA synthesis and the induction of apoptosis in AML cells through multiple mechanisms.

G cluster_this compound This compound cluster_cytarabine Cytarabine This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Intercalation->DNA_Synthesis_Inhibition DNA_Strand_Breaks DNA Strand Breaks Topoisomerase_II_Inhibition->DNA_Strand_Breaks DNA_Strand_Breaks->DNA_Synthesis_Inhibition Cytarabine Cytarabine (Ara-C) Ara_CTP Ara-CTP (Active Metabolite) Cytarabine->Ara_CTP DNA_Polymerase_Inhibition DNA Polymerase Inhibition Ara_CTP->DNA_Polymerase_Inhibition DNA_Chain_Termination DNA Chain Termination Ara_CTP->DNA_Chain_Termination DNA_Polymerase_Inhibition->DNA_Synthesis_Inhibition DNA_Chain_Termination->DNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound and Cytarabine in AML cells.

Experimental Protocols

The following protocols are designed for in vitro studies on AML cell lines to evaluate the efficacy of this compound and Cytarabine combination therapy.

General Cell Culture and Drug Preparation
  • Cell Lines: Common AML cell lines such as HL-60, KG-1, THP-1, and OCI-AML3 can be used.

  • Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound and Cytarabine in a suitable solvent (e.g., DMSO or sterile water) and store at -20°C. Dilute to final working concentrations in culture medium immediately before use.

Experimental Workflow

G Start AML Cell Culture Dose_Response Dose-Response Assay (MTT/CellTiter-Glo) Start->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Combination_Treatment Combination Treatment (Synergy Analysis) IC50_Determination->Combination_Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Combination_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Combination_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: In vitro experimental workflow for evaluating drug combination.

Dose-Response Assay (Cell Viability)

This assay determines the concentration of each drug that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Drug Treatment: Treat cells with a range of concentrations of this compound and Cytarabine individually. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 570 nm for MTT assay or luminescence for CellTiter-Glo® assay using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value for each drug at each time point.

ParameterThis compoundCytarabine
Concentration Range 0.01 µM - 1 µM0.1 µM - 10 µM
Incubation Time 24, 48, 72 hours24, 48, 72 hours
Assay Method MTT or CellTiter-Glo®MTT or CellTiter-Glo®
Endpoint IC50 (µM)IC50 (µM)
Combination Synergy Analysis

This experiment evaluates whether the combination of this compound and Cytarabine has a synergistic, additive, or antagonistic effect.

Protocol:

  • Experimental Design: Based on the individual IC50 values, design a matrix of drug concentrations for the combination treatment.

  • Cell Seeding and Treatment: Seed cells as in the dose-response assay and treat with this compound, Cytarabine, or the combination at various concentrations.

  • Incubation and Viability Assessment: Follow the same procedure as the dose-response assay.

  • Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

ParameterDescription
Drug Concentrations Based on individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x IC50)
Analysis Method Chou-Talalay method (Combination Index)
Endpoint Combination Index (CI) value to determine synergy, additivity, or antagonism.
Apoptosis Assay

This assay quantifies the percentage of apoptotic cells following treatment.

Protocol:

  • Cell Treatment: Treat AML cells with this compound, Cytarabine, or the combination at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

ParameterDescription
Drug Concentrations IC50 concentrations of this compound and Cytarabine, and their combination.
Incubation Time 24, 48 hours.
Staining Reagents Annexin V-FITC and Propidium Iodide (PI).
Detection Method Flow Cytometry.
Endpoint Percentage of apoptotic cells (early and late).
Cell Cycle Analysis

This assay determines the effect of the drug combination on cell cycle progression.

Protocol:

  • Cell Treatment: Treat AML cells with this compound, Cytarabine, or the combination at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

ParameterDescription
Drug Concentrations IC50 concentrations of this compound and Cytarabine, and their combination.
Incubation Time 24 hours.
Staining Reagent Propidium Iodide (PI).
Detection Method Flow Cytometry.
Endpoint Percentage of cells in G0/G1, S, and G2/M phases.

Logical Relationship of Treatment and Cellular Response

G Treatment This compound + Cytarabine Treatment DNA_Damage DNA Damage & Synthesis Inhibition Treatment->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death AML Cell Death Apoptosis_Induction->Cell_Death

Caption: Logical flow from drug treatment to AML cell death.

References

Preparation of Daunorubicin Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daunorubicin is an anthracycline antibiotic widely used in cancer chemotherapy and as a tool compound in cancer research.[1][2] It functions primarily as a topoisomerase II inhibitor and by intercalating into DNA, thereby inhibiting DNA and RNA synthesis and inducing apoptosis.[1][3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Materials and Equipment

  • This compound hydrochloride (or this compound base) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound and this compound hydrochloride is provided in the table below for easy reference.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₂₇H₂₉NO₁₀C₂₇H₂₉NO₁₀ · HCl
Molecular Weight 527.52 g/mol 563.98 g/mol
Appearance Red crystalline or amorphous powderOrange-red powder
Solubility in DMSO 12 mg/mL (22.74 mM)100 mg/mL (177.31 mM)
Solubility in Water InsolubleSoluble
Solubility in Ethanol 6 mg/mLSlightly soluble
Storage (Powder) -20°C for up to 3 years-20°C for ≥ 4 years

Experimental Protocols

Safety Precautions

This compound is a potent cytotoxic agent and a suspected carcinogen. Handle with extreme care in a designated area, such as a chemical fume hood. Always wear appropriate PPE, including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Dispose of all waste contaminated with this compound according to institutional guidelines for hazardous materials.

Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO. This is a common stock concentration for in vitro studies.

Procedure:

  • Equilibrate Reagents: Allow the this compound hydrochloride powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh this compound Hydrochloride: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.64 mg of this compound hydrochloride (Molecular Weight: 563.98 g/mol ).

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 5.64 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and red. Gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. In solvent, this compound is stable for at least one month at -20°C and up to one year at -80°C.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.

Example Dilution:

To prepare a 1 µM working solution from a 10 mM stock solution:

  • Perform a 1:100 dilution of the 10 mM stock solution in cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium to get a 10 µM intermediate solution).

  • Perform a further 1:10 dilution of the intermediate solution (e.g., add 100 µL of the 10 µM solution to 900 µL of medium) to achieve the final 1 µM concentration.

Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound primarily exerts its cytotoxic effects by inhibiting topoisomerase II and intercalating with DNA, which subsequently blocks DNA and RNA synthesis and leads to apoptotic cell death.

Daunorubicin_Mechanism This compound This compound DNA DNA Intercalation This compound->DNA TopoII Topoisomerase II Inhibition This compound->TopoII Replication DNA Replication Inhibition DNA->Replication Transcription RNA Synthesis Inhibition DNA->Transcription TopoII->Replication Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a this compound stock solution for use in in vitro assays.

Stock_Solution_Workflow Start Start: Obtain this compound Powder Weigh 1. Weigh this compound in a Fume Hood Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex to Ensure Complete Dissolution Dissolve->Vortex Aliquot 4. Aliquot into Single-Use Tubes Vortex->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store End Ready for Dilution to Working Concentration Store->End

Caption: Workflow for this compound stock solution preparation.

References

Application Note: IC50 Determination of Daunorubicin using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy to treat various types of cancer, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves interfering with DNA replication and transcription within cancer cells.[2] this compound intercalates into the DNA double helix and inhibits the enzyme topoisomerase II.[1][3] This action stabilizes the topoisomerase II-DNA complex after it has created a break in the DNA strand for replication, preventing the resealing of the double helix and leading to an accumulation of DNA breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).

Evaluating the cytotoxic potential of chemotherapeutic agents like this compound is a critical step in cancer research and drug development. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to determine the potency of a compound in inhibiting a specific biological function, such as cell proliferation. This application note provides a detailed protocol for determining the IC50 value of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a reliable and widely used colorimetric method for assessing cell viability. The principle is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of this compound on cell viability and calculate its IC50 value.

Mechanism of Action and Assay Principle

This compound's Cytotoxic Pathway

This compound exerts its anticancer effects through a multi-faceted mechanism. Upon entering the cancer cell, it intercalates between DNA base pairs, which unwinds the DNA helix. This action inhibits topoisomerase II, an enzyme essential for relaxing DNA supercoils during replication. By stabilizing the DNA-topoisomerase II complex, this compound causes an accumulation of single and double-strand DNA breaks, which triggers a cellular damage response, leading to apoptosis.

cluster_cell Cancer Cell DNR This compound DNA Nuclear DNA DNR->DNA Intercalation TOPO Topoisomerase II DNR->TOPO Inhibition Complex Stabilized DNA-Topoisomerase II Complex DNA->Complex TOPO->DNA Relaxes DNA Supercoils TOPO->Complex Breaks DNA Double-Strand Breaks Complex->Breaks Prevents DNA Re-ligation Apoptosis Apoptosis (Cell Death) Breaks->Apoptosis Triggers

Caption: this compound's mechanism of action leading to apoptosis.

Principle of the MTT Assay

The MTT assay is a quantitative method to measure cellular metabolic activity, which serves as an indicator of cell viability. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into an insoluble purple formazan. These formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The resulting colored solution's absorbance is measured with a spectrophotometer. A decrease in the number of viable cells, caused by the cytotoxic agent (this compound), results in a decrease in metabolic activity and thus a reduction in the amount of formazan produced. This leads to a lower absorbance reading, allowing for the quantification of cell death.

Materials and Methods

Materials
  • Human cancer cell line (e.g., HCT116, MOLT-4, CCRF-CEM)

  • This compound Hydrochloride (dissolved in sterile water or DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Experimental Protocol

The entire workflow is designed to be performed under sterile conditions in a laminar flow hood.

start Start step1 1. Cell Seeding Plate cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->step1 step2 2. Incubation Incubate for 24h to allow cell attachment step1->step2 step3 3. This compound Treatment Add serial dilutions of this compound to wells step2->step3 step4 4. Incubation Incubate for a defined period (e.g., 48h or 72h) step3->step4 step5 5. Add MTT Reagent Add 20 µL of 5 mg/mL MTT to each well step4->step5 step6 6. Incubation Incubate for 4 hours to allow formazan formation step5->step6 step7 7. Solubilization Remove medium, add 150 µL DMSO to dissolve crystals step6->step7 step8 8. Absorbance Reading Measure absorbance at 570 nm step7->step8 step9 9. Data Analysis Calculate % Viability and determine IC50 step8->step9 end_node End step9->end_node

Caption: Experimental workflow for the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture cells to about 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for 'untreated control' (cells + medium) and 'blank' (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations for treatment (e.g., a range from 0.01 µM to 100 µM).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Add 100 µL of fresh medium to the 'untreated control' wells.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay and Absorbance Measurement:

    • After the treatment incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks) and gently mix.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis
  • Correct for Background Absorbance: Subtract the average OD of the 'blank' wells from the OD of all other wells.

  • Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells using the following formula:

    • Cell Viability (%) = (OD of Treated Sample / OD of Untreated Control) x 100

  • Determine IC50:

    • Plot the calculated Cell Viability (%) on the Y-axis against the logarithm of the this compound concentration on the X-axis.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (such as GraphPad Prism) to determine the concentration of this compound that results in a 50% reduction in cell viability. This value is the IC50.

Data Presentation

The following tables represent hypothetical data from an experiment determining the IC50 of this compound on the HCT116 colorectal cancer cell line after 48 hours of treatment.

Table 1: Raw Absorbance Data (570 nm)

This compound (µM) Replicate 1 (OD) Replicate 2 (OD) Replicate 3 (OD) Average OD Std. Dev.
0 (Control) 1.254 1.288 1.271 1.271 0.017
0.01 1.211 1.245 1.233 1.230 0.017
0.1 1.056 1.098 1.075 1.076 0.021
0.5 0.743 0.781 0.755 0.760 0.019
1 0.598 0.621 0.605 0.608 0.012
5 0.244 0.267 0.251 0.254 0.012
10 0.131 0.145 0.139 0.138 0.007
100 0.065 0.071 0.068 0.068 0.003

| Blank (Medium) | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |

Table 2: Calculated Cell Viability Data

This compound (µM) Log [this compound] Average Corrected OD Cell Viability (%) Std. Dev. (%)
0 (Control) - 1.218 100.0 1.4
0.01 -2.00 1.177 96.6 1.4
0.1 -1.00 1.023 84.0 1.7
0.5 -0.30 0.707 58.0 1.6
1 0.00 0.555 45.6 1.0
5 0.70 0.201 16.5 1.0
10 1.00 0.085 7.0 0.6

| 100 | 2.00 | 0.015 | 1.2 | 0.2 |

Table 3: Summary of Results

Parameter Cell Line Treatment Duration Calculated Value

| IC50 | HCT116 | 48 hours | 0.68 µM |

Conclusion and Discussion

This application note provides a comprehensive protocol for determining the IC50 value of the chemotherapeutic agent this compound using the MTT assay. Based on the hypothetical data presented, the IC50 of this compound on HCT116 cells after 48 hours of exposure was determined to be 0.68 µM. This value represents the concentration at which this compound inhibits the metabolic activity, and thus the viability, of the cancer cell population by 50%.

The accuracy of the MTT assay is dependent on several factors, including cell seeding density, metabolic activity of the chosen cell line, incubation times, and the purity of the compounds. It is crucial to maintain consistency across experiments and to include appropriate controls. The IC50 value is a fundamental parameter in pharmacology and drug development, providing a quantitative measure of a drug's potency. Comparing the IC50 values of this compound across different cancer cell lines can help elucidate its spectrum of activity and identify potential resistance mechanisms, guiding further preclinical and clinical research.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Daunorubicin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy, particularly for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves the intercalation into DNA and inhibition of topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis, or programmed cell death.[2] this compound can also generate reactive oxygen species (ROS), which contribute to cellular stress and apoptosis.[3] A thorough understanding and accurate quantification of the apoptotic response to this compound are critical for evaluating its efficacy and optimizing cancer treatment strategies.

Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method for the assessment of apoptosis. This technique enables the differentiation of viable cells, early apoptotic cells, and late apoptotic or necrotic cells based on alterations in the plasma membrane. In the initial stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeant in live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.

This document provides detailed protocols for the induction of apoptosis in cell lines using this compound and the subsequent analysis of the apoptotic cell population via flow cytometry.

Data Presentation

The following tables summarize the quantitative data on this compound-induced apoptosis in various leukemia cell lines, highlighting the dose-dependent and time-dependent effects.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

Cell LineThis compound ConcentrationTreatment DurationPercent Apoptosis (Annexin V+)Reference
HL-600.25 µg/mL2 hours treatment, 22 hours recoveryIncreased Caspase-3 activity and DNA fragmentation[4]
HL-600.5 µg/mL2 hours treatment, 22 hours recoveryFurther increase in Caspase-3 and DNA fragmentation[4]
HL-601.0 µg/mL2 hours treatment, 22 hours recoveryRapid and higher induction of apoptosis
HL-602.0 µg/mL2 hours treatment, 22 hours recoverySignificant increase in apoptosis
HL-604.0 µg/mL2 hours treatment, 22 hours recoveryHighest level of apoptosis observed

Table 2: Time-Dependent Induction of Apoptosis by this compound in Leukemia Cell Lines

Cell LineThis compound TreatmentRecovery TimePercent Apoptosis (Annexin V+)Reference
MOLT-44 hours4 hours27.48% ± 2.46
MOLT-44 hours12 hours14.88% ± 2.45
MOLT-44 hours24 hours12.88% ± 0.10
CCRF-CEM4 hours4 hours14.15% (approx.)
CCRF-CEM4 hours24 hours4.51% ± 0.04
SUP-B154 hours4 hours25.75% ± 1.74
SUP-B154 hours12 hours11.45% ± 1.61
SUP-B154 hours24 hours18.11% ± 1.53

Experimental Protocols

This section provides a detailed methodology for the induction of apoptosis with this compound and its analysis by flow cytometry using Annexin V and Propidium Iodide staining.

Materials
  • This compound Hydrochloride

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Leukemia cell line (e.g., MOLT-4, CCRF-CEM, HL-60)

  • Flow cytometer

Cell Culture and Treatment
  • Culture the chosen leukemia cell line in complete medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 1 x 10^6 cells/mL in a new culture flask.

  • Prepare a stock solution of this compound in sterile DMSO or water. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

  • Treat the cells with varying concentrations of this compound (e.g., as indicated in Table 1) for a specific duration (e.g., 4 hours). Include an untreated control group (vehicle control).

Annexin V and Propidium Iodide Staining Protocol
  • Following the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide to the cell suspension.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (Annexin V) and Propidium Iodide.

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.

  • Acquire a minimum of 10,000 events per sample.

  • Analyze the data to differentiate between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Apoptosis Staining cluster_2 Flow Cytometry Analysis Cell_Culture Leukemia Cell Culture Cell_Seeding Seed cells at 1x10^6 cells/mL Cell_Culture->Cell_Seeding Treatment Treat cells with this compound (and vehicle control) Cell_Seeding->Treatment DNR_Preparation Prepare this compound dilutions DNR_Preparation->Treatment Harvesting Harvest cells by centrifugation Treatment->Harvesting Washing Wash cells with cold PBS Harvesting->Washing Resuspension Resuspend in 1X Binding Buffer Washing->Resuspension AnnexinV_Staining Add Annexin V-FITC (15 min incubation) Resuspension->AnnexinV_Staining PI_Staining Add Propidium Iodide AnnexinV_Staining->PI_Staining Final_Volume Add 1X Binding Buffer PI_Staining->Final_Volume Acquisition Acquire data on flow cytometer Final_Volume->Acquisition Gating Compensation and Quadrant Gating Acquisition->Gating Data_Analysis Quantify cell populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic Gating->Data_Analysis

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

This compound-Induced Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway DNR This compound DNA_Damage DNA Intercalation & Topoisomerase II Inhibition DNR->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation DNR->ROS FasL FasL/FasR DNR->FasL p53 p53 Activation DNA_Damage->p53 Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito Bax Bax Activation p53->Bax Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation FasL->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

References

Application Notes: Utilizing Liposomal Daunorubicin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to the disruption of DNA replication and repair, ultimately triggering cell death.[3] However, the clinical utility of conventional, or "free," this compound is often limited by significant dose-dependent cardiotoxicity, which can lead to life-threatening cardiomyopathy.[1][4]

Liposomal encapsulation of this compound represents a significant advancement designed to mitigate these toxicities while enhancing therapeutic efficacy. Liposomes are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate drugs like this compound. This formulation strategy offers several key advantages in preclinical and clinical settings:

  • Reduced Cardiotoxicity: Liposomal formulations are designed to reduce the exposure of cardiac tissue to the drug, thereby lowering the risk of cardiotoxicity.

  • Altered Pharmacokinetics: Encapsulation within liposomes significantly prolongs the drug's circulation half-life compared to the free form, leading to sustained exposure.

  • Enhanced Tumor Targeting: The small size of the liposomes allows them to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Improved Efficacy: By maintaining a synergistic ratio of drugs at the tumor site and increasing overall drug exposure, liposomal formulations can demonstrate superior anti-leukemic activity compared to the free drugs administered in combination.

A prominent example is CPX-351 (Vyxeos®) , a liposomal formulation containing a fixed 5:1 molar ratio of cytarabine and this compound. This specific ratio has been shown to be synergistic in vitro and has demonstrated superior efficacy in preclinical leukemia models and clinical trials for high-risk AML. Preclinical studies show that CPX-351 is taken up by leukemia cells to a greater extent than by normal bone marrow cells.

These application notes provide an overview of the data from preclinical animal models and detailed protocols for the use of liposomal this compound, with a focus on establishing and evaluating efficacy in xenograft models.

Data Presentation

Table 1: Efficacy of Liposomal this compound (CPX-351) in Preclinical Leukemia Models
Cancer TypeAnimal ModelTreatment Regimen (CPX-351)Key OutcomesReference(s)
Acute Lymphoblastic Leukemia (ALL)Xenograft Mouse Models (B-lineage and T-lineage)5 units/kg (5 mg/kg cytarabine + 2.2 mg/kg this compound)Induced complete responses in 4/5 xenografts and partial response in one.
Acute Myeloid Leukemia (AML)CCRF-CEM Tumor Model in Rag2-M MiceInduction regimen (days 1, 3, 5)Median Overall Survival (OS) of 78 days vs. 35 days for placebo.
Acute Myeloid Leukemia (AML)CCRF-CEM Tumor Model in Rag2-M MiceInduction + Consolidation regimenExtended median OS to 134 days.
Table 2: Comparative Pharmacokinetics of Liposomal vs. Free this compound in Animal Models
ParameterLiposomal this compound (CPX-351)Free this compoundAnimal ModelReference(s)
Terminal Half-life (t½) ~22.0 hours~18.5 hoursHuman PK Data
8.5 hours0.27 hoursMouse
Volume of Distribution (Vd) 3.44 L1364 LHuman PK Data
Area Under the Curve (AUC) ~1,250-fold higher than non-liposomal-Human PK Data
Drug Ratio Maintenance (Cytarabine:this compound) Synergistic 5:1 ratio maintained in plasma for >24 hoursRatio increased to 1,923:1 within 15 minutesMouse

Visualizations

This compound's Core Mechanism of Action

Daunorubicin_MoA This compound's Core Mechanism of Action cluster_cell Cancer Cell cluster_nucleus DNR Liposomal This compound Endocytosis Cellular Uptake (Endocytosis) DNR->Endocytosis Release Intracellular Drug Release Endocytosis->Release DNA Nuclear DNA Release->DNA This compound translocates to nucleus Nucleus Nucleus Intercalation DNA Intercalation DNA->Intercalation TopoII Topoisomerase II TopoII_Inhibition Topo II Inhibition TopoII->TopoII_Inhibition DSB DNA Strand Breaks Intercalation->DSB TopoII_Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound is released intracellularly, where it intercalates into DNA and inhibits Topoisomerase II.

Preclinical Efficacy Study Workflow

Preclinical_Workflow General Workflow for Preclinical Efficacy Studies cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints A1 Select Animal Model (e.g., NOD/SCID Mice) A3 Implant Cancer Cells (e.g., IV tail vein injection) A1->A3 A2 Culture & Prepare Cancer Cells (e.g., ALL cell line) A2->A3 A4 Confirm Engraftment (e.g., hCD45+ in blood) A3->A4 B1 Randomize Animals into Treatment Groups A4->B1 B3 Administer Treatment (e.g., IV, IP) on Schedule B1->B3 B2 Prepare Liposomal this compound (and Control Vehicles) B2->B3 C1 Monitor Animal Health (Weight, Behavior) B3->C1 C4 Primary Endpoint: Overall Survival C1->C4 C2 Measure Tumor Burden (Bioluminescence, Calipers) C2->C4 C3 Collect Samples (Blood for PK, Tissues) C3->C4

Caption: A typical workflow for evaluating liposomal this compound efficacy in a mouse xenograft model.

Experimental Protocols

Protocol 1: Establishment of a Human Leukemia Xenograft Model in Mice

This protocol describes a general method for establishing a disseminated leukemia model, a common approach for testing therapies against hematological malignancies.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old.

  • Human leukemia cell line (e.g., ALL or AML cell lines).

  • Sterile Phosphate-Buffered Saline (PBS).

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements.

  • Hemocytometer or automated cell counter.

  • Trypan Blue solution.

  • Syringes (1 mL) with 27-30 gauge needles.

  • Animal restrainer.

Procedure:

  • Cell Preparation:

    • Culture leukemia cells under standard conditions to achieve logarithmic growth phase.

    • On the day of injection, harvest the cells and perform a cell count using a hemocytometer. Assess viability with Trypan Blue; viability should be >95%.

    • Wash the cells twice with sterile, cold PBS.

    • Resuspend the final cell pellet in sterile PBS to the desired concentration (e.g., 1 x 10^6 cells/mL for a target dose of 2.5 x 10^5 cells in 250 µL). Keep cells on ice until injection.

  • Animal Inoculation:

    • Properly restrain the mouse, allowing access to the lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vein dilation.

    • Disinfect the tail with an alcohol wipe.

    • Carefully inject the cell suspension (e.g., 200-250 µL) into the lateral tail vein.

    • Monitor the mouse for any immediate adverse reactions.

  • Engraftment Confirmation:

    • Allow sufficient time for the leukemia cells to engraft (typically 1-2 weeks).

    • Confirm engraftment by collecting a small volume of peripheral blood from the tail vein or submandibular plexus.

    • Use flow cytometry to detect the presence of human leukemia cells by staining for a human-specific marker, such as hCD45+.

    • Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize the animals into treatment and control groups.

Protocol 2: Administration of Liposomal this compound and Efficacy Evaluation

This protocol outlines the treatment and monitoring phase of a preclinical study.

Materials:

  • Engrafted mice from Protocol 1.

  • Liposomal this compound formulation (e.g., CPX-351).

  • Control vehicle (e.g., sterile saline or the liposome vehicle without the drug).

  • Analytical balance for weighing mice.

  • Calipers (for solid tumor models) or bioluminescence imaging system.

  • Appropriate anesthesia for imaging (e.g., isoflurane).

Procedure:

  • Treatment Group Randomization:

    • Once leukemia is established, weigh all animals and randomize them into treatment groups (e.g., Vehicle Control, Liposomal this compound). Ensure the average body weight is similar across all groups.

  • Drug Preparation and Administration:

    • Reconstitute or dilute the liposomal this compound formulation according to the manufacturer's instructions or study design. Dosing is typically based on body weight (e.g., mg/kg).

    • Administer the drug via the predetermined route, most commonly intravenous (IV) injection for leukemia models.

    • A typical treatment schedule for CPX-351 in mice might be on days 1, 3, and 5.

    • Administer the vehicle control to the control group using the same volume, route, and schedule.

  • Monitoring and Data Collection:

    • Animal Health: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Weigh each animal at least twice a week. A body weight loss exceeding 15-20% is often a humane endpoint.

    • Tumor Burden:

      • For leukemia models, monitor disease progression by periodic analysis of peripheral blood for hCD45+ cells or by using bioluminescence imaging if luciferase-expressing cell lines are used.

      • For solid tumor models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Survival: Record the date of death for each animal or the date of euthanasia when humane endpoints are met. The primary endpoint is typically overall survival.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare survival distributions between groups using a log-rank test.

    • Plot tumor growth curves for solid tumor models.

    • Analyze body weight changes as a measure of treatment toxicity.

Protocol 3: Assessment of Cardiotoxicity

A primary advantage of liposomal formulations is reduced cardiotoxicity. This protocol provides a basic framework for its assessment.

Materials:

  • Treated and control mice from the efficacy study.

  • Blood collection tubes (for cardiac troponin analysis).

  • Dissection tools.

  • Formalin or other fixatives.

  • Materials for histopathological staining (e.g., H&E stain).

Procedure:

  • Sample Collection at Endpoint:

    • At the end of the study or at predetermined time points, euthanize a subset of animals from each group.

    • Collect blood via cardiac puncture for subsequent analysis of cardiac biomarkers, such as troponin I, which can indicate cardiomyocyte injury.

    • Carefully dissect the heart, rinse with saline, blot dry, and record its weight.

  • Histopathological Analysis:

    • Fix the heart in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, and section for microscopic examination.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for signs of cardiotoxicity, such as myofibrillar loss, cytoplasmic vacuolization, and cellular infiltration.

  • Data Analysis:

    • Compare heart weight to body weight ratios between treatment groups.

    • Compare the levels of cardiac troponins in the plasma/serum.

    • Score the histopathological findings to quantify the degree of cardiac damage. Compare scores between the liposomal this compound group, a free this compound group (if included), and the vehicle control group.

References

Methods for quantifying intracellular Daunorubicin concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details established methodologies for the precise quantification of intracellular Daunorubicin (DNR), a cornerstone anthracycline antibiotic in chemotherapy. Accurate measurement of intracellular DNR concentrations is critical for understanding its cellular pharmacology, mechanisms of drug resistance, and for the development of novel drug delivery systems and therapeutic strategies. This document provides an overview of common techniques, detailed experimental protocols, and a comparative analysis of their quantitative capabilities.

Introduction to this compound and its Quantification

This compound is a potent anti-neoplastic agent that exerts its cytotoxic effects primarily through intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair. The efficacy of DNR is contingent on its ability to reach and accumulate within cancer cells to a therapeutic concentration. However, a major challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux DNR from the cell, thereby reducing its intracellular concentration and therapeutic effect.

Therefore, the ability to accurately quantify intracellular DNR is paramount for:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To correlate intracellular drug levels with cellular responses and therapeutic outcomes.

  • Drug Resistance Research: To investigate the mechanisms of MDR and to screen for agents that can overcome resistance.

  • Drug Discovery and Development: To evaluate the cellular uptake and retention of new DNR formulations and analogues.

  • Personalized Medicine: To potentially tailor chemotherapy regimens based on individual patient tumor cell drug accumulation profiles.

This guide explores several widely used techniques for DNR quantification, including fluorescence-based methods and chromatography-based methods.

Mechanisms of this compound Cellular Transport

The concentration of this compound within a cell is a dynamic equilibrium between its influx and efflux. Understanding these processes is crucial for interpreting quantification data.

This compound Cellular Influx and Efflux Pathways cluster_membrane Plasma Membrane DNR_out This compound Passive_Diffusion Passive Diffusion DNR_out->Passive_Diffusion Influx OCT1 OCT1 (Influx Transporter) DNR_out->OCT1 Influx DNR_in Intracellular This compound Passive_Diffusion->DNR_in OCT1->DNR_in Pgp P-glycoprotein (MDR1/ABCB1) Efflux Pump Pgp->DNR_out ATP-dependent Efflux MRP MRP (ABCC) Efflux Pump MRP->DNR_out ATP-dependent Efflux DNR_in->Pgp Efflux Substrate DNR_in->MRP Efflux Substrate

Figure 1. this compound cellular transport mechanisms.

This compound enters cells via both passive diffusion across the plasma membrane and through carrier-mediated transport by influx transporters such as the organic cation transporter 1 (OCT1).[1] Once inside the cell, its accumulation is significantly limited by the action of efflux pumps, most notably P-glycoprotein (P-gp), encoded by the MDR1 gene, and Multidrug Resistance-Associated Proteins (MRPs), which are members of the ABC transporter superfamily.[1][2][3] These transporters utilize the energy from ATP hydrolysis to actively pump this compound out of the cell, a primary mechanism of multidrug resistance in cancer.[2]

Methods for Quantifying Intracellular this compound

Several analytical techniques can be employed to measure the intracellular concentration of this compound. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.

Fluorescence-Based Methods

This compound is an intrinsically fluorescent molecule, a property that is widely exploited for its detection and quantification within cells.

This method measures the total fluorescence intensity of this compound in a cell lysate. It is a relatively simple and high-throughput technique suitable for assessing bulk cellular uptake.

Quantitative Data Summary

ParameterValueReference
Excitation Wavelength~470-480 nm
Emission Wavelength~550-590 nm
Detection Limit~0.1 µM in cell lysates
Linearity RangeDependent on instrument settingsN/A

Experimental Workflow

Workflow for Fluorescence Spectroscopy A 1. Cell Culture and Treatment Incubate cells with this compound. B 2. Cell Harvesting and Washing Collect cells and wash to remove extracellular drug. A->B C 3. Cell Lysis Lyse cells to release intracellular contents. B->C D 4. Fluorescence Measurement Measure fluorescence of the lysate in a spectrofluorometer. C->D E 5. Quantification Calculate concentration using a standard curve. D->E

Figure 2. Fluorescence spectroscopy workflow.

Protocol: Quantification of Intracellular this compound by Fluorescence Spectroscopy

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified duration.

  • Sample Preparation:

    • Aspirate the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound.

    • Harvest the cells by trypsinization or scraping.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in a known volume of lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Vortex thoroughly and incubate on ice for 10 minutes to ensure complete lysis.

  • Fluorescence Measurement:

    • Transfer the cell lysate to a quartz cuvette or a black-walled microplate.

    • Measure the fluorescence intensity using a spectrofluorometer with excitation set to ~480 nm and emission to ~590 nm.

  • Data Analysis:

    • Prepare a standard curve by diluting known concentrations of this compound in the same lysis buffer.

    • Plot the fluorescence intensity versus this compound concentration to generate the standard curve.

    • Determine the intracellular this compound concentration in the samples by interpolating their fluorescence values on the standard curve.

    • Normalize the concentration to the cell number or total protein content of the lysate.

Flow cytometry allows for the rapid, single-cell measurement of this compound fluorescence, providing information on the distribution of drug uptake within a cell population.

Quantitative Data Summary

ParameterValueReference
Excitation Laser488 nm (Blue Laser)
Emission Filter~575/26 nm (PE channel) or similar
ThroughputHigh (thousands of cells per second)N/A
Key AdvantageProvides single-cell data and population heterogeneity

Experimental Workflow

Workflow for Flow Cytometry A 1. Cell Culture and Treatment Incubate cells with this compound. B 2. Cell Harvesting and Washing Prepare a single-cell suspension and wash. A->B C 3. (Optional) Staining Stain for surface markers or viability. B->C D 4. Flow Cytometric Analysis Acquire data on a flow cytometer. C->D E 5. Data Analysis Gate on cell populations and quantify mean fluorescence intensity. D->E

Figure 3. Flow cytometry workflow.

Protocol: Quantification of Intracellular this compound by Flow Cytometry

  • Cell Preparation and Treatment:

    • Culture cells to the desired density and treat with this compound.

    • Harvest the cells and prepare a single-cell suspension.

    • Wash the cells twice with ice-cold PBS.

  • Staining (Optional):

    • For multi-parameter analysis, cells can be stained with fluorescently-conjugated antibodies against surface markers or with a viability dye.

  • Flow Cytometric Acquisition:

    • Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer: PBS with 1% BSA).

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

    • Detect this compound fluorescence in the appropriate channel (e.g., PE or a similar channel with a bandpass filter around 575 nm).

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • If a viability dye is used, exclude dead cells from the analysis.

    • Determine the mean fluorescence intensity (MFI) of the this compound signal within the gated population. The MFI is proportional to the average intracellular this compound concentration.

Confocal microscopy provides high-resolution images of this compound distribution within single cells, allowing for the visualization and quantification of the drug in different subcellular compartments (e.g., nucleus vs. cytoplasm).

Quantitative Data Summary

ParameterValueReference
Excitation Laser488 nm or similar
Emission Range~560-620 nm
Key AdvantageSubcellular localization and quantification

Experimental Workflow

Workflow for Confocal Microscopy A 1. Cell Seeding and Treatment Culture cells on coverslips and treat with this compound. B 2. Cell Fixation and Mounting Fix cells and mount coverslips on slides. A->B C 3. (Optional) Counterstaining Stain nucleus (e.g., with DAPI). B->C D 4. Image Acquisition Acquire images using a confocal microscope. C->D E 5. Image Analysis Quantify fluorescence intensity in regions of interest (e.g., nucleus, cytoplasm). D->E

Figure 4. Confocal microscopy workflow.

Protocol: Quantification of Intracellular this compound by Confocal Microscopy

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture dish.

    • Treat with this compound as required.

  • Sample Preparation:

    • Wash the cells on coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI to facilitate the identification of the nucleus.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image Acquisition:

    • Image the cells using a confocal laser scanning microscope.

    • Use a 488 nm laser line for this compound excitation and collect emission between approximately 560 nm and 620 nm.

    • Acquire z-stacks to obtain three-dimensional information if necessary.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs), such as the nucleus and the cytoplasm.

    • Measure the mean fluorescence intensity within each ROI.

    • The ratio of nuclear to cytoplasmic fluorescence can be calculated to assess drug distribution.

Chromatography-Based Methods

Chromatographic methods offer high sensitivity and specificity and are considered the gold standard for quantitative analysis. These methods require cell lysis and extraction of the drug prior to analysis.

HPLC separates this compound from cellular components and its metabolites, followed by quantification, typically using a fluorescence or UV detector.

Quantitative Data Summary

ParameterValueReference
ColumnC18 reverse-phase
Mobile PhaseGradient or isocratic mixture of an aqueous buffer (e.g., with formic acid or OPA) and an organic solvent (e.g., acetonitrile, methanol)
DetectionFluorescence (Ex: ~490 nm, Em: ~590 nm) or UV (~230-254 nm)
Limit of Detection (LOD)As low as 0.21 µg/mL
Limit of Quantification (LOQ)As low as 0.66 µg/mL
Linearity Rangee.g., 5-30 µg/mL
RecoveryUp to 95% depending on extraction method

Experimental Workflow

Workflow for HPLC Analysis A 1. Cell Culture and Treatment B 2. Cell Harvesting and Washing A->B C 3. Drug Extraction Perform liquid-liquid or solid-phase extraction. B->C D 4. Sample Preparation Evaporate solvent and reconstitute in mobile phase. C->D E 5. HPLC Analysis Inject sample and separate components. D->E F 6. Detection and Quantification Detect DNR peak and quantify using a standard curve. E->F

Figure 5. HPLC analysis workflow.

Protocol: Quantification of Intracellular this compound by HPLC

  • Sample Preparation:

    • Culture, treat, and harvest cells as described for fluorescence spectroscopy.

    • Perform a cell count for later normalization.

  • Drug Extraction:

    • To the cell pellet, add an internal standard (e.g., Doxorubicin or another anthracycline not present in the sample).

    • Perform a liquid-liquid extraction. For example, add a mixture of chloroform and methanol (or another suitable organic solvent), vortex vigorously, and centrifuge to separate the phases.

    • Carefully collect the organic layer containing the this compound.

  • Sample Processing:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 column and a fluorescence or UV detector.

    • Use an appropriate mobile phase and gradient to achieve good separation of this compound from other cellular components and metabolites.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, confirmed by running a this compound standard.

    • Quantify the peak area and calculate the concentration using a standard curve prepared with known concentrations of this compound and the internal standard.

    • Normalize the intracellular concentration to the number of cells extracted.

LC-MS/MS is one of the most sensitive and specific methods for quantifying this compound. It couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Quantitative Data Summary

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), positive mode
Mass TransitionsSpecific precursor-to-product ion transitions for DNR and internal standard
Limit of Quantification (LOQ)Can reach low ng/mL or even pg/mL levels
Key AdvantageHigh sensitivity, high specificity, and ability to multiplex (measure multiple analytes simultaneously)

Protocol: Quantification of Intracellular this compound by LC-MS/MS

The protocol for LC-MS/MS is similar to that for HPLC, with the primary difference being the detection method.

  • Sample Preparation, Drug Extraction, and Sample Processing:

    • Follow the same steps as for the HPLC protocol. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to achieve the most accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions for this compound and the internal standard are selected and fragmented, and specific product ions are monitored for quantification. This provides very high specificity.

  • Data Analysis:

    • Quantify the analytes based on the peak area ratios of the analyte to the internal standard, using a standard curve.

Conclusion

The choice of method for quantifying intracellular this compound depends on the specific experimental needs. Fluorescence-based methods like flow cytometry and confocal microscopy are powerful for single-cell analysis and determining subcellular distribution, respectively. For highly accurate and sensitive bulk quantification, chromatography-based methods, particularly LC-MS/MS, are the preferred choice. The detailed protocols and comparative data provided in this guide should assist researchers in selecting and implementing the most appropriate method for their studies, ultimately contributing to a better understanding of this compound's action and the development of more effective cancer therapies.

References

Application Notes and Protocols: Daunorubicin Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, developed by implanting patient tumor tissue into immunodeficient mice, are a cornerstone of preclinical cancer research.[1][2] These models are highly valued for maintaining the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2] Daunorubicin, an anthracycline antibiotic, is a first-line chemotherapeutic agent for acute myeloid leukemia (AML).[3] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death. This document provides detailed application notes and protocols for the administration of this compound in AML PDX models, intended for researchers and professionals in drug development.

Data Presentation

Table 1: this compound Dosing in Preclinical Leukemia Models
Model TypeMouse StrainThis compound DoseDosing ScheduleCombination Agent(s)Key FindingsReference(s)
AML PDXNRGS3.0 mg/kgNot specifiedDoxorubicin (for comparison)Comparison of efficacy between this compound and Doxorubicin.
AML Cell Line Xenograft (MA9.3Ras)NRGS1.2 mg/kg1, 2, or 3 cyclesCytarabine (50 mg/kg)Increased survival with combination therapy.
Chemotherapy-induced immunosuppression modelNot specified1.6 mg/kgDaily for 3 daysCytarabine (50 mg/kg)To induce immunosuppression for fungal infection studies.
AKR Leukemia (transplanted)AKR0.2 mg/mouseFour divided doses (12-36 hr intervals)NoneDose fractionation impacts leukemia cell survival.

Note: Data on this compound monotherapy efficacy in AML PDX models is limited in the reviewed literature. The table includes data from combination therapies and non-PDX leukemia models to provide a reference for preclinical dosing.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDoseRouteCmaxt1/2 (plasma)Key MetaboliteReference(s)
Rat5 mg/kgIV133 ± 7 ng/mL14.5 hDaunorubicinol
Mouse (liposomal)40-120 mg/m²IVNot specified5.23 h (liposomal), 16.6 h (free)Daunorubicinol

Experimental Protocols

Protocol 1: Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol is based on established methods for engrafting human AML cells into immunodeficient mice.

Materials:

  • Viably frozen human AML patient cells (bone marrow or peripheral blood)

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 40 µm cell strainer

  • Centrifuge

  • Syringes and needles for intravenous injection

Procedure:

  • Cell Preparation:

    • Rapidly thaw frozen patient cells in a 37°C water bath.

    • Transfer cells to a 50 mL centrifuge tube containing RPMI-1640 medium with 20% FBS.

    • Filter the cell suspension through a 40 µm cell strainer to remove clumps.

    • Centrifuge at 250 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in sterile PBS.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Engraftment:

    • Inject 1-5 x 10^6 viable AML cells in a volume of 100-200 µL of PBS into the tail vein of each immunodeficient mouse.

  • Monitoring Engraftment:

    • Starting 3-4 weeks post-injection, monitor for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).

    • Perform peripheral blood sampling to monitor the percentage of human CD45+ cells by flow cytometry.

    • Mice are considered successfully engrafted when human CD45+ cells reach a predetermined threshold (e.g., >1%) in the peripheral blood.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% Sodium Chloride (saline) or Phosphate Buffered Saline (PBS)

  • Sterile vials and syringes

  • 0.22 µm sterile filter

Procedure:

  • Reconstitution:

    • Aseptically reconstitute this compound hydrochloride powder with sterile saline or PBS to a stock concentration (e.g., 1 mg/mL).

    • Gently swirl to dissolve. Do not shake.

    • Filter the solution through a 0.22 µm sterile filter.

  • Dose Preparation:

    • Calculate the required volume of this compound solution based on the mouse's body weight and the desired dose (e.g., 1.5 mg/kg).

    • Dilute the stock solution with sterile saline or PBS to the final injection volume (typically 100-200 µL).

  • Administration:

    • Administer the prepared this compound solution via intravenous (tail vein) injection.

    • Administer as a bolus injection over a short period.

Protocol 3: Efficacy Evaluation and Monitoring

Procedure:

  • Tumor Burden Monitoring:

    • Monitor the percentage of human CD45+ cells in the peripheral blood weekly using flow cytometry.

    • For some models, tumor burden can be monitored by bioluminescent imaging if cells are transduced with a luciferase reporter.

  • Clinical Monitoring:

    • Monitor mouse body weight and clinical signs of toxicity (e.g., changes in behavior, appetite, fur texture) daily or as required.

  • Endpoint:

    • The primary endpoint is typically overall survival.

    • Secondary endpoints can include the percentage of human CD45+ cells in bone marrow and spleen at the time of euthanasia.

    • Euthanize mice when they meet predefined endpoint criteria (e.g., >20% weight loss, development of severe clinical signs, or when the leukemia burden reaches a specific threshold).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. It intercalates into DNA, disrupting the DNA structure and inhibiting the function of topoisomerase II, which leads to DNA breaks and the activation of apoptotic pathways. Additionally, this compound generates reactive oxygen species, causing oxidative stress and cellular damage. The drug also activates the sphingomyelin-ceramide signaling pathway, leading to the generation of ceramide, a pro-apoptotic second messenger. The tumor suppressor protein p53 can also be activated in response to this compound-induced DNA damage, further promoting apoptosis.

Daunorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNR This compound DNA DNA Intercalation DNR->DNA TopoII Topoisomerase II Inhibition DNR->TopoII ROS Reactive Oxygen Species (ROS) DNR->ROS SM Sphingomyelin DNR->SM Activates Sphingomyelinase DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_ROS Apoptosis Oxidative_Stress->Apoptosis_ROS Ceramide Ceramide SM->Ceramide Apoptosis_Ceramide Apoptosis Ceramide->Apoptosis_Ceramide

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for this compound Efficacy Testing in PDX Models

The following diagram outlines the typical workflow for assessing the efficacy of this compound in AML PDX models.

PDX_Workflow PatientSample Patient AML Sample (BM or PB) PDX_Establishment PDX Model Establishment (IV Injection into Immunodeficient Mice) PatientSample->PDX_Establishment Engraftment_Confirmation Engraftment Confirmation (Flow Cytometry for hCD45+) PDX_Establishment->Engraftment_Confirmation Randomization Randomization of Engrafted Mice Engraftment_Confirmation->Randomization Treatment_Group Treatment Group: This compound Randomization->Treatment_Group Control_Group Control Group: Vehicle Randomization->Control_Group Monitoring Monitoring: - Tumor Burden (hCD45+) - Body Weight - Clinical Signs Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: - Overall Survival - Tumor Burden in BM/Spleen Monitoring->Endpoint

Caption: Workflow for this compound efficacy studies in PDX models.

References

Protocol for Assessing Daunorubicin-Induced Cardiotoxicity in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for assessing Daunorubicin-induced cardiotoxicity in a murine model. These guidelines are intended for researchers, scientists, and professionals in drug development to standardize the evaluation of cardiac damage and to explore potential cardioprotective interventions.

Introduction

This compound, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various leukemias. However, its clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. Understanding the mechanisms of this cardiotoxicity and developing reliable methods for its assessment in preclinical models are crucial for the development of safer cancer therapies. This protocol outlines the key procedures for inducing and evaluating this compound-induced cardiotoxicity in mice, encompassing animal modeling, cardiac function assessment, and histopathological and molecular analyses. While much of the literature focuses on the closely related anthracycline, Doxorubicin, the methodologies are largely translatable to this compound.

Experimental Workflow

The overall experimental workflow for assessing this compound-induced cardiotoxicity in mice involves several key stages, from animal model creation to functional and molecular analysis.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: In-life Monitoring cluster_2 Phase 3: Terminal Assessment A Animal Acclimatization B Baseline Data Collection (Echocardiography, ECG, Blood Sample) A->B C This compound Administration (Chronic or Acute Regimen) B->C D Body Weight & General Health Monitoring C->D E Interim Cardiac Function Assessment (Echocardiography) C->E F Terminal Cardiac Function Assessment (Echocardiography, ECG) E->F G Blood & Tissue Collection F->G H Histopathological Analysis G->H I Biomarker & Molecular Analysis G->I

Caption: Experimental workflow for this compound-induced cardiotoxicity assessment in mice.

Animal Model of this compound-Induced Cardiotoxicity

Animal Selection and Housing
  • Species/Strain: C57BL/6J or B6C3F1 mice are commonly used strains in cardiotoxicity studies.[1][2][3]

  • Age and Weight: 6-8 week old male mice weighing 20-25g are typically used.

  • Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Acclimatization: Allow for at least one week of acclimatization before the start of the experiment.

This compound Dosing and Administration

Two primary models are utilized to study this compound-induced cardiotoxicity: acute and chronic. The choice of model depends on the specific research question.

Model Dosage Regimen Route of Administration Typical Cumulative Dose Purpose
Acute Single high doseIntraperitoneal (IP) or Intravenous (IV)10-25 mg/kg[2][4]To study immediate cellular and molecular events.
Chronic Multiple lower doses over several weeksIntraperitoneal (IP) or Intravenous (IV)10-24 mg/kgTo mimic the clinical scenario of repeated chemotherapy cycles and study progressive cardiac dysfunction.

Note: this compound should be dissolved in sterile saline (0.9% NaCl) for injection.

Assessment of Cardiac Function

Echocardiography

Transthoracic echocardiography is a non-invasive method to assess cardiac function and structure in mice.

Protocol:

  • Anesthetize the mouse using isoflurane (2.5% for induction, 1-1.5% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Remove chest hair using a depilatory cream one day prior to imaging to ensure optimal image quality.

  • Apply ultrasound gel to the chest.

  • Using a high-frequency ultrasound system (e.g., Vevo 2100), acquire M-mode and B-mode images from the parasternal long- and short-axis views.

  • Measure the following parameters from at least three consecutive cardiac cycles:

    • Left Ventricular Internal Dimension at end-diastole (LVIDd) and end-systole (LVIDs)

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular End-Diastolic Volume (LVEDV) and End-Systolic Volume (LVESV)

Parameter Description Expected Change with Cardiotoxicity
LVEF (%) Percentage of blood pumped out of the left ventricle with each contraction.Decrease
FS (%) Percentage change in the left ventricular internal dimension between diastole and systole.Decrease
LVIDd (mm) Diameter of the left ventricle at the end of diastole.Increase
LVIDs (mm) Diameter of the left ventricle at the end of systole.Increase
LVEDV (µL) Volume of blood in the left ventricle at the end of diastole.Increase
LVESV (µL) Volume of blood in the left ventricle at the end of systole.Increase
Electrocardiography (ECG)

ECG can be used to assess for arrhythmias and other electrical abnormalities. Measurements should be taken before echocardiography to avoid the influence of isoflurane.

Histopathological Analysis

Histopathological examination of heart tissue provides direct evidence of cellular damage.

Protocol:

  • At the end of the study, euthanize the mice and excise the hearts.

  • Wash the hearts with phosphate-buffered saline (PBS) to remove blood.

  • Fix the hearts in 10% neutral buffered formalin for 24-48 hours.

  • Embed the hearts in paraffin and section them at 4-5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis.

  • Examine the slides under a light microscope for evidence of:

    • Cardiomyocyte vacuolization

    • Myofibrillar loss and disarray

    • Inflammatory cell infiltration

    • Interstitial fibrosis

    • Cardiomyocyte hypertrophy

Histological Finding Description
Vacuolization Formation of clear, empty spaces within the cytoplasm of cardiomyocytes.
Myofibrillar Loss Disruption and loss of the contractile proteins within cardiomyocytes.
Fibrosis Excessive deposition of collagen in the cardiac interstitium.
Inflammation Infiltration of immune cells such as lymphocytes and macrophages.

Biomarker Analysis

Analysis of cardiac biomarkers in serum or plasma can provide a quantitative measure of cardiac injury.

Protocol:

  • Collect blood via cardiac puncture at the time of euthanasia.

  • Separate serum or plasma and store at -80°C until analysis.

  • Measure the levels of the following biomarkers using commercially available ELISA kits:

    • Cardiac Troponin T (cTnT)

    • Cardiac Troponin I (cTnI)

    • Creatine Kinase-MB (CK-MB)

    • Lactate Dehydrogenase (LDH)

    • Growth Differentiation Factor 15 (GDF15)

Biomarker Description Expected Change with Cardiotoxicity
cTnT / cTnI Proteins released from damaged cardiomyocytes.Increase
CK-MB An isoenzyme of creatine kinase found primarily in the heart.Increase
LDH An enzyme released during general tissue damage.Increase
GDF15 A stress-responsive cytokine.Increase

Signaling Pathways in this compound-Induced Cardiotoxicity

This compound induces cardiotoxicity through multiple interconnected signaling pathways, primarily involving oxidative stress, apoptosis, and inflammation.

G cluster_0 This compound cluster_1 Cellular Stress cluster_2 Downstream Pathways cluster_3 Cellular Outcome DNR This compound ROS Reactive Oxygen Species (ROS) Generation DNR->ROS Mito Mitochondrial Dysfunction DNR->Mito DNA DNA Damage DNR->DNA p53 p53 Activation ROS->p53 NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis DNA->p53 p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Outcome Cardiomyocyte Death & Cardiac Dysfunction Apoptosis->Outcome Inflammation->Outcome

Caption: Key signaling pathways in this compound-induced cardiotoxicity.

Key Mechanisms:

  • Oxidative Stress: this compound promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.

  • Mitochondrial Dysfunction: The drug impairs mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Apoptosis: Activation of p53 and caspase cascades leads to programmed cell death of cardiomyocytes.

  • Inflammation: Activation of pro-inflammatory pathways, such as NF-κB, contributes to cardiac tissue damage.

By following these detailed protocols, researchers can effectively and reproducibly assess this compound-induced cardiotoxicity in mice, providing a robust platform for the evaluation of novel therapeutic strategies aimed at mitigating this serious side effect of cancer treatment.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Daunorubicin-DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy, particularly for the treatment of acute leukemias. Its primary mechanism of action involves the intercalation into DNA, which disrupts the DNA structure and inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This interference leads to DNA strand breaks, activation of DNA damage response pathways, and ultimately, apoptosis (programmed cell death). Furthermore, this compound is known to generate reactive oxygen species (ROS), which contribute to cellular damage.

Understanding the specific genomic regions where this compound binds is critical for elucidating its precise mechanisms of cytotoxicity and for the development of more targeted and effective cancer therapies. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with DNA in the cell's natural chromatin context. While ChIP is traditionally used for studying protein-DNA interactions, it can be adapted to study the binding of small molecules, like this compound, that form stable complexes with DNA. This application note provides a detailed protocol for performing a ChIP assay to identify and quantify this compound-DNA binding sites and discusses the subsequent analysis.

Principle of the Assay

The ChIP assay for this compound-DNA binding involves the following key steps:

  • Cross-linking: Cells are treated with this compound, followed by a cross-linking agent (e.g., formaldehyde) to covalently link the drug to the DNA it is intercalated with, as well as associated proteins.

  • Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically 200-1000 base pairs in length, using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific for this compound or a this compound-DNA adduct is used to selectively immunoprecipitate the drug-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, or by next-generation sequencing (ChIP-seq) for genome-wide mapping of binding sites.

Data Presentation

The following table presents hypothetical quantitative data from a ChIP-qPCR experiment designed to measure the enrichment of this compound at the promoter regions of genes known to be involved in cell cycle regulation and apoptosis. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.

Gene PromoterTreatment% Input (Mean ± SD)Fold Enrichment vs. IgG (Mean ± SD)
TP53 This compound (1 µM)2.5 ± 0.312.5 ± 1.8
Vehicle (DMSO)0.2 ± 0.051.1 ± 0.2
c-Myc This compound (1 µM)3.1 ± 0.415.2 ± 2.1
Vehicle (DMSO)0.25 ± 0.061.3 ± 0.3
Bcl-2 This compound (1 µM)0.8 ± 0.14.0 ± 0.7
Vehicle (DMSO)0.18 ± 0.041.0 ± 0.1
GAPDH (Negative Control) This compound (1 µM)0.22 ± 0.051.2 ± 0.2
Vehicle (DMSO)0.20 ± 0.041.0 ± 0.1

Table 1: Hypothetical this compound-DNA Binding at Specific Gene Promoters. The table shows the percentage of input DNA recovered and the fold enrichment over a non-specific IgG control for selected gene promoters after ChIP with a this compound-specific antibody in cancer cells treated with either this compound or a vehicle control.

Experimental Protocols

Materials and Reagents
  • Cell Culture Medium (appropriate for the cell line)

  • This compound Hydrochloride (e.g., Sigma-Aldrich)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Antibody against this compound or this compound-DNA adducts

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffers (Low Salt, High Salt, LiCl, and TE Buffer)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M)

  • RNase A

  • Proteinase K

  • DNA Purification Kit (e.g., Qiagen QIAquick PCR Purification Kit)

  • Primers for qPCR analysis (specific to target gene promoters)

  • SYBR Green qPCR Master Mix

Detailed Methodology

1. Cell Culture and Treatment:

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).

2. Cross-linking:

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Sonication:

  • Scrape cells into ice-cold PBS and pellet by centrifugation.

  • Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.

  • Incubate on ice for 10 minutes.

  • Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.

  • Centrifuge the sonicated lysate to pellet cell debris.

4. Immunoprecipitation:

  • Take a small aliquot of the supernatant (cleared chromatin) as the "input" control and store at -20°C.

  • Dilute the remaining chromatin with ChIP Dilution Buffer.

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C with rotation.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Add the anti-Daunorubicin antibody or Normal Rabbit IgG to the pre-cleared chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.

5. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform sequential washes of the beads with:

    • Low Salt Wash Buffer

    • High Salt Wash Buffer

    • LiCl Wash Buffer

    • TE Buffer Each wash should be performed for 5-10 minutes at 4°C with rotation.

6. Elution and Reversal of Cross-links:

  • Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at room temperature.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).

  • Treat with RNase A and then Proteinase K to remove RNA and protein.

7. DNA Purification:

  • Purify the DNA using a DNA purification kit according to the manufacturer's instructions.

  • Elute the DNA in a small volume of elution buffer.

8. Quantitative PCR (qPCR) Analysis:

  • Perform qPCR using SYBR Green chemistry with primers specific for the genomic regions of interest.

  • Use the "input" DNA to generate a standard curve for quantification.

  • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

  • Determine the fold enrichment relative to the IgG control.

Mandatory Visualizations

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification DNA Purification cluster_analysis Analysis cell_culture 1. Cell Culture & this compound Treatment crosslinking 2. Formaldehyde Cross-linking cell_culture->crosslinking quenching 3. Glycine Quenching crosslinking->quenching lysis 4. Cell Lysis quenching->lysis sonication 5. Chromatin Sonication lysis->sonication preclearing 6. Pre-clearing with Beads sonication->preclearing antibody_incubation 7. Antibody Incubation (Anti-Daunorubicin) preclearing->antibody_incubation bead_capture 8. Bead Capture of Complexes antibody_incubation->bead_capture washes 9. Washing bead_capture->washes elution 10. Elution washes->elution reverse_crosslinks 11. Reverse Cross-links elution->reverse_crosslinks dna_purification 12. DNA Purification reverse_crosslinks->dna_purification qpcr 13. qPCR Analysis dna_purification->qpcr

Figure 1: Experimental Workflow for this compound-DNA ChIP. This diagram outlines the major steps of the Chromatin Immunoprecipitation protocol for analyzing this compound-DNA binding.

Daunorubicin_Signaling cluster_dna_interaction Direct DNA Interaction cluster_cellular_response Cellular Response This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation TopoII_Inhibition Topoisomerase II Inhibition DNA_Intercalation->TopoII_Inhibition DNA_Breaks DNA Double-Strand Breaks TopoII_Inhibition->DNA_Breaks ATM_Activation ATM/ATR Activation DNA_Breaks->ATM_Activation ROS_Generation->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Figure 2: this compound-Induced DNA Damage Signaling Pathway. This diagram illustrates the key molecular events initiated by this compound, leading to DNA damage and apoptosis.

Application Notes and Protocols for Single-Cell RNA Sequencing Analysis of Cellular Response to Daunorubicin Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing single-cell RNA sequencing (scRNA-seq) to investigate the heterogeneous cellular responses to Daunorubicin, a potent anthracycline chemotherapeutic agent. Understanding these responses at the single-cell level is crucial for elucidating mechanisms of drug efficacy, identifying biomarkers of sensitivity and resistance, and developing more effective cancer therapies.

Introduction

This compound is a cornerstone of treatment for various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.[1][2][3] However, patient response to this compound is often heterogeneous, with intrinsic and acquired resistance posing significant clinical challenges.[3]

Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool to dissect this heterogeneity by enabling the transcriptomic profiling of individual cells within a population. This allows for the identification of distinct cell subpopulations with varying sensitivities to this compound, the characterization of resistance mechanisms, and the elucidation of the signaling pathways that govern cell fate decisions upon drug exposure.

Key Cellular Responses to this compound at the Single-Cell Level

scRNA-seq studies have revealed several key aspects of the cellular response to anthracyclines like this compound and its analogue Doxorubicin:

  • Transcriptional Plasticity and Subpopulation Identification: Exposure to this compound induces dynamic changes in the transcriptional landscape of cancer cells. scRNA-seq allows for the classification of cells into distinct states, such as those undergoing transcriptional repression, amplification, or maintaining a control-like state. This enables the identification of rare subpopulations that may be responsible for drug resistance.

  • Drug Resistance Mechanisms: Several mechanisms of resistance have been elucidated at the single-cell level, including the upregulation of drug efflux pumps like ABCB1 (P-glycoprotein), alterations in apoptotic pathways, and mutations in genes such as p53. scRNA-seq can identify the specific cell populations harboring these resistance mechanisms.

  • Signaling Pathway Perturbations: this compound treatment significantly alters various signaling pathways. Key affected pathways include those related to DNA damage response, cell cycle arrest (particularly at the G2/M phase), apoptosis, and the integrated stress response. Furthermore, pathways such as Hedgehog signaling have also been implicated in the cellular response to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound and Doxorubicin.

Table 1: this compound/Doxorubicin Concentrations and Exposure Times in scRNA-seq Studies

Cell Line/TissueDrugConcentrationExposure TimescRNA-seq PlatformReference
A2780 Ovarian CancerPaclitaxel + Celecoxib5 nM Paclitaxel, 75 µM Celecoxib16h, 48hFluidigm C1 (SMART-seq2)
Breast Cancer AscitesDoxorubicin0.1 µM72hNot Specified
Human iPSC-CardiomyocytesDoxorubicin150 nM48hNot Specified
MDA-MB-231 TNBCDoxorubicin550 nM30hNot Specified

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µmol/L)Exposure TimeReference
324 CEPH Lymphoblastoid Cell Lines (Mean)0.05172h
324 CEPH Lymphoblastoid Cell Lines (Median)0.04672h
HCT116 Colorectal Cancer0.597Not Specified
HT29 Colorectal Cancer0.547Not Specified
SNU283 Colorectal Cancer0.6934Not Specified
DLD-1 Colorectal Cancer25.55Not Specified
HCT8 Colorectal Cancer34.93Not Specified
HCCLM3 Hepatocellular Carcinoma (High ENAH)7.42 ± 0.06 µMNot Specified
HepG2 Hepatocellular Carcinoma (Intermediate ENAH)21.15 ± 1.36 µMNot Specified
Huh7 Hepatocellular Carcinoma (Intermediate ENAH)28.93 ± 1.46 µMNot Specified
Bel7402 Hepatocellular Carcinoma (Low ENAH)41.20 ± 1.61 µMNot Specified

Experimental Protocols

This section provides a generalized, detailed methodology for conducting scRNA-seq experiments after this compound exposure, based on common practices described in the literature.

Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture the chosen cancer cell line (e.g., AML cell line like MV4-11 or a solid tumor cell line) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Store aliquots at -20°C or -80°C, protected from light.

  • Determining IC50: Prior to the scRNA-seq experiment, perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the specific cell line and desired exposure time.

  • Experimental Treatment:

    • Plate cells at a density that will not lead to overconfluence by the end of the experiment.

    • Allow cells to adhere and resume logarithmic growth (typically 24 hours for adherent cells).

    • Treat the cells with the desired concentration of this compound (e.g., IC50 value or a clinically relevant concentration). Include a vehicle-treated control group (e.g., DMSO).

    • Incubate for the chosen duration (e.g., 24, 48, or 72 hours).

Single-Cell Suspension Preparation

The quality of the single-cell suspension is critical for successful scRNA-seq.

  • Harvesting Adherent Cells:

    • Wash cells with PBS.

    • Add a gentle dissociation reagent (e.g., TrypLE Express) and incubate until cells detach.

    • Neutralize the dissociation reagent with growth medium.

  • Harvesting Suspension Cells:

    • Gently pipette the cell suspension to break up any small clumps.

  • Washing and Filtering:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold PBS containing 0.04% BSA.

    • Pass the cell suspension through a cell strainer (e.g., 40 µm) to remove cell aggregates.

  • Cell Viability and Counting:

    • Determine cell viability and concentration using a hemocytometer with Trypan Blue staining or an automated cell counter. Aim for a viability of >90%.

  • Final Resuspension:

    • Centrifuge the cells again and resuspend the pellet in the appropriate buffer for the chosen scRNA-seq platform at the recommended concentration (e.g., 700-1200 cells/µL for 10x Genomics).

Single-Cell RNA Sequencing

The following outlines the general steps for two common scRNA-seq platforms. Refer to the manufacturer's specific protocols for detailed instructions.

4.3.1. Droplet-Based scRNA-seq (e.g., 10x Genomics Chromium)

  • GEM Generation: Load the single-cell suspension, reverse transcription (RT) master mix, and partitioning oil onto a microfluidic chip. The system partitions single cells into nanoliter-scale Gel Beads-in-emulsion (GEMs), where each GEM contains a single cell and a single gel bead with barcoded primers.

  • Reverse Transcription: Inside the GEMs, cells are lysed, and mRNA is reverse transcribed to cDNA. The barcoded primers introduce a unique cell barcode and a unique molecular identifier (UMI) to each cDNA molecule.

  • cDNA Amplification and Library Preparation: After breaking the emulsion, pool the barcoded cDNA and amplify it via PCR. Construct sequencing libraries by fragmenting the cDNA, adding sequencing adapters, and performing a final amplification.

  • Sequencing: Sequence the prepared libraries on a compatible Illumina sequencer.

4.3.2. Plate-Based scRNA-seq (e.g., SMART-seq2)

  • Single-Cell Sorting: Use fluorescence-activated cell sorting (FACS) to deposit single cells into individual wells of a 96- or 384-well plate containing lysis buffer and ERCC spike-in controls.

  • Reverse Transcription and cDNA Amplification: Perform reverse transcription directly in the wells, followed by whole-transcriptome amplification using PCR. The SMART-seq2 protocol utilizes template switching to generate full-length cDNA.

  • Library Preparation: Tagment and amplify the cDNA from each well to generate sequencing libraries. This step often involves using a Nextera XT kit.

  • Sequencing: Pool the libraries and sequence them on an Illumina platform.

Data Analysis
  • Preprocessing:

    • Demultiplexing: Assign sequencing reads to their respective cells based on the cell barcodes.

    • Alignment: Align reads to a reference genome/transcriptome.

    • Quantification: Count the number of UMIs per gene for each cell (for droplet-based methods) or read counts per gene (for plate-based methods).

  • Quality Control: Filter out low-quality cells based on metrics such as the number of detected genes, total UMI count, and the percentage of mitochondrial reads.

  • Normalization: Normalize the gene expression data to account for differences in sequencing depth between cells.

  • Dimensionality Reduction and Clustering:

    • Use techniques like Principal Component Analysis (PCA) to reduce the dimensionality of the data.

    • Apply clustering algorithms (e.g., graph-based clustering) to group cells with similar transcriptomic profiles.

    • Visualize the cell clusters using t-SNE or UMAP.

  • Differential Gene Expression Analysis: Identify genes that are differentially expressed between different cell clusters or between treated and control samples.

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify biological pathways and functions that are enriched in specific cell populations.

Visualization of Key Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for scRNA-seq analysis.

Daunorubicin_Mechanism_of_Action This compound This compound DNA Nuclear DNA This compound->DNA Intercalation TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition DNA_Breaks DNA Double-Strand Breaks DNA->DNA_Breaks TopoisomeraseII->DNA_Breaks ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound's primary mechanism of action.

Hedgehog_Signaling_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI1_active GLI1 (Active) SMO->GLI1_active Activates SUFU SUFU GLI1_inactive GLI1 (Inactive) SUFU->GLI1_inactive Sequesters GLI1_nucleus GLI1 GLI1_active->GLI1_nucleus Proteasome Proteasome Target_Genes Target Gene Transcription GLI1_nucleus->Target_Genes This compound This compound p53 p53 This compound->p53 beta_TrCP β-TrCP This compound->beta_TrCP p53->GLI1_nucleus Suppresses beta_TrCP->GLI1_nucleus Ubiquitination & Degradation via Proteasome

Caption: this compound's effect on Hedgehog signaling.

scRNAseq_Workflow cluster_experiment Experimental Phase cluster_scRNAseq scRNA-seq Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture Treatment This compound Treatment (and Control) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Suspension Single-Cell Suspension Harvest->Suspension Capture Single-Cell Capture (e.g., 10x Chromium) Suspension->Capture Library_Prep Library Preparation Capture->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control & Filtering Sequencing->QC Normalization Normalization QC->Normalization Clustering Clustering & Visualization (UMAP/t-SNE) Normalization->Clustering DEA Differential Expression Analysis Clustering->DEA Pathway Pathway Analysis DEA->Pathway

Caption: General workflow for scRNA-seq analysis.

Conclusion

Single-cell RNA sequencing provides unprecedented resolution to investigate the complex and heterogeneous responses of cancer cells to this compound. By applying the protocols and analytical approaches outlined in these application notes, researchers can gain deeper insights into the molecular mechanisms underlying drug efficacy and resistance. This knowledge is essential for the development of novel therapeutic strategies, the identification of predictive biomarkers, and ultimately, the improvement of patient outcomes in this compound-based chemotherapy.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Daunorubicin Sensitivity Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is an anthracycline chemotherapy agent widely used in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells[1][2][3]. Despite its efficacy, intrinsic and acquired resistance to this compound remains a significant clinical hurdle, limiting its therapeutic potential and contributing to treatment failure. Understanding the genetic basis of this compound sensitivity and resistance is paramount for developing novel therapeutic strategies to overcome resistance and for identifying patient populations who are most likely to respond to treatment.

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has revolutionized functional genomic screening, providing a powerful and unbiased tool to systematically interrogate the entire genome for genes that modulate drug response[4][5]. By creating a pooled library of single-guide RNAs (sgRNAs) that target and knock out individual genes, researchers can identify genes whose loss-of-function confers either sensitivity or resistance to a specific drug.

These application notes provide a comprehensive guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that influence cellular sensitivity to this compound. The protocols outlined below are based on established methodologies and published studies, offering a robust framework for researchers to conduct their own screens and validate novel genetic modulators of this compound response.

Data Presentation: Genes Modulating this compound Sensitivity

Genome-wide CRISPR-Cas9 screens have identified a number of genes that, when knocked out, alter the sensitivity of cancer cells to this compound, often as part of the ADE (AraC, this compound, Etoposide) combination therapy regimen used in AML. The following tables summarize key gene hits from such screens, categorized by their effect on this compound sensitivity. The data is typically generated by analyzing the enrichment or depletion of sgRNAs in the drug-treated cell population compared to a control population, often using tools like MAGeCK-MLE to calculate a beta score, where a negative score indicates resistance and a positive score indicates sensitivity.

Table 1: Genes Associated with Increased Resistance to this compound (Negative Selection)

Gene SymbolDescriptionPutative Role in Resistance
BCL2 B-cell lymphoma 2An anti-apoptotic protein that prevents the release of cytochrome c from mitochondria, thereby inhibiting apoptosis induced by chemotherapy.
CLIP2 CAP-Gly domain containing linker protein 2May be involved in microtubule dynamics and cellular transport, potentially affecting drug efflux or sequestration.
VAV3 Vav guanine nucleotide exchange factor 3A signal-transducing protein involved in cell proliferation and survival pathways.
TRIM31 Tripartite motif containing 31May promote leukemogenesis and chemoresistance through the Wnt/β-catenin pathway.
CALCRL Calcitonin receptor-like receptorUpregulation may confer resistance by modulating the XRCC5/TYK2/JAK1 pathway.

Table 2: Genes Associated with Increased Sensitivity to this compound (Positive Selection)

Gene SymbolDescriptionPutative Role in Sensitivity
GRPEL1 GRPEL protein homolog 1A mitochondrial heat shock protein co-chaperone that may be involved in cellular stress responses to chemotherapy.
HCFC1 Host cell factor C1A transcriptional co-regulator that may influence the expression of genes involved in DNA repair or apoptosis.
TAF10 TATA-box binding protein associated factor 10A component of the general transcription factor TFIID, suggesting a role in global gene expression regulation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a CRISPR-Cas9 knockout screen to identify this compound sensitivity genes. The protocol is optimized for a leukemia cell line, such as K-562, which has been used in similar published screens.

Cell Line Preparation and Lentiviral Library Production

1.1. Cell Culture:

  • Culture K-562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Maintain cells in suspension culture and split every 2-3 days to ensure they are in the logarithmic growth phase.

1.2. Lentiviral Packaging of sgRNA Library:

  • Co-transfect HEK293T cells with the pooled sgRNA library plasmid (e.g., Brunello library), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Use a suitable transfection reagent and follow the manufacturer's instructions.

  • Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

  • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • The lentiviral stock can be concentrated by ultracentrifugation if necessary and should be titered to determine the optimal multiplicity of infection (MOI).

Lentiviral Transduction of Target Cells

2.1. Transduction:

  • Seed K-562 cells at a density that ensures a low MOI (typically 0.3-0.5) to minimize the likelihood of multiple sgRNA integrations per cell.

  • Transduce the cells with the lentiviral library in the presence of polybrene (typically 8 µg/mL) to enhance transduction efficiency.

  • Incubate for 12-24 hours.

2.2. Antibiotic Selection:

  • After transduction, replace the virus-containing medium with fresh medium.

  • After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin, if the sgRNA vector contains a puromycin resistance cassette). The concentration of the antibiotic should be predetermined by a kill curve for the specific cell line.

  • Maintain the cells under selection for a sufficient period to eliminate non-transduced cells.

This compound Treatment (Screening)

3.1. Baseline Cell Collection (Day 0):

  • After antibiotic selection is complete, harvest a sufficient number of cells to ensure adequate library representation (at least 500x coverage of the sgRNA library). This sample will serve as the "Day 0" or initial time point control.

3.2. Drug Treatment:

  • Split the remaining transduced cell population into two groups: a control group treated with a vehicle (e.g., DMSO) and a treatment group exposed to this compound.

  • The concentration of this compound should be predetermined to cause a specific level of growth inhibition. For a negative selection screen (identifying resistance genes), a higher concentration (e.g., IC50-IC80) is used, while for a positive selection screen (identifying sensitivity genes), a lower concentration (e.g., IC20-IC30) is optimal. A study by de Sousa et al. (2025) used an IC30 concentration of 0.1 µM this compound for 4 days in K-562 cells.

  • Culture the cells for a duration that allows for sufficient selection pressure and observable changes in the sgRNA population (typically 10-14 days), ensuring the cell population is passaged as needed to maintain logarithmic growth and library representation.

Genomic DNA Extraction and sgRNA Sequencing

4.1. Genomic DNA (gDNA) Extraction:

  • At the end of the treatment period, harvest cells from both the control and this compound-treated populations.

  • Extract gDNA from the cell pellets using a commercial kit suitable for large cell numbers, ensuring complete lysis and high-quality DNA recovery. It is critical to extract gDNA from a number of cells that maintains the library representation.

4.2. PCR Amplification of sgRNA Cassettes:

  • Amplify the integrated sgRNA sequences from the gDNA using primers that flank the sgRNA cassette and contain Illumina sequencing adapters and barcodes for multiplexing.

  • Use a high-fidelity polymerase to minimize PCR bias. The number of PCR cycles should be kept to a minimum to avoid over-amplification.

4.3. Next-Generation Sequencing (NGS):

  • Purify the PCR products and quantify the library.

  • Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform to determine the abundance of each sgRNA in each sample.

Data Analysis

5.1. Read Counting:

  • Demultiplex the sequencing data based on the barcodes.

  • Align the sequencing reads to the sgRNA library reference to obtain the read count for each sgRNA in each sample.

5.2. Hit Identification with MAGeCK:

  • Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.

  • The MAGeCK-MLE algorithm calculates a "beta score" for each gene, where a negative beta score indicates that knockout of the gene confers resistance (sgRNAs are depleted in the sensitive screen), and a positive beta score suggests that knockout of the gene confers sensitivity (sgRNAs are enriched in the resistance screen).

  • Genes with a statistically significant beta score and a low false discovery rate (FDR) are considered "hits."

Visualization of Workflows and Pathways

Experimental Workflow

CRISPR_Screen_Workflow cluster_prep Library Preparation & Transduction cluster_screen This compound Screen cluster_analysis Analysis sgRNA_library Pooled sgRNA Library lentivirus Lentiviral Packaging sgRNA_library->lentivirus transduction Transduction of K-562 Cells (Low MOI) lentivirus->transduction selection Puromycin Selection transduction->selection day0 Baseline (Day 0) Cell Collection selection->day0 control Control (Vehicle) selection->control treatment This compound Treatment selection->treatment gDNA_extraction gDNA Extraction day0->gDNA_extraction control->gDNA_extraction treatment->gDNA_extraction pcr sgRNA Amplification (PCR) gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (MAGeCK) ngs->data_analysis hits Identify Sensitivity/Resistance Genes data_analysis->hits

Caption: Workflow for CRISPR-Cas9 screening to identify this compound sensitivity genes.

This compound Resistance Signaling Pathway (BCL-2)

BCL2_Pathway This compound This compound dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax_bak BAX/BAK Activation p53->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis bcl2 BCL-2 bcl2->bax_bak

Caption: BCL-2 mediated resistance to this compound-induced apoptosis.

Conclusion

CRISPR-Cas9 screening is a powerful and unbiased method for identifying the genetic determinants of this compound sensitivity and resistance. The protocols and data presented here provide a strong framework for researchers to initiate their own investigations into this compound's mechanisms of action and resistance. The identification of genes such as BCL2 as a resistance factor and GRPEL1 as a sensitivity factor opens avenues for developing combination therapies and for the prognostic stratification of patients. Further validation of screen hits will be crucial for translating these findings into clinical applications that can improve outcomes for patients receiving this compound-based chemotherapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Daunorubicin Resistance in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing daunorubicin resistance in leukemia cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in leukemia cell lines?

A1: this compound resistance in leukemia, particularly in Acute Myeloid Leukemia (AML), is a multifaceted issue. The main mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 or ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), actively pumps this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]

  • Alterations in Drug Target: Decreased activity or expression of DNA topoisomerase II, the primary target of this compound, can lead to reduced drug efficacy.[1][2]

  • Dysregulation of Apoptosis: Leukemia cells can develop resistance by upregulating anti-apoptotic proteins like Bcl-2 and Mcl-1, or through mutations in the p53 tumor suppressor gene, which prevents the initiation of programmed cell death.

  • Induction of Pro-survival Autophagy: this compound treatment can induce autophagy, a cellular recycling process, which can act as a survival mechanism for cancer cells, thereby contributing to drug resistance.

  • Epigenetic Alterations: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug response and apoptosis, contributing to resistance.

Q2: My leukemia cell line is showing resistance to this compound. What are the initial steps to confirm and characterize this resistance?

A2: To confirm and characterize this compound resistance, you should:

  • Determine the IC50 Value: Perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.

  • Assess ABC Transporter Expression and Function: Use techniques like Western blotting or flow cytometry to measure the protein levels of P-gp (MDR1) and BCRP (ABCG2). A functional dye efflux assay (e.g., using Rhodamine 123 or Hoechst 33342) can confirm if these transporters are actively pumping substrates out of the cells.

  • Analyze Apoptosis Pathways: Evaluate the expression levels of key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases) using Western blotting or flow cytometry after this compound treatment to identify potential blocks in the apoptotic cascade.

Q3: What are the most common leukemia cell lines used to study this compound resistance?

A3: Several well-established leukemia cell lines are used to model and study this compound resistance. These include:

  • K562: A human chronic myelogenous leukemia cell line. This compound-resistant sublines, such as K562/D1-9, have been developed.

  • HL-60: A human promyelocytic leukemia cell line. This compound-resistant variants, like HL60/AD, have been established.

  • Friend Leukemia Cells: A murine erythroleukemia cell line from which resistant lines have been selected.

  • CCRF-CEM and MOLT-4: Human T-lymphoblastic leukemia cell lines.

  • SUP-B15: A human B-lymphoblastic leukemia cell line.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my resistant cell line.
Potential Cause Troubleshooting Steps
Cell Line Instability Resistant cell lines can sometimes revert to a more sensitive phenotype without continuous drug pressure. Ensure you are culturing the resistant line in the presence of a maintenance concentration of this compound. Regularly re-evaluate the IC50 to monitor for phenotypic drift.
Inconsistent Seeding Density Variations in the initial number of cells seeded can significantly impact the final assay readout. Optimize and strictly adhere to a standardized cell seeding protocol.
Variable Drug Potency This compound is light-sensitive. Prepare fresh drug dilutions for each experiment and protect them from light. Store stock solutions appropriately.
Assay Interference The chosen viability assay (e.g., MTT) might be affected by the experimental conditions. Consider using an alternative assay (e.g., a luminescence-based ATP assay like CellTiter-Glo) to validate your findings.
Problem 2: A known ABC transporter inhibitor (e.g., verapamil) is not reversing this compound resistance in my cell line.
Potential Cause Troubleshooting Steps
Multiple Resistance Mechanisms The resistance in your cell line may not be solely dependent on the target of your inhibitor. For example, resistance in the MELC-DRTL cell line could not be fully reversed by verapamil, suggesting other mechanisms are at play. Investigate other potential resistance pathways, such as altered topoisomerase II activity or apoptosis defects.
Ineffective Inhibitor Concentration The concentration of the inhibitor may be suboptimal. Perform a dose-response experiment with the inhibitor in combination with this compound to determine the optimal concentration for reversal of resistance.
Expression of Other Transporters Your cell line might be overexpressing other ABC transporters that are not inhibited by your chosen agent. Broaden your analysis to include other transporters like BCRP or MRP1.
Off-Target Effects of the Inhibitor The inhibitor itself might have cytotoxic effects at higher concentrations. Always include a control with the inhibitor alone to assess its intrinsic toxicity.
Problem 3: Difficulty in detecting apoptosis induction after co-treatment with a resistance-reversing agent.
Potential Cause Troubleshooting Steps
Suboptimal Time Point for Analysis Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point with the combination treatment compared to this compound alone. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection.
Insensitive Apoptosis Assay The chosen assay (e.g., Annexin V/PI staining) might not be sensitive enough to detect subtle changes. Consider using a more sensitive method, such as a caspase activity assay (e.g., Caspase-Glo 3/7), or measuring the cleavage of PARP by Western blot.
Cell Death via a Non-Apoptotic Pathway The combination treatment might be inducing cell death through other mechanisms like necroptosis or autophagy-dependent cell death. Investigate markers for these alternative pathways.
Dominant Anti-Apoptotic Signaling Even with the reversal of one resistance mechanism (e.g., drug efflux), strong anti-apoptotic signaling (e.g., high Bcl-2 expression) can prevent cell death. Consider a triple combination strategy, such as a Bcl-2 inhibitor with the efflux pump inhibitor and this compound.

Data Presentation

Table 1: Examples of this compound Resistance and Reversal in Leukemia Cell Lines

Cell LineResistance MechanismFold Resistance to this compoundReversing AgentEffect of Reversing AgentReference
HL60/AD Decreased deoxycytidine kinase activity, decreased topoisomerase II activity10-foldButhionine sulfoximine (BSO)3.3-fold increase in drug sensitivity
K562/D1-9 P-glycoprotein overexpression, decreased topoisomerase II activity, increased Protein Kinase C28-foldVerapamilPartial reversal of DNR resistance and intracellular accumulation
BCRP(+) AML Blasts BCRP expression4-fold higher median LC50N/ACorrelation between BCRP positivity and higher this compound LC50
HL-60/Bcl-2 Bcl-2 overexpressionResistant to doxorubicin/AN-9ABT-737 (Bcl-2 inhibitor)Renders resistant cells highly sensitive to doxorubicin-DNA adducts

Experimental Protocols

Protocol 1: Assessment of this compound IC50 using MTT Assay
  • Cell Seeding: Seed leukemia cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of 2x concentrated this compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: P-glycoprotein (P-gp) Functional Assay using Rhodamine 123
  • Cell Preparation: Harvest leukemia cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: For the control group, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to all cell suspensions to a final concentration of 0.5 µg/mL and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with and without the inhibitor) and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to dye efflux. The inhibitor-treated cells should retain more dye and exhibit higher fluorescence.

Mandatory Visualizations

Signaling Pathways and Workflows

Daunorubicin_Resistance_Mechanisms cluster_Cell Leukemia Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DNR This compound ABC_Transporter ABC Transporter (P-gp, BCRP) DNR->ABC_Transporter:f0 Binds to Autophagy Pro-survival Autophagy DNR->Autophagy Induces Topo_II Topoisomerase II DNR->Topo_II Inhibits ABC_Transporter:f1->DNR Efflux Apoptosis Apoptosis Autophagy->Apoptosis Inhibits Bcl2 Bcl-2 / Mcl-1 Bcl2->Apoptosis Inhibits DNA_Damage DNA Damage Topo_II->DNA_Damage Causes p53 p53 DNA_Damage->p53 Activates p53->Apoptosis Induces R1 Resistance: Upregulation R1->ABC_Transporter R2 Resistance: Decreased activity R2->Topo_II R3 Resistance: Upregulation/ Mutation R3->Bcl2 R3->p53 Experimental_Workflow_DNR_Resistance cluster_Setup Experimental Setup cluster_Characterization Resistance Characterization cluster_Overcoming Overcoming Resistance cluster_Validation Validation start Leukemia Cell Line (Sensitive vs. Suspected Resistant) ic50 Determine IC50 (MTT Assay) start->ic50 efflux Assess Drug Efflux (Rhodamine 123 Assay) ic50->efflux If resistant apoptosis Analyze Apoptosis (Annexin V / Caspase Assay) efflux->apoptosis inhibitors Test Inhibitors (e.g., Verapamil, ABT-737) apoptosis->inhibitors combination Combination Therapy (e.g., with Cytarabine) apoptosis->combination reversal Confirm IC50 Reduction inhibitors->reversal synergy Calculate Synergy (e.g., Combination Index) combination->synergy

References

Technical Support Center: Daunorubicin-Induced Cardiotoxicity Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with research models of daunorubicin-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?

This compound (DNR), an anthracycline antibiotic effective in treating leukemia, exhibits significant cardiotoxicity that limits its clinical use.[1][2] The primary mechanisms include:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) within cardiomyocytes leads to lipid peroxidation, damage to cellular membranes, proteins, and DNA.[3][4][5] This is a key mechanism, as cardiomyocytes have low levels of antioxidant enzymes, making them susceptible to oxidative damage.

  • Mitochondrial Dysfunction: DNR can interfere with the mitochondrial electron transport chain, leading to decreased ATP production and further ROS generation. Iron accumulation within mitochondria can also contribute to this dysfunction.

  • Topoisomerase II Inhibition: While essential for its anti-cancer activity, inhibition of topoisomerase IIβ in cardiomyocytes can lead to DNA double-strand breaks and trigger apoptotic pathways.

  • Apoptosis and Cell Death: The culmination of oxidative stress, mitochondrial damage, and DNA damage can induce programmed cell death (apoptosis) in cardiomyocytes.

  • Myofibril Degradation: this compound can directly interact with cardiac myosin, forming hydrophobic interactions and hydrogen bonds that may interfere with the heart's pumping action.

Q2: Which research models are most appropriate for studying this compound-induced cardiotoxicity?

The choice of model depends on the specific research question. Both in vivo and in vitro models are commonly used.

  • In Vivo Models: Rodent models, particularly rats and mice, are frequently used to study the systemic effects of this compound. These models allow for the evaluation of cardiac function, histopathology, and biomarker analysis over time, mimicking both acute and chronic cardiotoxicity. Genetically diverse mouse models, like the Collaborative Cross (CC), can recapitulate the variable susceptibility to cardiotoxicity seen in human patients.

  • In Vitro Models: Primary cardiomyocytes, cardiomyocyte-like cell lines (e.g., H9c2), and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are valuable for mechanistic studies. They offer a controlled environment to investigate specific cellular pathways and are suitable for higher-throughput screening of potential cardioprotective agents.

Q3: What are the key biomarkers to assess this compound-induced cardiotoxicity?

Several biomarkers can be monitored in both preclinical models and clinical settings:

  • Cardiac Troponins (cTnT and cTnI): These are highly specific markers of cardiomyocyte injury and are considered an early biomarker of DNR-induced cardiotoxicity. An increase in troponin levels may indicate cardiomyocyte apoptosis and myofibril degradation.

  • Natriuretic Peptides (e.g., NT-proBNP): Elevated levels are associated with ventricular stress and dysfunction.

  • Growth Differentiation Factor 15 (GDF-15): This has been identified as a sensitive marker that shows a dose-dependent increase upon anthracycline treatment.

  • Myeloperoxidase (MPO): Elevated levels of this inflammatory enzyme are considered a promising biomarker for early detection of anthracycline-related cardiac dysfunction.

  • MicroRNAs (miRNAs): Specific miRNAs, such as miR-34a, have been shown to be upregulated early in response to doxorubicin treatment, even before cardiac injury is detectable by other means.

Troubleshooting Guides

Problem 1: Inconsistent or no observable cardiotoxicity in my in vivo model.

Possible Cause Troubleshooting Step
Insufficient Cumulative Dose: This compound-induced cardiotoxicity is strongly dependent on the cumulative dose. Review the literature for established dose-response relationships in your specific animal model and strain. Consider increasing the cumulative dose or the duration of the treatment regimen.
Animal Strain/Species Variability: Different strains and species of animals can exhibit varying sensitivity to this compound. Ensure the strain you are using has been previously characterized for this compound cardiotoxicity studies. If not, a pilot dose-finding study may be necessary.
Timing of Assessment: Cardiotoxicity can be acute, early-onset chronic, or late-onset chronic. Ensure your assessment timepoints are appropriate for the type of cardiotoxicity you aim to model. Chronic effects may take weeks or months to develop after the final dose.
Insensitive Endpoint Measures: The chosen method for assessing cardiac function (e.g., echocardiography, histology) may not be sensitive enough to detect subtle changes. Ensure proper training and calibration of equipment. Consider using more sensitive molecular markers like cardiac troponins or specific microRNAs.

Problem 2: High variability in apoptosis levels in my in vitro cardiomyocyte culture.

Possible Cause Troubleshooting Step
Cell Culture Heterogeneity: Primary cardiomyocyte cultures can have varying purity. Cell lines may exhibit genetic drift over passages. Use low-passage number cells and consider methods to enrich for a pure cardiomyocyte population. For hiPSC-CMs, ensure consistent differentiation protocols.
Inconsistent this compound Concentration: Ensure accurate and consistent preparation of this compound solutions. Perform a dose-response curve to determine the optimal concentration for inducing a measurable and consistent level of apoptosis in your specific cell type.
Timing of Apoptosis Assay: The peak of apoptosis may occur within a specific time window after this compound exposure. Perform a time-course experiment to identify the optimal time point for your apoptosis assay (e.g., TUNEL, caspase-3 activity).
Assay Technique: Ensure the apoptosis assay is performed consistently and correctly. For TUNEL staining, optimize permeabilization and enzyme incubation steps. For caspase activity assays, ensure proper sample preparation and use of appropriate controls.

Quantitative Data Summary

Table 1: Examples of In Vivo this compound Dosing Regimens to Induce Cardiotoxicity

Animal ModelThis compound DoseDosing ScheduleOutcomeReference
Male Wistar Rats3 mg/kgIntraperitoneally, every 48 hours for 6 dosesAcute cardiomyopathy, reduced left ventricular weight
Male Wistar Rats15 mg/kgIntravenously, single doseSubchronic cardiomyopathy, altered gene expression
Rats3 mg/kgIntraperitoneally, 6 dosesDecreased cardiac functional parameters
Mice3 mg/kg/weekIntraperitoneally, for 12 weeksReduced fractional shortening, increased apoptosis
Mice20 mg/kgIntraperitoneally, single doseAcute cardiotoxicity model
Mice5 mg/kg/weekIntraperitoneally, for three weeksChronic cardiotoxicity model

Table 2: Incidence of Doxorubicin-Induced Congestive Heart Failure (CHF) at Different Cumulative Doses

Cumulative DoseIncidence of CHF (Study 1)Incidence of CHF (Combined Analysis)Reference
400 mg/m²3%4.7%
550 mg/m²7%26%
700 mg/m²18%48%

Detailed Experimental Protocols

Protocol 1: Assessment of Reactive Oxygen Species (ROS) in Cultured Cardiomyocytes

This protocol is adapted from methods used for doxorubicin-treated HL-1 cardiomyocytes and H9c2 cells.

Materials:

  • Cardiomyocyte cell culture (e.g., H9c2, HL-1, or hiPSC-CMs)

  • 96-well microtiter plates

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS probe (e.g., MitoSOX)

  • Tyrode medium or appropriate buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Plate cardiomyocytes in a 96-well plate at a density of approximately 4 x 10⁴ cells per well and culture for 24-48 hours.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include vehicle-treated cells as a negative control and a positive control (e.g., H₂O₂).

  • Probe Loading:

    • Wash the cells three times with pre-warmed Tyrode medium.

    • Load the cells with 10 µM H2DCFDA in Tyrode medium (200 µl per well).

    • Incubate at 37°C for 30 minutes in the dark.

  • Washing: Remove the excess probe by washing the cells with fresh Tyrode medium.

  • Fluorescence Measurement:

    • Add fresh Tyrode medium to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths for the chosen probe (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).

    • Monitor the time-dependent increase in fluorescence.

Protocol 2: TUNEL Assay for Apoptosis Detection in Myocardial Tissue Sections

This protocol is based on methodologies for assessing apoptosis in mouse models of anthracycline-induced cardiotoxicity.

Materials:

  • Formalin-fixed, paraffin-embedded myocardial tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (containing TdT enzyme and labeled dUTP)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol, followed by distilled water.

  • Permeabilization:

    • Incubate sections with Proteinase K solution to retrieve antigens. The concentration and incubation time should be optimized.

    • Wash slides with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the specific TUNEL kit. This typically involves:

      • Incubating the sections with the TdT enzyme and labeled dUTP solution in a humidified chamber at 37°C. This allows the TdT to label the 3'-OH ends of fragmented DNA.

      • Including a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).

  • Washing: Wash the slides thoroughly with PBS to remove unincorporated nucleotides.

  • Counterstaining:

    • Stain the nuclei with DAPI.

    • Wash again with PBS.

  • Mounting and Visualization:

    • Mount the coverslips with an anti-fade mounting medium.

    • Visualize the sections under a fluorescence microscope. TUNEL-positive nuclei will show fluorescence (e.g., green with FITC-dUTP), while all nuclei will be stained by DAPI (blue).

  • Quantification: Calculate the apoptotic index by counting the percentage of TUNEL-positive nuclei among the total number of DAPI-stained nuclei in several high-power fields.

Visualizations

Daunorubicin_Cardiotoxicity_Pathway cluster_cell Cardiomyocyte DNR This compound Mito Mitochondria DNR->Mito TopIIb Topoisomerase IIβ DNR->TopIIb Myofibril Myofibril Degradation DNR->Myofibril ROS ROS Generation (Oxidative Stress) Mito->ROS DNA_Damage DNA Damage TopIIb->DNA_Damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dys->Apoptosis Toxicity Cardiotoxicity Apoptosis->Toxicity Myofibril->Toxicity

Caption: Key signaling pathways in this compound-induced cardiotoxicity.

Experimental_Workflow_InVivo cluster_analysis Ex Vivo Analysis start Animal Model Selection (e.g., Rat, Mouse) dosing This compound Administration (Define Dose and Schedule) start->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring assessment Cardiac Function Assessment (Echocardiography) monitoring->assessment termination Euthanasia & Sample Collection (Heart, Blood) assessment->termination histology Histopathology (H&E, Masson's Trichrome) termination->histology biomarkers Biomarker Analysis (Troponin, NT-proBNP) termination->biomarkers molecular Molecular Assays (TUNEL, Western Blot) termination->molecular

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic issue Issue: No Cardiotoxicity Observed cause1 Possible Cause: Insufficient Dose issue->cause1 cause2 Possible Cause: Wrong Timing issue->cause2 cause3 Possible Cause: Insensitive Assay issue->cause3 solution1 Solution: Increase Cumulative Dose cause1->solution1 solution2 Solution: Adjust Assessment Timepoints cause2->solution2 solution3 Solution: Use More Sensitive Biomarkers cause3->solution3

Caption: Troubleshooting logic for lack of observed cardiotoxicity.

References

Technical Support Center: Daunorubicin In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Daunorubicin in in vivo mouse experiments. The information is designed to assist in dosage optimization, protocol development, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a mouse model of leukemia?

A starting point for this compound in leukemia mouse models can range from 0.5 mg/kg to 10 mg/kg, depending on the dosing schedule and mouse strain. For example, in a WEHI-3 leukemia model, a dose of 0.5 mg/kg administered intraperitoneally (i.p.) every 48 hours has been used in combination therapies[1][2]. In another study with the same cell line, a higher dose of 10 mg/kg was administered intravenously (i.v.) for three consecutive days as part of a combination regimen[3]. It is crucial to perform a dose-finding or Maximum Tolerated Dose (MTD) study in your specific mouse strain and model before initiating efficacy experiments.

Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?

The MTD is typically defined as the highest dose that does not cause unacceptable toxicity, which is often measured by a body weight loss of more than 15-20% or the appearance of severe clinical signs of distress. A systematic approach involves a dose-escalation study where groups of mice are given increasing single doses of the drug. Key parameters to monitor include body weight, clinical signs (e.g., lethargy, ruffled fur), and survival. For anthracyclines like Doxorubicin, a related compound, the single-dose MTD in BALB/c mice was established at 7.5 mg/kg[4].

Q3: What are the common signs of this compound toxicity in mice?

Common signs of toxicity include significant body weight loss, bone marrow suppression, and cardiotoxicity[5]. Clinically, you may observe lethargy, ruffled fur, hunched posture, and diarrhea. In a chronic toxicity study using NSG mice, doses of 1-2 mg/kg administered multiple times led to significant weight loss and mortality. The degree of microsomal lipid peroxidation has been shown to be related to the acute toxicity of anthracyclines.

Q4: What is the recommended route of administration for this compound in mice?

For clinical use, this compound should only be given via rapid intravenous infusion. Intramuscular or subcutaneous injections should be avoided as they can cause severe tissue necrosis. In preclinical mouse studies, both intravenous (i.v.) and intraperitoneal (i.p.) routes have been successfully used. The choice of administration route should be consistent with the experimental goals and model system.

Q5: How does the pharmacokinetics of this compound influence dosing strategy?

Conventional this compound is metabolized to an active metabolite, daunorubicinol, which has a longer elimination half-life than the parent compound in tissues, including the heart. This prolonged exposure of the metabolite may contribute to cardiotoxicity. Liposomal formulations, such as CPX-351, are designed to alter the pharmacokinetic profile, prolonging the release and systemic exposure of this compound while maintaining a synergistic ratio with cytarabine. This modification can enhance therapeutic efficacy.

Troubleshooting Guide

Issue 1: Excessive weight loss or mortality in the treatment group.

  • Possible Cause: The administered dose exceeds the MTD for the specific mouse strain, age, or experimental conditions. Immunodeficient strains like NSG mice can be more sensitive to chemotherapy.

  • Troubleshooting Steps:

    • Immediately cease dosing in the affected cohort if toxicity is severe.

    • Review your current dose and schedule. Compare it with published data for similar models (See Table 1).

    • Perform a pilot MTD study to establish a tolerable dose in your specific experimental setup. Start with a lower dose and escalate gradually.

    • Consider less frequent dosing (e.g., once or twice a week instead of daily) to allow for recovery between treatments.

    • Ensure accurate drug formulation and administration.

Issue 2: Lack of anti-tumor efficacy at a well-tolerated dose.

  • Possible Cause: The dose is too low, the dosing schedule is not optimal, or the tumor model is resistant to this compound monotherapy.

  • Troubleshooting Steps:

    • Dose Escalation: If the current dose is well-tolerated with no signs of toxicity, consider carefully escalating the dose in a pilot study.

    • Modify Schedule: Experiment with different dosing schedules. A fractionated schedule (dividing a total dose into smaller, more frequent doses) has been explored, though it may result in less cell killing than a comparable single dose.

    • Combination Therapy: this compound is often used in combination with other agents like Cytarabine (the "7+3" regimen is a clinical standard). Combining this compound with other compounds can enhance its anti-leukemic effect.

    • Confirm Drug Activity: Ensure the this compound being used is active and has been stored correctly.

Issue 3: High variability in response within the same treatment group.

  • Possible Cause: Inconsistent drug administration, variability in tumor implantation or progression, or inherent biological variability.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent administration techniques (e.g., i.v. tail vein injection). Practice the technique to minimize variability.

    • Homogenize Cohorts: When allocating mice to treatment groups, randomize them based on tumor volume and/or body weight to ensure groups are comparable at the start of the study.

    • Increase Sample Size: A larger number of mice per group can help to overcome inherent biological variability and increase the statistical power of the experiment.

Quantitative Data Summary

Table 1: Reported this compound Dosages in In Vivo Mouse Studies

Mouse Model/StrainDoseDosing ScheduleRouteCombination Agent(s)Reference
AKR Leukemia0.2 mg/mouse (~8 mg/kg)Four divided doses, 12-36h apartN/ANone
HT-29 Colon Carcinoma (NSG)1 mg/kgOnce weeklyi.v.None
WEHI-3 Leukemia (BALB/c)0.5 mg/kgEvery 48 hoursi.p.Sodium Caseinate
WEHI-3 AML (BALB/c)10 mg/kgDays 15, 16, 17 post-implanti.v.Cytarabine

Table 2: this compound Toxicity and MTD Data

Mouse StrainDoseObservationToxicity EndpointReference
NSG (Healthy)2 mg/kg2 of 3 mice died by day 13Mortality
NSG (Healthy)1 mg/kgSignificant weight loss; 1 death on day 20Weight Loss, Mortality
BALB/c (Doxorubicin)7.5 mg/kgTolerated with recoverable weight lossMTD (Single Dose)

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

This protocol is adapted from methodologies used for determining the MTD of cytotoxic agents in mice.

  • Animal Model: Use healthy mice of the same strain, sex, and age as those planned for the efficacy study (e.g., 6-8 week old female BALB/c mice). Use at least 3-5 mice per dose group.

  • Dose Selection: Select a range of 4-5 doses based on literature review. For this compound, a range could be 2.5, 5, 7.5, 10, and 15 mg/kg.

  • Drug Preparation: Reconstitute this compound hydrochloride in sterile 0.9% saline. Prepare fresh on the day of injection.

  • Administration: Administer a single dose of the selected concentrations via the intended route (e.g., i.v. or i.p.). Include a vehicle control group (saline).

  • Monitoring:

    • Body Weight: Measure body weight daily for at least 14 days. The MTD is often associated with a nadir (lowest point) of ~15% mean body weight loss from which the animals recover. A loss of >20% is often an endpoint for euthanasia.

    • Clinical Score: Observe mice daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, hunched posture, ataxia). A scoring system can be implemented.

    • Survival: Record survival daily.

  • Endpoint Definition: The MTD is the highest dose that results in no mortality and induces a mean body weight loss of ≤15-20% from which the mice recover to their baseline weight, without showing signs of irreversible toxicity or severe clinical distress.

Protocol 2: In Vivo Efficacy Study in a Leukemia Model (WEHI-3)

This protocol outlines a general workflow for assessing the efficacy of this compound.

  • Cell Culture: Culture WEHI-3 cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.

  • Tumor Implantation: Inoculate 6-8 week old BALB/c mice intravenously (tail vein) with 1x10^6 WEHI-3 cells suspended in 100 µL of sterile PBS.

  • Group Randomization: Monitor mice for signs of disease progression. Once the disease is established (e.g., 10-14 days post-implantation, or based on peripheral blood analysis), randomize mice into treatment groups (n=7-10 mice/group).

    • Group 1: Vehicle Control (0.9% Saline)

    • Group 2: this compound (e.g., 0.5 mg/kg)

    • Group 3: Combination drug (e.g., Cytarabine)

    • Group 4: this compound + Combination drug

  • Treatment: Prepare and administer this compound at the pre-determined optimal dose and schedule (e.g., 0.5 mg/kg, i.p., every 48 hours). Treat for a defined period (e.g., 2-3 weeks).

  • Efficacy Monitoring:

    • Survival: Monitor mice daily and record survival. The primary endpoint is often a significant increase in median or overall survival compared to the control group.

    • Body Weight: Record body weight 2-3 times per week as a measure of drug toxicity.

    • Disease Burden (Optional): Monitor disease progression by measuring spleen size (palpation or at endpoint), liver weight, or by analyzing peripheral blood smears or bone marrow aspirates for leukemic cells at the study endpoint.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and the log-rank test. Analyze other quantitative data (e.g., body weight, spleen weight) using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

DoseOptimizationWorkflow cluster_prep Phase 1: Preparation & MTD cluster_efficacy Phase 2: Efficacy Testing cluster_refine Phase 3: Refinement LitReview Literature Review: - Find reported dose ranges - Identify mouse strains & models MTD_Study Pilot MTD Study (See Protocol 1) LitReview->MTD_Study Select dose range DefineMTD Define MTD (e.g., max 15% weight loss) MTD_Study->DefineMTD Monitor toxicity DoseSelect Select 2-3 Doses (e.g., MTD, 0.5x MTD) DefineMTD->DoseSelect PilotEfficacy Pilot Efficacy Study (n=5-7 mice/group) AssessEfficacy Assess Efficacy - Survival Analysis - Tumor Burden PilotEfficacy->AssessEfficacy DoseSelect->PilotEfficacy OptimalDose Select Optimal Dose (Best efficacy/toxicity ratio) AssessEfficacy->OptimalDose Analyze results ScheduleOpt Optimize Schedule (e.g., daily vs. intermittent) OptimalDose->ScheduleOpt ComboStudy Combination Study (e.g., with Cytarabine) OptimalDose->ComboStudy

Caption: Workflow for optimizing this compound dosage in vivo.

TroubleshootingTree Start Problem Encountered During Experiment Q_Toxicity Excessive Toxicity? (e.g., >20% weight loss, death) Start->Q_Toxicity A_ReduceDose Action: 1. Lower the dose. 2. Reduce dosing frequency. 3. Confirm MTD in your strain. Q_Toxicity->A_ReduceDose Yes Q_Efficacy Lack of Efficacy? Q_Toxicity->Q_Efficacy No A_IncreaseDose Action: 1. Escalate dose (if tolerated). 2. Optimize schedule. 3. Consider combination therapy. Q_Efficacy->A_IncreaseDose Yes Q_Variability High Variability in Group Response? Q_Efficacy->Q_Variability No A_Standardize Action: 1. Standardize administration. 2. Randomize groups by tumor size. 3. Increase sample size (n). Q_Variability->A_Standardize Yes End Consult Literature or Core Facility Staff Q_Variability->End No / Other

Caption: Decision tree for troubleshooting common in vivo issues.

References

Daunorubicin Technical Support Center: Troubleshooting Aqueous Solution Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides solutions to common issues encountered when working with Daunorubicin in aqueous solutions. This compound hydrochloride is an anthracycline antibiotic widely used in cancer research. Ensuring its proper dissolution and stability is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have a precipitate after preparation. What could be the cause?

Precipitation of this compound can be attributed to several factors, including pH, concentration, temperature, and the solvent used. This compound hydrochloride is more stable in acidic conditions and can become unstable and precipitate in solutions with a pH above 8.[1] High concentrations and improper storage can also contribute to the formation of aggregates and precipitation.

Q2: What is the optimal pH range for dissolving and storing this compound?

The optimal pH range for this compound stability in aqueous solutions is between 4.5 and 5.5.[2] Below pH 4, its degradation increases. In alkaline conditions (pH > 8), this compound is unstable, which is often indicated by a color change from red to blue-purple.[1]

Q3: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS) or cell culture media?

While this compound hydrochloride is soluble in PBS (pH 7.2) at approximately 10 mg/mL, it is generally not recommended to store it in this buffer for more than a day.[3] The related anthracycline, Doxorubicin, has been shown to form dimers and precipitate in neutral buffers like PBS over time.[3] Although this compound itself has not been reported to precipitate in the same manner, self-aggregation in aqueous solutions does occur. For cell culture experiments, it is best to prepare a concentrated stock solution in sterile water or DMSO and then dilute it into the culture medium immediately before use.

Q4: How should I prepare a stock solution of this compound?

Q5: What are the recommended storage conditions for this compound solutions?

Aqueous solutions of this compound should ideally be prepared fresh. If short-term storage is necessary, they are stable for up to 48 hours when refrigerated at 2-8°C and protected from light. For long-term storage, it is recommended to prepare stock solutions in an organic solvent like DMSO and store them at -20°C or -80°C.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with this compound precipitation.

Problem: Precipitate observed in this compound solution.

Troubleshooting_Workflow cluster_start Start cluster_steps Troubleshooting Steps cluster_solutions Potential Solutions start Precipitate Observed check_ph 1. Check Solution pH start->check_ph check_solvent 2. Verify Solvent & Concentration check_ph->check_solvent pH is optimal adjust_ph Adjust pH to 4.5-5.5 check_ph->adjust_ph pH > 7 check_storage 3. Review Storage Conditions check_solvent->check_storage Solvent/Concentration are correct new_stock Prepare Fresh Stock in Appropriate Solvent check_solvent->new_stock Incorrect solvent or too high concentration check_dilution 4. Assess Dilution Method check_storage->check_dilution Storage is correct store_properly Store Aliquots at -20°C or -80°C check_storage->store_properly Improper storage (temp/light) dilute_quickly Dilute Stock Immediately Before Use check_dilution->dilute_quickly Precipitation on dilution Mechanism_of_Action This compound This compound Intercalation DNA Intercalation This compound->Intercalation TopoII_Inhibition Topoisomerase II Inhibition This compound->TopoII_Inhibition DNA DNA Double Helix TopoII Topoisomerase II Intercalation->DNA Replication_Block Blockage of Replication & Transcription Intercalation->Replication_Block TopoII_Inhibition->TopoII DSB DNA Double-Strand Breaks TopoII_Inhibition->DSB Apoptosis Apoptosis Replication_Block->Apoptosis DSB->Apoptosis

References

Technical Support Center: Minimizing Off-Target Effects of Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Daunorubicin in experimental settings.

Troubleshooting Guides

Issue: High cytotoxicity observed in non-cancerous control cell lines.

Possible Cause & Solution:

  • Non-specific uptake of this compound: Free this compound can be taken up by healthy cells, leading to toxicity.

    • Troubleshooting Step 1: Implement a targeted delivery system. Encapsulating this compound in nanocarriers can limit its uptake by non-target cells.[1][2] Consider using liposomal formulations or nanoparticles conjugated with targeting ligands (e.g., folic acid, aptamers) that bind to receptors overexpressed on your cancer cells of interest.[1][3]

    • Troubleshooting Step 2: Reduce the concentration and/or incubation time. Titrate the concentration of this compound to find the optimal balance between efficacy in cancer cells and toxicity in control cells. A lower concentration for a longer duration may be effective against cancer cells while sparing healthy cells.[4]

    • Troubleshooting Step 3: Assess the expression of drug efflux pumps. Both cancer and healthy cells can express multidrug resistance proteins (e.g., P-glycoprotein) that pump out this compound. Quantify the expression of these pumps in your cell lines to understand potential differences in drug accumulation.

Issue: Significant cardiotoxicity observed in animal models.

Possible Cause & Solution:

  • This compound-induced cardiotoxicity: this compound is known to cause dose-dependent cardiotoxicity.

    • Troubleshooting Step 1: Co-administration of a cardioprotective agent. Dexrazoxane is an iron-chelating agent that can mitigate this compound-induced cardiotoxicity by preventing the formation of drug-iron complexes and inhibiting topoisomerase IIβ in cardiomyocytes.

    • Troubleshooting Step 2: Utilize a liposomal formulation. Liposomal encapsulation of this compound (e.g., DaunoXome) alters its pharmacokinetic profile, leading to reduced accumulation in the heart and lower cardiotoxicity.

    • Troubleshooting Step 3: Monitor cardiac function. Regularly monitor cardiac function in your animal models using techniques like echocardiography to detect early signs of toxicity.

    • Troubleshooting Step 4: Adhere to cumulative dose limits. The risk of cardiotoxicity increases with the cumulative dose of this compound. Ensure that the total dose administered over the course of the experiment does not exceed recommended limits.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: The most significant off-target effect of this compound is cardiotoxicity, which can lead to cardiomyopathy and heart failure. Other common off-target effects include myelosuppression (bone marrow suppression), mucositis, alopecia (hair loss), and nausea.

Q2: How can I reduce this compound's off-target effects in my cell culture experiments?

A2: To minimize off-target effects in vitro, you can:

  • Use targeted delivery systems: Employ nanoparticles or aptamer-drug complexes to specifically deliver this compound to your cancer cells.

  • Optimize drug concentration and exposure time: Determine the lowest effective concentration and shortest exposure time that induces the desired effect in cancer cells while minimizing toxicity in control cells.

  • Consider combination therapy: Combining this compound with other agents may allow for a lower, less toxic dose of this compound to be used.

Q3: What are the best practices for minimizing cardiotoxicity in animal studies?

A3: To reduce cardiotoxicity in animal models:

  • Administer a cardioprotective agent: Co-treatment with dexrazoxane is a clinically approved strategy to protect the heart from this compound-induced damage.

  • Use liposomal this compound: This formulation reduces drug accumulation in the heart.

  • Monitor cardiac health: Regularly assess cardiac function throughout the study.

  • Limit the cumulative dose: Keep the total administered dose of this compound below the threshold known to cause significant cardiotoxicity.

Q4: Are there alternative formulations of this compound that have fewer off-target effects?

A4: Yes, liposomal formulations of this compound, such as DaunoXome, have been developed to reduce off-target toxicity. The liposome encapsulates the drug, altering its distribution in the body and reducing its accumulation in sensitive tissues like the heart. Additionally, various nanoparticle-based delivery systems are under investigation to improve the targeted delivery of this compound.

Data Presentation

Table 1: Dose Adjustments for this compound in Case of Organ Dysfunction

Organ DysfunctionSerum LevelRecommended Dose Adjustment
Hepatic Bilirubin: 1.2-3.0 mg/dLReduce dose by 25%
Bilirubin: >3.0 mg/dLReduce dose by 50%
Renal Creatinine: >3.0 mg/dLReduce dose by 50%

Table 2: Comparison of Conventional vs. Liposomal this compound in Combination Therapy for AML

FormulationKey AdvantageCommon Toxicity
Conventional this compound + Cytarabine Standard of careCardiotoxicity, Myelosuppression
Liposomal this compound + Cytarabine (CPX-351) Superior overall survival in high-risk patientsProlonged time to count recovery

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity using MTT Assay

  • Cell Seeding: Seed both cancer and non-cancerous control cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (and/or its formulations). Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each cell line.

Protocol 2: Evaluation of Cardiotoxicity in a Murine Model

  • Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.

  • Baseline Measurements: Perform baseline echocardiography to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening). Collect blood samples for baseline cardiac biomarker analysis (e.g., troponin levels).

  • Drug Administration: Administer this compound (or its formulation) via intravenous injection at the desired dose and schedule. Include a control group receiving a vehicle. If using a cardioprotective agent, administer it according to the appropriate schedule relative to this compound.

  • Monitoring: Monitor the animals for clinical signs of distress, and record body weight regularly.

  • Follow-up Measurements: Perform echocardiography and collect blood samples at specified time points throughout the study.

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect heart tissues for histopathological examination to assess for signs of cardiac damage (e.g., myocyte vacuolization, fibrosis).

Visualizations

Daunorubicin_Off_Target_Effects cluster_this compound This compound cluster_cancer_cell Cancer Cell cluster_cardiomyocyte Cardiomyocyte (Off-Target) This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation On-Target Topoisomerase_IIa_Inhibition Topoisomerase IIα Inhibition This compound->Topoisomerase_IIa_Inhibition On-Target Topoisomerase_IIb_Inhibition Topoisomerase IIβ Inhibition This compound->Topoisomerase_IIb_Inhibition Off-Target ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Off-Target Apoptosis Apoptosis DNA_Intercalation->Apoptosis Topoisomerase_IIa_Inhibition->Apoptosis Cardiotoxicity Cardiotoxicity Topoisomerase_IIb_Inhibition->Cardiotoxicity ROS_Generation->Cardiotoxicity

Caption: On-target vs. off-target effects of this compound.

Mitigation_Strategies cluster_strategies Mitigation Strategies Daunorubicin_Toxicity This compound Off-Target Toxicity Targeted_Delivery Targeted Delivery (e.g., Liposomes, Nanoparticles) Daunorubicin_Toxicity->Targeted_Delivery Cardioprotective_Agents Cardioprotective Agents (e.g., Dexrazoxane) Daunorubicin_Toxicity->Cardioprotective_Agents Dose_Management Dose Management & Monitoring Daunorubicin_Toxicity->Dose_Management Reduced_Toxicity Minimized Off-Target Effects Targeted_Delivery->Reduced_Toxicity Cardioprotective_Agents->Reduced_Toxicity Dose_Management->Reduced_Toxicity

Caption: Strategies to mitigate this compound's off-target toxicity.

Experimental_Workflow start Start invitro In Vitro Studies (Cancer vs. Control Cell Lines) start->invitro invivo In Vivo Studies (Animal Models) start->invivo cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) invitro->cytotoxicity cardiotoxicity Assess Cardiotoxicity (Echocardiography, Biomarkers) invivo->cardiotoxicity efficacy Evaluate Antitumor Efficacy invivo->efficacy analysis Data Analysis & Conclusion cytotoxicity->analysis cardiotoxicity->analysis efficacy->analysis

Caption: Workflow for evaluating this compound's off-target effects.

References

Technical Support Center: Enhancing Daunorubicin Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Daunorubicin (DNR) to solid tumors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Formulation & Encapsulation

Q1: My this compound encapsulation efficiency is consistently low. What are the common causes and how can I troubleshoot this?

A1: Low encapsulation efficiency is a frequent challenge. Here are the primary causes and potential solutions:

  • Suboptimal Drug-to-Lipid/Polymer Ratio: Exceeding the loading capacity of your chosen carrier is a common mistake.[1]

    • Troubleshooting: Create a matrix of different drug-to-carrier ratios to determine the optimal loading capacity. Start with a lower ratio and gradually increase it.

  • Poor Drug Solubility: this compound's solubility can be a limiting factor.

    • Troubleshooting: Ensure the drug is fully dissolved in the aqueous phase before encapsulation. You might consider adjusting the pH of the buffer or using a co-solvent, but be mindful of its effect on the stability of the carrier. For sparingly soluble drugs, preparing a solid dispersion can increase solubility.[2]

  • Inefficient Removal of Unencapsulated Drug: If free drug is not completely separated from the formulation, it can lead to an inaccurate measurement of encapsulation efficiency.[1]

    • Troubleshooting: Utilize robust separation techniques like size exclusion chromatography or dialysis with an appropriate molecular weight cutoff. Ensure the separation method is validated.

  • Vesicle/Nanoparticle Instability: The integrity of your delivery vehicle is crucial.

    • Troubleshooting: Characterize the stability of your formulation under different conditions (pH, temperature). The choice of lipids or polymers and the inclusion of stabilizing agents like cholesterol are critical.

Q2: I'm observing significant variability in the particle size of my this compound-loaded nanoparticles. How can I achieve a more uniform size distribution?

A2: Achieving a narrow particle size distribution is critical for consistent in vivo performance. Here are some factors to consider:

  • Inconsistent Formulation Process: Minor variations in the preparation method can lead to significant differences in particle size.

    • Troubleshooting: Standardize every step of your protocol, including stirring speed, temperature, and the rate of addition of reagents. Using automated or semi-automated systems can help improve reproducibility.

  • Aggregation: Nanoparticles can aggregate over time, leading to a larger and more varied size distribution.

    • Troubleshooting: Ensure your formulation includes stabilizing agents to prevent aggregation. Characterize the zeta potential of your nanoparticles; a higher absolute value generally indicates better stability against aggregation.

  • Purification Method: The purification process itself can sometimes induce aggregation.

    • Troubleshooting: Evaluate different purification methods. For example, if using centrifugation, optimize the speed and duration to avoid pelleting that is difficult to resuspend.

Characterization & In Vitro Testing

Q3: How do I accurately measure the in vitro release of this compound from my nanoparticles?

A3: An accurate in vitro release profile is essential for predicting in vivo behavior. The dialysis method is commonly used:

  • Methodology:

    • Place a known concentration of your this compound-loaded nanoparticle formulation in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 and an acidic buffer like pH 5.0 to simulate the tumor microenvironment).

    • At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the concentration of this compound in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Troubleshooting:

    • "Burst Release": A high initial release can indicate that a significant portion of the drug is adsorbed to the surface of the nanoparticles rather than encapsulated. Improve washing steps during purification to remove surface-bound drug.

    • Incomplete Release: If the drug is not fully released over a prolonged period, it may indicate strong binding to the carrier matrix. This could be desirable for sustained release but needs to be characterized.

In Vivo Studies

Q4: I am not observing a significant improvement in anti-tumor efficacy with my this compound formulation compared to the free drug in my animal model. What could be the reasons?

A4: A lack of enhanced efficacy in vivo can be due to several factors related to the formulation and the tumor model:

  • Poor Tumor Accumulation (EPR Effect): The Enhanced Permeability and Retention (EPR) effect, which allows nanoparticles to accumulate in tumors, can be heterogeneous and not always prominent in all tumor models.[3]

    • Troubleshooting: Characterize the tumor microenvironment of your animal model. Consider using imaging agents to confirm the accumulation of your nanoparticles in the tumor.

  • Premature Drug Release: The formulation might be releasing the drug before it reaches the tumor.

    • Troubleshooting: Re-evaluate your in vitro release data under conditions that mimic the in vivo environment (e.g., in the presence of serum). You may need to design a more stable delivery system.

  • Insufficient Drug Release at the Tumor Site: Conversely, the formulation might be too stable and not releasing the drug effectively within the tumor.

    • Troubleshooting: Consider incorporating stimuli-responsive elements into your delivery system that trigger drug release in response to the tumor microenvironment (e.g., low pH, specific enzymes).[4]

  • Rapid Clearance by the Mononuclear Phagocyte System (MPS): Nanoparticles can be quickly cleared from circulation by the liver and spleen.

    • Troubleshooting: Modifying the surface of your nanoparticles with polymers like polyethylene glycol (PEG) can help to reduce MPS uptake and prolong circulation time.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound delivery systems.

Table 1: In Vivo Efficacy of this compound Formulations in Solid Tumor Models

FormulationAnimal ModelDose (mg/kg)OutcomeReference
This compound SUVsMurine Lymphosarcoma (P-1798)-Nearly 10-fold increase in tumor uptake and efficacy compared to free drug.
This compound SUVsMA16C Mammary Adenocarcinoma2Equivalent median survival time to 20 mg/kg of free drug.
This compound SUVsMA16C Mammary Adenocarcinoma2510/10 long-term survivors vs. 4/10 for free drug at 20 mg/kg.

Table 2: Physicochemical Properties of this compound Nanoparticle Formulations

FormulationAverage Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound-loaded Magnetic Nanoparticles (DNR-MNPs)94Peak at 10% added drug ratio-
This compound-loaded Casein Nanoparticles (Cas4-DRB-5)127 - 16742.80 - 61.802.14 - 3.09
This compound-loaded Casein-Folic Acid Nanoparticles8.117--

Key Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Magnetic Nanoparticles (DNR-MNPs)

This protocol is adapted from a study on the synthesis and antitumor efficacy of DNR-MNPs.

  • Preparation of Oleic Acid-Coated Magnetic Nanoparticles: Synthesize magnetic iron oxide nanoparticles and coat them with oleic acid as previously described in the literature.

  • Dispersion: Disperse 450 mg of the oleic acid-coated nanoparticles in 45 mL of deionized water.

  • Stabilization: Add 150 mg of Pluronic F-127 to the nanoparticle dispersion.

  • Stirring: Stir the mixture on a magnetic stir plate overnight at room temperature.

  • Centrifugation: Centrifuge the mixture at 1000 rpm for 10 minutes at 10°C to obtain the oleic acid-coated and pluronic-stabilized iron oxide solution.

  • Drug Loading: Add a solution of this compound to the nanoparticle solution and stir to allow for encapsulation. The optimal drug ratio should be determined experimentally.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a standard method to assess the cytotoxicity of your this compound formulation against cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of your this compound formulation, free this compound (as a positive control), and a drug-free nanoparticle formulation (as a negative control).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Use a standard cell viability assay, such as the WST-1 or MTT assay, to determine the percentage of viable cells in each well.

  • Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its anticancer effects through multiple mechanisms, primarily by interfering with DNA synthesis and inducing programmed cell death (apoptosis). This is a complex process involving the activation of various intracellular signaling pathways.

Daunorubicin_Apoptosis_Pathway DNR This compound DNA_Intercalation DNA Intercalation DNR->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition DNR->Topoisomerase_II_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation DNR->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation ROS_Generation->p53_Activation Apoptosis_Pathway Apoptosis p53_Activation->Apoptosis_Pathway

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Developing and Testing a this compound Nanoparticle Delivery System

This workflow outlines the key stages in the development and evaluation of a novel this compound nanoparticle formulation.

Experimental_Workflow Formulation 1. Formulation & Optimization Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Evaluation Characterization->InVitro InVivo 4. In Vivo Studies InVitro->InVivo Analysis 5. Data Analysis & Conclusion InVivo->Analysis

Caption: General experimental workflow for nanoparticle development.

Logical Relationship for Troubleshooting Low Encapsulation Efficiency

This diagram illustrates a logical approach to troubleshooting low encapsulation efficiency.

Troubleshooting_Encapsulation Low_EE Low Encapsulation Efficiency Check_Ratio Optimize Drug: Carrier Ratio Low_EE->Check_Ratio Check_Solubility Improve Drug Solubility Low_EE->Check_Solubility Check_Separation Validate Separation Method Low_EE->Check_Separation Check_Stability Assess Formulation Stability Low_EE->Check_Stability Improved_EE Improved Encapsulation Check_Ratio->Improved_EE Check_Solubility->Improved_EE Check_Separation->Improved_EE Check_Stability->Improved_EE

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Technical Support Center: Enhancing Daunorubicin Efficacy in Resistant Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Daunorubicin resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing resistance to this compound. What are the common underlying mechanisms?

A1: this compound resistance is a multifactorial phenomenon. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), actively pumps this compound out of the cell, reducing its intracellular concentration.[1][2][3]

  • Target Enzyme Alteration: Reduced activity or expression of DNA topoisomerase II, the primary target of this compound, can lead to decreased drug efficacy.[1][2]

  • Activation of Pro-survival Pathways: Upregulation of cytoprotective autophagy can help cancer cells survive the stress induced by this compound. Additionally, alterations in apoptotic pathways, such as mutations in the p53 tumor suppressor gene or overexpression of anti-apoptotic proteins, can confer resistance.

  • Signaling Pathway Modifications: Increased levels of Protein Kinase C (PKC) have been associated with this compound resistance.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can assess ABC transporter overexpression through several methods:

  • Western Blotting: This is a standard technique to quantify the protein levels of specific ABC transporters like P-gp and MRP1.

  • Immunofluorescence: This method allows for the visualization and localization of ABC transporters within the cell.

  • Flow Cytometry: Using fluorescently labeled antibodies against the transporters, you can quantify the percentage of cells in a population that overexpress them.

  • Functional Assays: Dye efflux assays using substrates for ABC transporters (e.g., Rhodamine 123 for P-gp) can measure the functional activity of these pumps. A higher rate of dye efflux compared to a sensitive control cell line indicates increased transporter activity.

Q3: I've confirmed P-gp overexpression. What strategies can I use to overcome this resistance?

A3: To counteract P-gp-mediated resistance, you can employ the following strategies:

  • Combination Therapy with P-gp Inhibitors: Co-administering this compound with a P-gp inhibitor can block the efflux pump and increase intracellular drug concentration.

  • Novel Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can alter its cellular uptake mechanism, bypassing P-gp-mediated efflux.

Troubleshooting Guides

Issue 1: this compound treatment induces autophagy, leading to reduced apoptosis in my resistant cell line.

Troubleshooting Steps:

  • Confirm Autophagy Induction:

    • Western Blot: Assess the levels of autophagy markers LC3-II and Beclin-1 (upregulated) and p62 (downregulated) in this compound-treated resistant cells compared to sensitive cells.

    • Electron Microscopy: Visualize the formation of autophagosomes in treated cells.

  • Inhibit Autophagy:

    • Pharmacological Inhibition: Treat the cells with an autophagy inhibitor like chloroquine (CQ) or hydroxychloroquine (HCQ) in combination with this compound. These agents block the fusion of autophagosomes with lysosomes.

    • Genetic Inhibition: Use siRNA or shRNA to knock down key autophagy-related genes such as ATG5, ATG7, or ULK1.

  • Assess Apoptosis:

    • After co-treatment with this compound and an autophagy inhibitor, measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or by Western blot analysis of cleaved caspase-3 and PARP. A significant increase in apoptosis compared to this compound treatment alone indicates successful reversal of resistance.

Issue 2: My resistant cells show decreased intracellular accumulation of this compound, but I'm unsure of the specific efflux pump involved.

Troubleshooting Steps:

  • Broad-Spectrum ABC Transporter Inhibition:

    • Co-treat your resistant cells with this compound and a broad-spectrum ABC transporter inhibitor. If intracellular this compound accumulation increases, it suggests the involvement of one or more ABC transporters.

  • Specific Inhibitor Profiling:

    • Use inhibitors with known specificity for different ABC transporters. For example, Verapamil is known to inhibit P-gp. If Verapamil restores this compound sensitivity, P-gp is likely the primary culprit.

  • Expression Analysis:

    • Perform qPCR or Western blotting to analyze the expression levels of various ABC transporter genes (ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in your resistant cell line compared to its sensitive counterpart. This will help identify the specific transporter(s) that are overexpressed.

Quantitative Data Summary

Table 1: Effect of Autophagy Inhibition on this compound-Induced Apoptosis in K562 Cells

TreatmentPercentage of Apoptotic Cells (%)Fold Increase in Apoptosis
Control5.2 ± 1.1-
This compound (DNR)18.6 ± 2.33.6
Chloroquine (CQ)7.8 ± 1.51.5
DNR + CQ45.3 ± 3.88.7

Data adapted from a study on K562 cells, showing that co-treatment with the autophagy inhibitor Chloroquine significantly enhances this compound-induced apoptosis.

Table 2: Reversal of this compound Resistance with P-gp Inhibitors in Resistant Cell Lines

Cell LineIC50 of this compound (nM)TreatmentIC50 of this compound (nM)Resistance FoldReversal Fold
K562 (Sensitive)25-251-
K562/D1-9 (Resistant)700-70028-
K562/D1-9 (Resistant)700+ Verapamil15064.7
MCF7 (Sensitive)20-201-
MCF7/ADR (Resistant)79-794-
MCF7/ADR (Resistant)79+ Liposomal DNR2014

This table summarizes data from multiple studies, demonstrating the effective reversal of this compound resistance by the P-gp inhibitor Verapamil and by using a liposomal formulation of this compound.

Experimental Protocols

Protocol 1: Western Blot for Autophagy Markers
  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, Beclin-1, and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software.

Protocol 2: Intracellular this compound Accumulation Assay
  • Cell Seeding: Seed an equal number of sensitive and resistant cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound, with or without a resistance modulator (e.g., Verapamil), for a specified time (e.g., 2 hours).

  • Cell Harvest: Wash the cells with ice-cold PBS to remove extracellular drug.

  • Lysis and Extraction: Lyse the cells and extract the intracellular this compound using an appropriate solvent (e.g., an acidic ethanol solution).

  • Quantification: Measure the fluorescence of this compound in the cell lysates using a fluorescence spectrophotometer or a plate reader (Excitation ~480 nm, Emission ~590 nm).

  • Normalization: Normalize the fluorescence intensity to the total protein content or cell number to determine the relative intracellular this compound concentration.

Visualizations

Daunorubicin_Resistance_Mechanisms Key Mechanisms of this compound Resistance cluster_cell Resistant Cancer Cell cluster_nucleus Nucleus DNR_ext This compound (Extracellular) DNR_int This compound (Intracellular) DNR_ext->DNR_int Influx TopoII Topoisomerase II DNR_int->TopoII Inhibits ABC ABC Transporters (e.g., P-gp, MRP1) DNR_int->ABC Autophagy Autophagy DNR_int->Autophagy Induces Pro-survival Apoptosis Apoptosis DNR_int->Apoptosis Induces DNA DNA TopoII->DNA Acts on ABC->DNR_ext Efflux Autophagy->Apoptosis Inhibits Overcoming_DNR_Resistance Strategies to Enhance this compound Efficacy cluster_strategies Intervention Strategies DNR_Res This compound Resistant Cell ABC_Inhib ABC Transporter Inhibitors (e.g., Verapamil) DNR_Res->ABC_Inhib Blocks Efflux Autophagy_Inhib Autophagy Inhibitors (e.g., Chloroquine) DNR_Res->Autophagy_Inhib Inhibits Survival Nano Nanoparticle Delivery DNR_Res->Nano Bypasses Efflux Combo Combination Therapy DNR_Res->Combo Synergistic Killing DNR_Sens Sensitization to This compound ABC_Inhib->DNR_Sens Autophagy_Inhib->DNR_Sens Nano->DNR_Sens Combo->DNR_Sens Experimental_Workflow_Autophagy Workflow: Assessing Autophagy Inhibition on DNR Efficacy cluster_analysis Analysis start Seed Resistant Cancer Cells treat Treat with: - this compound (DNR) - DNR + Autophagy Inhibitor (e.g., CQ) - Controls start->treat incubate Incubate for 24-48 hours treat->incubate wb Western Blot for LC3-II, p62, Cleaved Caspase-3 incubate->wb flow Flow Cytometry for Annexin V/PI Staining incubate->flow end Determine Enhancement of Apoptosis wb->end flow->end

References

Addressing variability in Daunorubicin IC50 values between experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Daunorubicin IC50 values between experiments.

Troubleshooting Guide: Inconsistent this compound IC50 Values

Variability in IC50 values for this compound is a common challenge. This guide provides a structured approach to identifying and resolving potential sources of inconsistency.

Question: My this compound IC50 values are significantly different from one experiment to the next. What are the likely causes?

Answer: Inter-experimental variability in this compound IC50 values can arise from several factors, broadly categorized into experimental conditions, cell-related factors, and reagent handling. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Review Your Experimental Protocol and Practices

Inconsistencies in your experimental workflow are a primary source of variability.

  • Pipetting and Dilutions: Ensure accurate and consistent pipetting, especially during serial dilutions of this compound. Use calibrated pipettes and visually inspect tips for consistency.

  • Incubation Times: Adhere strictly to the defined incubation times for both drug treatment and assay development (e.g., MTT reagent incubation).

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier.

  • Assay Choice: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). Ensure you are using the same assay consistently.

Step 2: Evaluate Cell-Related Factors

The physiological state of your cells is critical for reproducible results.

  • Cell Line Authenticity and Passage Number: Use a consistent and low passage number for your cells. Genetic drift can occur at high passage numbers, altering drug sensitivity. Authenticate your cell lines periodically.

  • Cell Seeding Density: IC50 values can be highly dependent on cell density. Higher densities can lead to increased resistance.[1] It is crucial to seed the same number of cells in every experiment.

  • Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. Over-confluent or unhealthy cells will respond differently to the drug.

Step 3: Check Reagent and Compound Stability

The integrity of your reagents is fundamental to a reliable assay.

  • This compound Stock and Working Solutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. This compound is light-sensitive, so protect solutions from light.

  • Media and Serum: Use the same batch of cell culture media and fetal bovine serum (FBS) if possible. Serum components can interact with the drug and affect its potency. If you must change batches, qualify the new batch first.

The following diagram outlines a logical workflow for troubleshooting inconsistent IC50 values.

G cluster_0 Troubleshooting Workflow for Inconsistent this compound IC50 Values start Inconsistent IC50 Results protocol Review Experimental Protocol - Pipetting - Incubation Times - Edge Effects - Assay Choice start->protocol Step 1 cell_factors Evaluate Cell-Related Factors - Cell Line & Passage - Seeding Density - Cell Health protocol->cell_factors Step 2 reagent_stability Check Reagent Stability - this compound Stock - Media & Serum cell_factors->reagent_stability Step 3 consistent_results Consistent IC50 Results reagent_stability->consistent_results G cluster_0 This compound Mechanism of Action This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters Cell dna Nuclear DNA This compound->dna Intercalates topoisomerase Topoisomerase II This compound->topoisomerase Inhibits mitochondria Mitochondria This compound->mitochondria Induces sphingomyelinase Sphingomyelinase Activation This compound->sphingomyelinase pi3k_akt PI3K/AKT Pathway Inhibition This compound->pi3k_akt ds_breaks DNA Double-Strand Breaks topoisomerase->ds_breaks atm_chk2 ATM/Chk2 Activation ds_breaks->atm_chk2 p53 p53 Activation atm_chk2->p53 apoptosis Apoptosis p53->apoptosis ros Reactive Oxygen Species (ROS) ros->ds_breaks Causes mitochondria->ros ceramide Ceramide Generation sphingomyelinase->ceramide jnk_pathway JNK Pathway Activation ceramide->jnk_pathway jnk_pathway->apoptosis pi3k_akt->apoptosis Inhibits Survival

References

Technical Support Center: Daunorubicin Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Daunorubicin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound hydrochloride powder?

A1: this compound hydrochloride in its solid, unreconstituted form should be stored at a controlled room temperature between 15°C and 30°C (59°F and 86°F) and protected from light. Some suppliers recommend refrigerated storage at 2°C to 8°C (36°F to 46°F).[1][2] It is also advised to store it under an inert gas as it can be hygroscopic.[1]

Q2: How should I store this compound after reconstitution?

A2: Reconstituted solutions of this compound hydrochloride are stable for 24 hours at room temperature (25°C-30°C) or for 48 hours when refrigerated at 2°C-8°C. The reconstituted solution should always be protected from sunlight. For longer-term storage of stock solutions, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.

Q3: What factors can cause this compound to degrade?

A3: Several factors can lead to the degradation of this compound, including:

  • pH: this compound is most stable in acidic conditions, with an optimal pH range of 4 to 6. It is unstable in solutions with a pH greater than 8, which is often indicated by a color change from red to blue-purple.

  • Temperature: Higher temperatures accelerate the degradation of this compound in aqueous solutions.

  • Light: Exposure to fluorescent light and sunlight can cause photodegradation, especially in solutions with low concentrations.

  • Oxidation: this compound is susceptible to oxidative degradation.

  • Incompatible Materials: Contact with strong acids/alkalis and strong oxidizing/reducing agents should be avoided. Immersion of a needle with an aluminum component in a this compound solution has been shown to cause darkening of the solution.

Troubleshooting Guide

Problem: I observed a color change in my reconstituted this compound solution from red to blue-purple.

  • Cause: This color change indicates that the solution has become alkaline (pH > 8), leading to the degradation of this compound.

  • Solution: Discard the solution immediately. When preparing new solutions, ensure the pH of the solvent is within the stable range (pH 4-6). Use buffered solutions if necessary to maintain the optimal pH.

Problem: My low-concentration this compound solution is losing potency faster than expected.

  • Cause: Low-concentration solutions (in the low microgram per milliliter range) are more susceptible to photodegradation and adsorptive losses to storage containers.

  • Solution: Protect low-concentration solutions from light at all times by using amber vials or by wrapping the container in aluminum foil. To minimize adsorptive losses, store these solutions in polypropylene or polyethylene containers.

Problem: I see precipitates in my thawed this compound stock solution.

  • Cause: While repeated freeze-thaw cycles are generally not recommended, some studies have shown that they do not cause degradation. However, precipitation can still occur, especially if the solution was not properly dissolved initially or if the solvent has evaporated, increasing the concentration.

  • Solution: Allow the vial to come to room temperature and gently vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation or contamination, and the solution should be discarded. To prevent this, ensure the powder is fully dissolved upon reconstitution and that vials are sealed tightly to prevent evaporation. Aliquoting the stock solution into single-use volumes is the best practice to avoid both repeated freeze-thaw cycles and potential contamination.

Data Summary

Table 1: Stability of Reconstituted this compound Hydrochloride Solutions

Storage ConditionDiluentContainerStabilityReference
Room Temperature (25°C-30°C)Sterile Water for InjectionVial24 hours
Refrigerated (2°C-8°C)Sterile Water for InjectionVial48 hours
4°CWater-for-Injections BPPolypropylene syringesAt least 43 days
4°C and -20°C0.9% Sodium Chloride (pH 6.47 and 5.20)PVC minibagsAt least 43 days
4°C and -20°C5% Dextrose (pH 4.36)PVC minibagsAt least 43 days
-20°CSolventAliquots1 month
-80°CSolventAliquots1 year

Table 2: Impact of Stress Conditions on this compound Degradation

Stress ConditionPercent DegradationReference
1.0 M HCl (75°C for 30 min)96.37%
1.0 M NaOH (75°C for 30 min)100%
3% H₂O₂ (75°C for 30 min)86.52%
UV light (6 hours)1.49%
UV light (24 hours)2.25%
Heating (100°C for 6 hours)1.31%
Heating (100°C for 24 hours)13.17%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol is adapted from methodologies used in stability studies of this compound.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 x 2.1 mm).

  • Mobile Phase:

    • A gradient mixture of ammonium acetate buffer (pH 4) and acetonitrile.

    • Example Gradient: Start with a 70:30 (v/v) ratio of buffer to acetonitrile, hold for 6 minutes, then ramp to a 20:80 ratio over 0.5 minutes and hold for 5 minutes, followed by a return to the initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Dilute this compound samples with the mobile phase to a final concentration within the linear range of the assay.

  • Injection Volume: 10 µL.

  • Analysis:

    • Run a standard curve with known concentrations of this compound to quantify the amount in the test samples.

    • The degradation is determined by the decrease in the peak area of the parent this compound compound over time.

Visualizations

Daunorubicin_Degradation_Pathways Factors Leading to this compound Degradation cluster_factors Degradation Factors This compound This compound Degradation Degradation This compound->Degradation leads to High_pH High pH (>8) High_pH->Degradation High_Temperature High Temperature High_Temperature->Degradation Light_Exposure Light Exposure Light_Exposure->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Incompatible_Materials Incompatible Materials Incompatible_Materials->Degradation

Caption: Key factors contributing to the degradation of this compound.

Daunorubicin_Storage_Workflow Recommended this compound Storage Workflow cluster_solid Solid Form cluster_liquid Reconstituted Solution Solid_this compound This compound HCl Powder Store_Solid Store at 15-30°C or 2-8°C Protect from light Solid_this compound->Store_Solid Reconstitute Reconstitute in appropriate solvent (e.g., Sterile Water) Solid_this compound->Reconstitute Short_Term Short-Term Use (<48h) Reconstitute->Short_Term Long_Term Long-Term Storage Reconstitute->Long_Term Store_Short_Term Store at 2-8°C Protect from light Short_Term->Store_Short_Term Aliquot Aliquot into single-use volumes Long_Term->Aliquot Store_Long_Term Store at -20°C or -80°C Aliquot->Store_Long_Term Daunorubicin_Apoptosis_Signaling Simplified this compound-Induced Apoptosis Signaling This compound This compound DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) This compound->DNA_Damage ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Sphingomyelin_Cycle Sphingomyelin Cycle Activation This compound->Sphingomyelin_Cycle Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Generation->Apoptosis Ceramide_Production Ceramide Production Sphingomyelin_Cycle->Ceramide_Production Ceramide_Production->Apoptosis

References

Technical Support Center: Daunorubicin and Cytarabine Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of Daunorubicin and Cytarabine synergy studies. Inconsistent results are a common challenge, and this resource aims to provide clarity and guidance for more robust and reproducible experimental outcomes.

Troubleshooting Guide & FAQs

FAQ 1: Why am I seeing inconsistent synergistic, additive, or even antagonistic effects with the this compound and Cytarabine combination in my experiments?

Inconsistent results with this drug combination are frequently reported and can be attributed to several key factors:

  • Drug Ratio: The molar ratio of this compound to Cytarabine is a critical determinant of the interaction's nature. A 1:5 molar ratio of this compound to Cytarabine has been identified as optimal for achieving synergy across a panel of 15 tumor cell lines[1]. Deviations from this ratio can lead to additive or even antagonistic effects. The uncoordinated pharmacokinetics of the individual free drugs in vivo can alter this ratio, impacting the therapeutic outcome[2].

  • Cell Line Heterogeneity: Acute Myeloid Leukemia (AML), the primary target for this combination, is a heterogeneous disease. Different AML cell lines exhibit varied responses to the drug duo. For instance, weak synergy was observed in TF-1, Kasumi-1, and IDH2 cell lines, while weak antagonism was seen in FKH-1, HL60, and K562 cell lines[3]. The genetic and molecular background of the cell lines significantly influences the outcome of the drug combination[4][5].

  • Drug Delivery Method: The method of drug delivery plays a crucial role. Liposomal formulations, such as CPX-351, are designed to maintain a fixed 5:1 molar ratio of Cytarabine to this compound after administration. This controlled delivery system has demonstrated superior therapeutic efficacy compared to the administration of free-drug cocktails, which are subject to different pharmacokinetic profiles for each drug.

  • Experimental Conditions: Variations in experimental protocols, such as drug exposure times, cell seeding densities, and the specific synergy quantification method used (e.g., Bliss independence, Loewe additivity, Combination Index), can contribute to result variability.

FAQ 2: What is the optimal molar ratio for this compound and Cytarabine to achieve synergy?

A molar ratio of 1 part this compound to 5 parts Cytarabine (1:5) has been demonstrated to exhibit the greatest degree of synergy and minimum antagonism in a panel of 15 different tumor cell lines in vitro. This ratio was also found to be the most effective in vivo when maintained through a liposomal delivery system (CPX-351).

FAQ 3: I am observing antagonism between this compound and Cytarabine in my cell line. What could be the reason and what can I do?

Observing antagonism is not uncommon and can be due to:

  • Suboptimal Drug Ratio: As mentioned, a deviation from the synergistic 1:5 molar ratio can lead to antagonism.

  • Cell Line-Specific Resistance: Certain AML cell lines, such as FKH-1 and HL60, have shown antagonistic responses to the this compound-Cytarabine combination. This could be due to intrinsic resistance mechanisms within these cells.

  • Alternative Anthracyclines: If antagonism is observed, consider substituting this compound with other anthracyclines like idarubicin or mitoxantrone. Studies have shown that in cell lines where this compound and Cytarabine are antagonistic, combining Cytarabine with idarubicin or mitoxantrone can reverse this effect to synergy.

FAQ 4: How does the "7+3" regimen relate to in vitro synergy studies?

The "7+3" regimen, a standard induction therapy for AML, consists of a 7-day continuous infusion of Cytarabine and a 3-day administration of an anthracycline like this compound. While this clinical protocol has been a cornerstone of AML treatment for decades, it doesn't precisely control the drug ratio at the cellular level due to the different pharmacokinetics of the individual drugs. In vitro synergy studies are crucial for identifying the optimal synergistic ratio, which can then inform the development of improved clinical strategies and formulations like CPX-351 that aim to maintain this optimal ratio in vivo.

FAQ 5: Are there situations where this compound and Cytarabine show similar effects when used in combination versus this compound alone?

Yes, in certain cell lines, the combination may not provide a significant advantage over this compound alone. For example, in the acute promyelocytic leukemia (APL) cell line NB4, the combination of this compound and Cytarabine showed a similar effect on cell viability and apoptosis as this compound monotherapy. This highlights the importance of cell context in determining the outcome of this drug combination.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a comparative overview of the synergistic and antagonistic effects of this compound and Cytarabine.

Table 1: this compound and Cytarabine Interaction in Different AML Cell Lines

Cell LineDrug InteractionReference
TF-1Weak Synergy
Kasumi-1Weak Synergy
IDH2 mutantWeak Synergy
FKH-1Weak Antagonism
HL-60Weak Antagonism
K562Weak Antagonism
NB4Similar effect to this compound alone
P388 (murine leukemia)Synergy at 1:1, 5:1, and 10:1 molar ratios

Table 2: In Vitro Combination Index (CI) Values for this compound:Cytarabine Ratios in P388 Murine Leukemia Cells

This compound:Cytarabine Molar RatioCI at ED75 (fa = 0.75)CI at ED90 (fa = 0.90)Reference
1:10~1.0 (Additive)~1.1 (Slight Antagonism)
1:5~0.8 (Synergy)~0.7 (Synergy)
1:1~0.7 (Synergy)~0.6 (Synergy)
5:1~0.6 (Synergy)~0.5 (Strong Synergy)
10:1~0.8 (Synergy)~0.7 (Synergy)

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method

This protocol outlines a general procedure for determining the synergistic, additive, or antagonistic effects of this compound and Cytarabine using the Combination Index (CI) method, based on the principles described by Chou and Talalay.

1. Materials:

  • AML cell lines (e.g., HL-60, TF-1)
  • Culture medium (e.g., RPMI-1640 with 10% FBS)
  • This compound hydrochloride
  • Cytarabine
  • 96-well plates
  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
  • Plate reader

2. Procedure:

Protocol 2: Apoptosis Assessment by Annexin V Staining and Flow Cytometry

This protocol is used to quantify the induction of apoptosis following treatment with this compound and Cytarabine.

1. Materials:

  • Treated and untreated cells
  • Annexin V-FITC Apoptosis Detection Kit
  • Flow cytometer

2. Procedure:

Visualizations

Below are diagrams illustrating key concepts related to this compound and Cytarabine synergy studies.

G cluster_factors Factors Influencing Synergy cluster_outcomes Observed Outcomes Drug Ratio Drug Ratio Synergy Synergy Drug Ratio->Synergy Optimal (e.g., 1:5) Antagonism Antagonism Drug Ratio->Antagonism Suboptimal Cell Line Cell Line Cell Line->Synergy Sensitive Cell Line->Antagonism Resistant Delivery Method Delivery Method Delivery Method->Synergy Liposomal (maintains ratio) Delivery Method->Antagonism Free Drug (variable ratio) Additive Additive

Caption: Factors influencing this compound and Cytarabine interaction outcomes.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Drug Preparation Drug Preparation Cell Seeding->Drug Preparation Single Agent & Combination Treatment Single Agent & Combination Treatment Drug Preparation->Single Agent & Combination Treatment Incubation (48-72h) Incubation (48-72h) Single Agent & Combination Treatment->Incubation (48-72h) Cell Viability Assay Cell Viability Assay Incubation (48-72h)->Cell Viability Assay Data Analysis (CI Calculation) Data Analysis (CI Calculation) Cell Viability Assay->Data Analysis (CI Calculation) Determine Synergy/Antagonism Determine Synergy/Antagonism Data Analysis (CI Calculation)->Determine Synergy/Antagonism G This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition Cytarabine Cytarabine DNA Polymerase Inhibition DNA Polymerase Inhibition Cytarabine->DNA Polymerase Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage DNA Polymerase Inhibition->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

References

Optimizing fixation and permeabilization for Daunorubicin immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the fixation and permeabilization steps in your Daunorubicin immunofluorescence experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before starting a this compound immunofluorescence experiment?

A1: Before beginning, it is crucial to understand the fluorescent properties of this compound. This compound is an intercalating agent that binds to DNA and possesses intrinsic orange-red fluorescence. Its localization is primarily nuclear, though some cytoplasmic fluorescence can be observed. Key spectral characteristics to consider are its excitation and emission maxima, which are important for selecting the appropriate microscope filters and avoiding spectral overlap with other fluorophores in your experiment.

Q2: Which fixation method is recommended for this compound immunofluorescence: Paraformaldehyde (PFA) or Methanol?

Q3: What is the role of permeabilization, and which agent should I use?

A3: Permeabilization is necessary to allow antibodies to access intracellular targets. For a nuclear target like this compound, a detergent capable of permeabilizing both the plasma and nuclear membranes is required. Triton™ X-100 is a commonly used non-ionic detergent for this purpose. The concentration and incubation time should be optimized to ensure adequate antibody penetration without causing excessive damage to cellular structures.

Data Presentation: Comparison of Fixation and Permeabilization Methods

The following tables summarize the key characteristics of common fixation and permeabilization reagents to aid in protocol optimization.

Table 1: Comparison of Common Fixation Methods

FeatureParaformaldehyde (PFA)Methanol
Mechanism Cross-linking of proteinsDehydration and precipitation of proteins
Morphology Preservation ExcellentGood, but can cause cell shrinkage
Antigen Preservation Can mask epitopesCan denature some antigens
Permeabilization Requires a separate permeabilization stepPermeabilizes membranes simultaneously
Compatibility Broadly compatible with many antibodiesMay not be suitable for all antigens
Considerations Over-fixation can increase autofluorescenceCan extract lipids and some soluble proteins

Table 2: Comparison of Common Permeabilization Agents

ReagentConcentrationIncubation TimeTarget LocationAdvantagesDisadvantages
Triton™ X-100 0.1 - 0.5%5 - 15 minCytoplasm, NucleusEffective for nuclear targetsCan disrupt membranes and extract proteins
Saponin 0.1 - 0.5%5 - 10 minCytoplasmMilder, reversible permeabilizationMay not be sufficient for nuclear targets
Digitonin 10 - 20 µg/mL5 - 10 minCytoplasmMilder, selective for plasma membraneNot suitable for nuclear targets

Experimental Protocols

Below are detailed protocols for the fixation and permeabilization steps in a typical this compound immunofluorescence experiment.

Protocol 1: Paraformaldehyde (PFA) Fixation and Triton™ X-100 Permeabilization
  • Cell Seeding: Seed cells on sterile coverslips in a culture plate and grow to the desired confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.

  • Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Proceed with blocking and antibody incubation steps as per your standard immunofluorescence protocol.

Protocol 2: Methanol Fixation
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Proceed with blocking and antibody incubation steps.

Troubleshooting Guides

Use the following question-and-answer guide to troubleshoot common issues encountered during this compound immunofluorescence experiments.

Weak or No Signal

  • Q: My this compound signal is very weak or completely absent. What could be the cause?

    • A1: Inadequate Fixation: Under-fixation may not sufficiently preserve the this compound within the cell. Ensure your fixative is fresh and used at the correct concentration and incubation time. Over-fixation with PFA can sometimes mask epitopes if you are co-staining, potentially affecting the overall quality of your imaging.

    • A2: Insufficient Permeabilization: If co-staining for an intracellular target, ensure your permeabilization step is adequate to allow antibody access to the nucleus. Consider optimizing the Triton™ X-100 concentration or incubation time.

    • A3: Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching. Minimize exposure to the excitation light source. Use an anti-fade mounting medium to help preserve the signal.

    • A4: Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties (Excitation ~480 nm, Emission ~590 nm).

    • A5: Low this compound Concentration/Uptake: Ensure that the concentration of this compound and the incubation time are sufficient for cellular uptake.

High Background

  • Q: I am observing high background fluorescence, which is obscuring my specific signal. How can I reduce it?

    • A1: Autofluorescence: Cells can exhibit natural autofluorescence. To check for this, examine an unstained, fixed, and permeabilized sample under the microscope. If autofluorescence is high, you can try using a shorter fixation time or including a quenching step with sodium borohydride after PFA fixation.

    • A2: Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents, contributing to background. Ensure thorough but gentle washing.

    • A3: Non-specific Antibody Binding: If you are co-staining, the primary or secondary antibodies may be binding non-specifically. Ensure you are using an appropriate blocking solution (e.g., normal serum from the host species of the secondary antibody) and that your antibodies are used at the optimal dilution.

    • A4: Fixative-Induced Fluorescence: Old or improperly prepared PFA can become acidic and contribute to background fluorescence. Always use freshly prepared, filtered PFA solution.

Visualizing Experimental Workflows and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow start Start: Seed Cells on Coverslips dauno_treat This compound Treatment start->dauno_treat wash1 Wash with PBS (3x) dauno_treat->wash1 fixation Fixation (PFA or Methanol) wash1->fixation wash2 Wash with PBS (3x) fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 Wash with PBS (3x) permeabilization->wash3 blocking Blocking wash3->blocking primary_ab Primary Antibody Incubation (if applicable) blocking->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Secondary Antibody Incubation (if applicable) wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 mount Mount with Anti-fade Medium wash5->mount image Image with Fluorescence Microscope mount->image

Caption: A flowchart illustrating the key steps in a this compound immunofluorescence experiment.

G cluster_troubleshooting Troubleshooting Logic cluster_weak Weak/No Signal Solutions cluster_high High Background Solutions problem Problem Observed weak_signal Weak/No Signal problem->weak_signal e.g., Faint nucleus high_background High Background problem->high_background e.g., Diffuse staining check_fix Optimize Fixation (time, concentration) weak_signal->check_fix check_perm Optimize Permeabilization (reagent, time) weak_signal->check_perm check_bleach Minimize Photobleaching (use anti-fade) weak_signal->check_bleach check_filters Verify Microscope Filters weak_signal->check_filters check_auto Check for Autofluorescence (unstained control) high_background->check_auto check_wash Improve Washing Steps high_background->check_wash check_block Optimize Blocking high_background->check_block check_pfa Use Fresh PFA high_background->check_pfa

Caption: A decision tree for troubleshooting common issues in this compound immunofluorescence.

Technical Support Center: Challenges in Developing Daunorubicin-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the development and characterization of Daunorubicin-resistant cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind developing a this compound-resistant cell line?

The fundamental principle is to mimic the process of acquired drug resistance that occurs in patients. This is achieved by subjecting a parental, drug-sensitive cancer cell line to long-term, continuous, or intermittent exposure to gradually increasing concentrations of this compound. This selective pressure eliminates sensitive cells, allowing the rare, inherently more resistant cells to survive and proliferate, eventually leading to a population of cells with a stable, resistant phenotype.

Q2: How long does it typically take to develop a stable this compound-resistant cell line?

The development of a stable drug-resistant cell line is a lengthy process, typically ranging from 6 to 12 months, and in some cases, it can take even longer.[1] The exact duration depends on several factors, including the cell line's intrinsic sensitivity to this compound, its doubling time, and the specific protocol used for dose escalation.

Q3: What are the common mechanisms of resistance to this compound?

This compound resistance is often multifactorial.[2] Some of the primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1), which actively pumps this compound out of the cell, reducing its intracellular concentration.[2][3]

  • Altered Drug Target: Decreased activity or mutations in topoisomerase II, the primary target of this compound, can reduce the drug's efficacy.[2]

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways that can counteract the DNA damage induced by this compound.

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, allow cancer cells to survive drug-induced damage.

Q4: How can I confirm that my cell line has developed resistance to this compound?

Resistance is confirmed by comparing the drug sensitivity of the developed cell line to its parental counterpart. The most common method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or CCK-8 assay. A significant increase in the IC50 value for the treated cell line indicates the successful development of resistance. The degree of resistance is often expressed as the Resistance Index (RI), calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI greater than 1 confirms increased tolerance.

Q5: How should I maintain the resistant phenotype of my newly developed cell line?

Maintaining a stable resistant phenotype is crucial. Some resistant cell lines are stable and do not require the continuous presence of the drug to maintain resistance. However, for many cell lines, the resistance is unstable and can be lost over time in the absence of selective pressure. To maintain resistance, it is often recommended to culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line). It is also good practice to periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype.

Troubleshooting Guide

This guide addresses common problems encountered during the development and characterization of this compound-resistant cell lines.

Problem Potential Cause(s) Recommended Solution(s)
High rate of cell death and failure to establish a resistant culture. The initial concentration of this compound is too high.Determine the IC50 of the parental cell line and begin the selection process with a concentration at or below the IC20.
The incremental increase in drug concentration is too rapid.Increase the this compound concentration more gradually, allowing the cells sufficient time to adapt at each step. A 1.5 to 2-fold increase is a common strategy.
The developed cell line shows only a marginal increase in resistance (low fold-resistance). Insufficient duration of drug exposure or insufficient final drug concentration.Continue the dose-escalation protocol to higher concentrations of this compound over a more extended period.
The parental cell line is intrinsically resistant or has a low propensity to develop resistance.Consider using a different parental cell line that is known to be sensitive to this compound.
The resistant phenotype is unstable and is lost over time. Lack of continuous selective pressure.Culture the resistant cells in a medium containing a maintenance dose of this compound.
Heterogeneity of the resistant cell population.Perform single-cell cloning by limiting dilution to isolate and expand highly resistant clones.
Inconsistent results in cell viability assays. Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well. Performing a cell density optimization experiment beforehand is recommended.
Edge effects in multi-well plates.Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Contamination of cell cultures.Regularly check for and address any microbial contamination.
No overexpression of P-glycoprotein is detected despite evidence of increased drug efflux. The resistance is mediated by other ABC transporters (e.g., MRP1, BCRP).Investigate the expression of other known drug efflux pumps using Western blotting or qPCR.
The mechanism of resistance is not related to drug efflux.Explore other potential resistance mechanisms, such as altered topoisomerase II activity, enhanced DNA repair, or apoptosis evasion.

Quantitative Data Summary

The following tables summarize typical quantitative data encountered when developing and characterizing this compound-resistant cell lines.

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance (RI)Reference
K562 (Human Leukemia)~402,300 - 9,90055 - 249
K562/D1-9 (Human Leukemia)N/A28-fold higher than parental28
P388 (Mouse Leukemia)VariesSignificantly higher than parentalN/A
AML Patient Samples (Median)400>400>1

Note: IC50 values can vary significantly between laboratories depending on the specific cell line passage number, assay conditions, and detection method.

Table 2: Comparison of this compound Accumulation in Sensitive vs. Resistant Cells

Cell Line PairMethodObservation in Resistant CellsImplicationReference
K562 vs. K562-RFlow Cytometry/Biochemical ExtractionReduced intracellular accumulation and retention of this compound.Suggests an active drug efflux mechanism.
P388 Sensitive vs. ResistantFlow Cytometry/Biochemical ExtractionReduced intracellular accumulation of this compound.Indicates altered drug transport.

Experimental Protocols

1. Protocol for Developing a this compound-Resistant Cell Line (Stepwise Exposure)

This protocol outlines a general method for inducing this compound resistance in a cancer cell line.

  • Determine the IC50 of the Parental Cell Line:

    • Seed the parental cells at an optimal density in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Perform an MTT or CCK-8 assay to determine cell viability.

    • Calculate the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC20.

    • Monitor the cells closely. A significant number of cells are expected to die initially.

    • Continue to culture the surviving cells, changing the medium with fresh this compound-containing medium every 2-3 days, until the cells resume a normal growth rate.

  • Dose Escalation:

    • Once the cells are growing stably at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.

    • Repeat the process of adaptation, allowing the cells to recover and resume normal growth before the next dose escalation.

    • It is advisable to cryopreserve cells at each stage of resistance development.

  • Establishment of the Resistant Line:

    • Continue the stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., 10-20 times the parental IC50).

    • Culture the cells at the final concentration for several passages to ensure the stability of the resistant phenotype.

  • Characterization of the Resistant Line:

    • Determine the IC50 of the newly developed resistant cell line and compare it to the parental line to calculate the resistance index.

    • Investigate the underlying mechanisms of resistance (e.g., P-gp expression, apoptosis assays).

2. Protocol for MTT Cell Viability Assay

This protocol is used to determine the IC50 of this compound.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.

3. Protocol for Western Blot Analysis of P-glycoprotein (P-gp)

This protocol is used to detect the expression of P-gp in sensitive and resistant cells.

  • Protein Extraction:

    • Harvest the parental and resistant cells and wash them with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for P-gp (e.g., clone C219) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

experimental_workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Characterization cluster_2 Phase 3: Maintenance & Application start Parental Cell Line ic50_parental Determine Parental IC50 start->ic50_parental start_culture Culture with low-dose this compound ic50_parental->start_culture dose_escalation Stepwise Dose Escalation start_culture->dose_escalation stable_culture Establish Stable Resistant Culture dose_escalation->stable_culture ic50_resistant Determine Resistant IC50 stable_culture->ic50_resistant fold_resistance Calculate Fold Resistance ic50_resistant->fold_resistance mechanism_study Investigate Resistance Mechanisms (e.g., Western Blot, Apoptosis Assay) fold_resistance->mechanism_study maintenance Culture with Maintenance Dose mechanism_study->maintenance cryopreservation Cryopreserve Stocks maintenance->cryopreservation application Use for Downstream Experiments maintenance->application

Caption: Workflow for developing this compound-resistant cell lines.

p_glycoprotein_efflux cluster_cell Cancer Cell DNR_in This compound (DNR) Pgp P-glycoprotein (P-gp) Efflux Pump DNR_in->Pgp Binds to Intracellular Intracellular Space DNR_out This compound (DNR) Pgp->DNR_out Pumps out ADP ADP + Pi Pgp->ADP Extracellular Extracellular Space ATP ATP ATP->Pgp Provides Energy

Caption: Mechanism of P-glycoprotein mediated this compound efflux.

apoptosis_evasion DNR This compound DNA_Damage DNA Damage DNR->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Pro-apoptotic (e.g., Bax) p53->Bax Upregulates Mitochondria Mitochondrial Apoptosis Pathway Bax->Mitochondria Promotes Bcl2 Anti-apoptotic (e.g., Bcl-2) Bcl2->Mitochondria Inhibits Resistance Resistance Bcl2->Resistance Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Mitigating ABC Transporter-Mediated Efflux of Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for experiments aimed at mitigating the efflux of Daunorubicin mediated by ATP-binding cassette (ABC) transporters.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are ABC transporters and how do they cause this compound efflux?

A: ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes.[1][2] In cancer cells, overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a primary mechanism of multidrug resistance (MDR).[1][2][3] These transporters recognize this compound as a substrate and actively pump it out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effect.

Q2: Which ABC transporters are most commonly associated with this compound resistance?

A: this compound is a known substrate for several ABC transporters. The most clinically relevant transporters implicated in this compound resistance are:

  • P-glycoprotein (P-gp/ABCB1): This is one of the most extensively studied transporters responsible for the efflux of a broad range of chemotherapeutic agents, including this compound.

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 can transport this compound, particularly in conjunction with glutathione (GSH).

  • Breast Cancer Resistance Protein (BCRP/ABCG2): While also a key MDR transporter, its role can be cell-type dependent.

An inverse relationship has been observed between intracellular this compound accumulation and the functional activity of P-gp and MRP1 in acute myeloid leukaemia cells.

Q3: What are the different generations of ABC transporter inhibitors?

A: ABC transporter inhibitors, also known as chemosensitizers or MDR modulators, are typically classified into three generations based on their specificity, potency, and toxicity.

  • First-Generation: These are existing drugs found to have an off-target inhibitory effect on ABC transporters (e.g., Verapamil, Cyclosporine A). They generally suffer from low potency and high toxicity at concentrations needed for effective inhibition.

  • Second-Generation: These are more potent derivatives of first-generation agents, developed to have fewer side effects (e.g., PSC833). However, they often still have complex pharmacokinetic interactions.

  • Third-Generation: These are compounds specifically designed to be potent and selective ABC transporter inhibitors with minimal off-target effects and fewer drug-drug interactions (e.g., Tariquidar, Elacridar, Zosuquidar).

Q4: How can I confirm that my cell line's resistance to this compound is mediated by a specific ABC transporter?

A: A multi-step approach is recommended:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of key transporter genes like ABCB1, ABCC1, and ABCG2.

  • Protein Expression Analysis: Use Western blotting or flow cytometry with specific antibodies to confirm the overexpression of the transporter protein (e.g., P-gp, MRP1).

  • Functional Assays: Perform efflux assays using known fluorescent substrates for specific transporters (e.g., Rhodamine 123 or Calcein-AM for P-gp).

  • Inhibitor Reversal: Demonstrate that a specific inhibitor can reverse the resistance. For example, show that Verapamil or Tariquidar increases the intracellular accumulation of this compound and restores its cytotoxicity.

Section 2: Troubleshooting Guide

Q5: My known ABC transporter inhibitor is showing high cytotoxicity to my cells, even at low concentrations. What should I do?

A: This is a common issue, especially with first-generation inhibitors.

  • Solution 1: Determine the Non-Toxic Concentration Range. Before a reversal experiment, perform a dose-response curve for the inhibitor alone to determine the maximum concentration that does not significantly affect cell viability (e.g., >90% viability). Use this concentration or lower for your combination studies.

  • Solution 2: Switch to a More Specific Inhibitor. Consider using a third-generation inhibitor like Tariquidar or Elacridar, which are generally less toxic and more potent, allowing for use at lower concentrations.

  • Solution 3: Reduce Incubation Time. Shorten the exposure time of the cells to the inhibitor. A pre-incubation of 1-2 hours with the inhibitor before adding this compound is often sufficient to block the transporter.

Q6: I am seeing high variability and inconsistent results in my this compound accumulation assay. What are the possible causes?

A: High variability can stem from several factors in the experimental workflow.

  • Cause 1: Cell Confluency. Cell confluence can affect drug uptake. Ensure you seed cells so that they are in the logarithmic growth phase and at a consistent, sub-confluent density (e.g., below 50%) on the day of the experiment.

  • Cause 2: Temperature Fluctuations. ABC transporter activity is temperature-dependent. Maintain a consistent 37°C during incubation. Perform washes with ice-cold PBS to halt transporter activity and prevent passive drug efflux during sample processing.

  • Cause 3: Inconsistent Timing. Be precise with incubation times for both the inhibitor and this compound. Use a timer and process samples in smaller batches if necessary to ensure consistency.

  • Cause 4: Photobleaching. this compound is fluorescent and susceptible to photobleaching. Protect your samples from light as much as possible during incubation and before measurement (e.g., by using dark plates or covering with foil).

Q7: My inhibitor failed to reverse this compound resistance effectively. What could be the reason?

A: If a known inhibitor is not working, consider these possibilities:

  • Reason 1: Multiple Resistance Mechanisms. The cells may have more than one resistance mechanism. For instance, they might co-express multiple ABC transporters (e.g., both P-gp and MRP1), or have other resistance mechanisms like altered apoptosis pathways or drug target mutations. Try using a dual inhibitor (like Elacridar for P-gp and BCRP) or a combination of specific inhibitors.

  • Reason 2: Suboptimal Inhibitor Concentration. The concentration of the inhibitor may be too low to effectively compete with the high levels of the transporter. Try a dose-response experiment with the inhibitor in combination with a fixed concentration of this compound to find the optimal concentration.

  • Reason 3: Incorrect Transporter Target. The primary transporter causing efflux might not be the one targeted by your inhibitor. Verify transporter expression using qPCR and Western blotting to ensure you are targeting the correct protein.

Section 3: Quantitative Data Summary

The efficacy of ABC transporter inhibitors can be compared by their ability to reduce the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic drug. The Dose Reversal Index (DRI) or Fold Reversal (FR) is calculated as (IC50 of drug alone) / (IC50 of drug + inhibitor).

Table 1: Common ABC Transporter Inhibitors for this compound Efflux

InhibitorGenerationPrimary Target(s)Typical In Vitro ConcentrationNotes
Verapamil FirstP-gp (ABCB1)5 - 50 µMCan have cardiovascular side effects; concentrations needed for reversal may be toxic.
Cyclosporin A FirstP-gp (ABCB1)1 - 10 µMImmunosuppressive and can be toxic.
Elacridar (GF120918) ThirdP-gp (ABCB1), BCRP (ABCG2)0.1 - 1 µMPotent dual inhibitor with lower toxicity than earlier generations.
Tariquidar (XR9576) ThirdP-gp (ABCB1)0.1 - 1 µMPotent and specific P-gp inhibitor; stimulates ATPase activity but blocks drug efflux.
Zosuquidar (LY335979) ThirdP-gp (ABCB1)0.5 - 5 µMHas shown promise in clinical trials for acute myeloid leukemia.

Section 4: Key Experimental Protocols

Protocol 1: Intracellular this compound Accumulation Assay (Flow Cytometry)

This protocol measures the amount of this compound retained inside cells, which is inversely proportional to ABC transporter efflux activity.

Materials:

  • Resistant and sensitive cell lines

  • Complete culture medium

  • ABC transporter inhibitor (e.g., Verapamil, Tariquidar)

  • This compound hydrochloride

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Trypsin (for adherent cells)

  • Flow cytometer (e.g., with 488 nm excitation and ~590 nm emission filter)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 40-50% confluency on the day of the experiment.

  • Inhibitor Pre-incubation:

    • Aspirate the culture medium.

    • Add fresh medium containing the desired concentration of the ABC transporter inhibitor (and a vehicle control).

    • Incubate for 1-2 hours at 37°C.

  • This compound Treatment:

    • Add this compound to the wells to a final concentration (e.g., 1-5 µM) without removing the inhibitor-containing medium.

    • Incubate for 1-2 hours at 37°C, protected from light.

  • Sample Collection:

    • Aspirate the drug-containing medium.

    • Wash the cells twice with 5 mL of ice-cold PBS to stop the efflux process.

    • For adherent cells, add trypsin to detach them. Neutralize with complete medium and transfer to a FACS tube. For suspension cells, directly transfer to a FACS tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE or PE-Texas Red).

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample. An increase in MFI in the presence of an inhibitor indicates successful blockage of this compound efflux.

Protocol 2: Calcein-AM Efflux Assay for P-gp (ABCB1) Activity

This assay uses a non-fluorescent substrate (Calcein-AM) that is converted to a fluorescent product (Calcein) inside the cell. Calcein-AM is a P-gp substrate, but Calcein is not. Reduced fluorescence indicates high P-gp activity.

Materials:

  • Cell lines

  • Calcein-AM stock solution (1 mM in DMSO)

  • ABC transporter inhibitor (e.g., Verapamil as a positive control)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Inhibitor Incubation:

    • Wash cells once with warm HBSS.

    • Add 100 µL of HBSS containing the inhibitor or vehicle control.

    • Incubate at 37°C for 30 minutes.

  • Calcein-AM Loading:

    • Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

    • Incubate at 37°C for 30 minutes in the dark.

  • Efflux Phase:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100 µL of pre-warmed fresh medium (or HBSS), with or without the inhibitor.

    • Incubate at 37°C for 1-2 hours to allow for efflux.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Low fluorescence indicates high P-gp activity (Calcein-AM was effluxed before conversion). High fluorescence, especially in the presence of an inhibitor, indicates successful P-gp inhibition.

Section 5: Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating ABCB1 (P-gp) Expression

The expression of the ABCB1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways that can be reactivated in cancer. Understanding these pathways can reveal new targets for mitigating resistance. Key pathways include Wnt/β-catenin, MAPK/ERK, and NF-κB. For instance, the NF-κB transcription factor can bind to the mdr1 gene and increase its expression, leading to drug resistance. Inhibition of NF-κB has been shown to reduce P-gp expression and increase this compound uptake. The PI3K/AKT pathway has also been implicated in regulating ABC transporter expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend Legend GrowthFactor Growth Factors (e.g., EGF, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates Pgp P-gp (ABCB1) Efflux Pump Daunorubicin_out This compound (extracellular) Pgp->Daunorubicin_out Efflux IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocates MDR1_Gene MDR1 (ABCB1) Gene NFkB_nuc->MDR1_Gene Promotes Transcription MDR1_Gene->Pgp Translates to Daunorubicin_in This compound (intracellular) Daunorubicin_in->Pgp Activation Activation Inhibition Inhibition key_act key_inh

Caption: Simplified signaling pathways (PI3K/AKT and NF-κB) leading to P-gp (ABCB1) expression and this compound efflux.

Experimental and Logical Workflows

A systematic workflow is critical for efficiently diagnosing and overcoming this compound resistance. The following diagram outlines a logical approach to investigating and mitigating ABC transporter-mediated efflux.

G Start Observation: High this compound IC50 in Cancer Cell Line Hypothesis Hypothesis: Resistance is mediated by ABC transporter efflux Start->Hypothesis Verify_Expression Step 1: Verify Transporter Overexpression (qPCR, Western Blot) Hypothesis->Verify_Expression Functional_Assay Step 2: Confirm Transporter Activity (Calcein-AM, DNR Accumulation) Verify_Expression->Functional_Assay Select_Inhibitor Step 3: Select Appropriate Inhibitor (e.g., Tariquidar for P-gp) Functional_Assay->Select_Inhibitor Toxicity_Test Step 4: Determine Non-Toxic Inhibitor Concentration (MTT/Cell Viability Assay) Select_Inhibitor->Toxicity_Test Reversal_Expt Step 5: Perform Resistance Reversal Experiment (Combination IC50 Assay) Toxicity_Test->Reversal_Expt Success Result: This compound IC50 is Significantly Reduced Reversal_Expt->Success Success Failure Result: No Significant Change in IC50 Reversal_Expt->Failure Failure Re_evaluate Re-evaluate Hypothesis: Investigate other resistance mechanisms (e.g., apoptosis, alternative transporters) Failure->Re_evaluate Re_evaluate->Verify_Expression Iterate

References

Technical Support Center: Improving the Therapeutic Index of Daunorubicin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the therapeutic index of Daunorubicin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to enhancing the efficacy and safety of this compound in a preclinical setting.

Q1: What are the primary strategies to improve the therapeutic index of this compound?

A1: The main strategies focus on increasing the drug's efficacy against tumor cells while minimizing its toxic effects on healthy tissues, particularly the heart. Key approaches include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as liposomes or micelles, can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure of healthy organs.[1][2][3]

  • Combination Therapy: Combining this compound with other chemotherapeutic agents can achieve synergistic anti-tumor effects, allowing for lower, less toxic doses of each drug.[4][5]

  • Cardioprotective Agents: Co-administration of cardioprotective drugs can mitigate the cardiotoxic side effects of this compound.

Q2: How do nanoformulations, like liposomes, improve this compound's therapeutic index?

A2: Liposomal formulations, such as DaunoXome® and the this compound component of CPX-351 (Vyxeos®), offer several advantages. The lipid bilayer protects the drug from degradation in the bloodstream, prolonging its circulation time. These nanoparticles can selectively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. This targeted delivery increases the drug concentration at the tumor site while reducing its accumulation in the heart, a primary site of toxicity.

Q3: What is the rationale behind combining this compound and Cytarabine in CPX-351?

A3: The combination of this compound and Cytarabine is a standard treatment for Acute Myeloid Leukemia (AML). Preclinical studies have shown that the anti-leukemic effect of this combination is highly dependent on the molar ratio of the two drugs. A 5:1 molar ratio of Cytarabine to this compound has been identified as maximally synergistic in vitro. CPX-351 is a liposomal formulation that co-encapsulates both drugs at this fixed 5:1 synergistic ratio. This ensures that the synergistic ratio is maintained in the plasma and delivered to the bone marrow, enhancing its therapeutic efficacy compared to the administration of the free drugs in combination.

Q4: What are the common mechanisms of resistance to this compound in cancer cells?

A4: Resistance to this compound can be multifactorial. Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pumps this compound out of the cancer cells, reducing its intracellular concentration.

  • Decreased Topoisomerase II Activity: this compound's primary mechanism of action is the inhibition of topoisomerase II. Alterations or reduced levels of this enzyme can lead to drug resistance.

  • Altered Apoptotic Pathways: Mutations in genes that regulate apoptosis can make cancer cells less susceptible to this compound-induced cell death.

Q5: How can I assess this compound-induced cardiotoxicity in my animal models?

A5: Assessing cardiotoxicity is crucial. A multi-pronged approach is recommended:

  • Echocardiography: Non-invasive imaging to measure cardiac function parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). A significant decrease in these parameters indicates cardiac dysfunction.

  • Cardiac Biomarkers: Measurement of plasma or serum levels of cardiac troponins (cTnI and cTnT) and N-terminal pro-brain natriuretic peptide (NT-proBNP). Elevated levels are indicative of myocardial injury.

  • Histopathology: Post-mortem examination of heart tissue for signs of damage, such as myofibrillar degeneration, vacuolization, and fibrosis.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low encapsulation efficiency of this compound in liposomes. 1. Suboptimal pH gradient. 2. Incorrect temperature during drug loading. 3. Inappropriate lipid composition.1. Ensure a significant pH gradient (e.g., internal pH 4.0, external pH 7.4) is established for remote loading. 2. Perform drug loading at a temperature above the phase transition temperature of the lipids (e.g., 60°C) to increase membrane fluidity. 3. Review the lipid composition; ensure the presence of lipids that promote stable drug retention.
Inconsistent synergistic effect between this compound and Cytarabine in vitro. 1. Incorrect molar ratio of the drugs. 2. Inappropriate cell seeding density. 3. Issues with the cytotoxicity assay (e.g., MTT, CCK-8).1. Test a range of molar ratios (e.g., 1:1, 5:1, 10:1 of Cytarabine:this compound) to determine the optimal synergistic ratio for your specific cell line. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during drug exposure. 3. Verify the linearity and sensitivity of your cytotoxicity assay. Ensure incubation times are appropriate for the drugs and cell line.
High variability in tumor growth in xenograft models. 1. Inconsistent number of viable cells injected. 2. Variation in the site of injection. 3. Health status of the animals.1. Use a consistent number of viable cells for tumor implantation. Perform a viability count (e.g., trypan blue exclusion) before injection. 2. Ensure the injection site and technique are consistent for all animals. For subcutaneous models, inject into the same flank. 3. Monitor animal health closely and exclude any animals that show signs of illness not related to the tumor or treatment.
No significant difference in cardiotoxicity between free this compound and nanoformulation. 1. Insufficient cumulative dose to induce measurable cardiotoxicity. 2. Timing of assessment is not optimal. 3. Insensitive methods for detecting cardiotoxicity.1. Ensure the cumulative dose of this compound is sufficient to induce cardiotoxicity in your chosen animal model. This may require a pilot dose-ranging study. 2. For chronic cardiotoxicity, allow sufficient time after the final dose for cardiac damage to develop. 3. Use a combination of sensitive assessment methods, including echocardiography, cardiac biomarkers, and histopathology.
Development of drug resistance in cell lines is too slow or unsuccessful. 1. Insufficient drug concentration. 2. Drug concentration increased too rapidly.1. Start with a low concentration of this compound (e.g., near the IC50) and gradually increase the concentration in a stepwise manner as the cells adapt. 2. Allow the cells to recover and proliferate at each concentration step before increasing the dose. This allows for the selection of resistant clones.

Section 3: Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Idarubicin in AML Cell Lines
Cell LineThis compound IC50 (nM)Idarubicin IC50 (nM)
MOLM-1314.81.9
MV4-1124.54.8
OCI-AML216.34.3
OCI-AML331.011.2
HL-6045.410.3
U93756.516.6
Data adapted from a study comparing the in vitro anti-AML activity of this compound and Idarubicin.
Table 2: Pharmacokinetic Parameters of CPX-351 in Preclinical Models
SpeciesDose (Cytarabine/Daunorubicin mg/kg)Cytarabine Half-life (h)This compound Half-life (h)
Mouse5/2.2~28~21.9
Pharmacokinetic data for CPX-351 following a single intravenous dose. The prolonged half-life compared to free drugs is a key feature of the liposomal formulation.
Table 3: Preclinical Models for Assessing this compound-Induced Cardiotoxicity
Animal ModelDosing RegimenKey Assessment Parameters
Acute Cardiotoxicity
RatSingle intraperitoneal injection of 20 mg/kg DoxorubicinReduced LVEF, increased LVEDP, elevated serum CK-MB and cTnI.
Chronic Cardiotoxicity
MouseWeekly intraperitoneal injection of 4 mg/kg Doxorubicin for 6 weeksReduced LVEF, increased arterial stiffness, elevated plasma THBS1 and SERPINA3.
MouseWeekly intravenous injection of 3 mg/kg Doxorubicin for up to 8 weeksDose-dependent cardiac lesions, upregulation of miR-34a.
Doxorubicin is often used as a representative anthracycline in cardiotoxicity studies.

Section 4: Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound and Cytarabine

Objective: To determine the synergistic, additive, or antagonistic effects of this compound and Cytarabine in an AML cell line using the Combination Index (CI) method.

Materials:

  • AML cell line (e.g., HL-60, MV4-11)

  • RPMI-1640 medium with 10% FBS

  • This compound and Cytarabine stock solutions

  • 96-well plates

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the AML cells in 96-well plates at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound and Cytarabine individually and in combination at a fixed molar ratio (e.g., 1:5 this compound:Cytarabine).

  • Drug Treatment: Add the drug solutions to the wells and incubate for 48-72 hours. Include wells with untreated cells as a control.

  • Cytotoxicity Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration and combination.

    • Determine the IC50 values for each drug individually.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Preparation and Characterization of this compound-Loaded Liposomes

Objective: To prepare this compound-loaded liposomes using the remote loading method with a pH gradient and to characterize their physical properties.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • This compound hydrochloride

  • Buffers (e.g., citrate buffer pH 4.0, HEPES buffer pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrofluorometer

Procedure:

  • Lipid Film Hydration: Dissolve the lipids in an organic solvent (e.g., chloroform). Evaporate the solvent to form a thin lipid film. Hydrate the film with citrate buffer (pH 4.0) to form multilamellar vesicles.

  • Liposome Extrusion: Subject the liposome suspension to repeated extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Creation of pH Gradient: Exchange the external buffer with a HEPES buffer (pH 7.4) via dialysis or size exclusion chromatography. This creates a pH gradient with an acidic interior.

  • Drug Loading: Add this compound to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C for 10 minutes). The uncharged this compound will cross the lipid bilayer and become protonated and trapped in the acidic core.

  • Purification: Remove unencapsulated this compound by size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Measure using a DLS instrument.

    • Encapsulation Efficiency: Determine the concentration of this compound in the liposomes before and after purification. This can be done by disrupting the liposomes with a detergent and measuring the this compound fluorescence.

Protocol 3: AML Xenograft Model for Efficacy Studies

Objective: To evaluate the in vivo efficacy of a this compound formulation in an immunodeficient mouse model of AML.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • AML cell line (e.g., HL-60) or patient-derived xenograft (PDX) cells

  • Matrigel (optional)

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the this compound formulation and vehicle control according to the planned dosing schedule (e.g., intravenous injection, three times a week).

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the formulation.

Section 5: Visualizations

Daunorubicin_Mechanism_of_Action cluster_nucleus Nucleus DNR This compound CellMembrane Cell Membrane DNR->CellMembrane Passive Diffusion DNA Nuclear DNA DNR->DNA Intercalation Complex DNR-DNA-TopoII Ternary Complex DNR->Complex TopoII Topoisomerase II DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilization of cleavage complex Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Liposomal_Drug_Delivery_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Application LipidFilm 1. Lipid Film Hydration Extrusion 2. Extrusion LipidFilm->Extrusion DrugLoading 3. Remote Loading (pH Gradient) Extrusion->DrugLoading Purification 4. Purification DrugLoading->Purification Size Particle Size (DLS) Purification->Size Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency Purification->EE Injection IV Injection Purification->Injection Circulation Prolonged Circulation Injection->Circulation TumorAccumulation Tumor Accumulation (EPR) Circulation->TumorAccumulation DrugRelease Drug Release TumorAccumulation->DrugRelease

Caption: Experimental workflow for liposomal this compound.

Cardiotoxicity_Assessment_Pathway cluster_functional Functional Assessment cluster_biomarkers Biomarker Assessment cluster_histology Histological Assessment start This compound Administration myocardial_injury Myocardial Injury start->myocardial_injury echo Echocardiography (↓ LVEF, ↓ FS) myocardial_injury->echo troponins Cardiac Troponins (↑ cTnI, ↑ cTnT) myocardial_injury->troponins bnp Natriuretic Peptides (↑ NT-proBNP) myocardial_injury->bnp histo Histopathology (Vacuolization, Fibrosis) myocardial_injury->histo

Caption: Logical relationship for assessing cardiotoxicity.

References

Validation & Comparative

Daunorubicin vs. Doxorubicin: A Comparative Efficacy Analysis in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daunorubicin and Doxorubicin, both members of the anthracycline family, are cornerstone chemotherapeutic agents in the treatment of Acute Myeloid Leukemia (AML). While structurally similar, subtle differences in their molecular makeup can influence their efficacy and cellular responses. This guide provides an objective comparison of their performance in AML cell lines, supported by available experimental data, to aid researchers in understanding their relative potency and mechanisms of action.

Comparative Cytotoxicity

Cell LineDrugIC50 (µM)Citation
HL-60 This compound2.52[1]
DoxorubicinData not available from cited sources
KG-1 This compound~1.5 (estimated from graph)[2]
DoxorubicinData not available from cited sources
THP-1 This compound~2.0 (estimated from graph)[2]
DoxorubicinData not available from cited sources
U937 This compound1.31[1]
DoxorubicinData not available from cited sources
Kasumi-1 This compound~0.5 (estimated from graph)[2]
DoxorubicinData not available from cited sources

Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions. A direct comparative study would provide a more definitive assessment of relative potency.

Induction of Apoptosis

Both this compound and Doxorubicin exert their cytotoxic effects in part by inducing apoptosis, or programmed cell death, in cancer cells.

This compound: Studies have shown that this compound induces apoptosis in a dose-dependent manner in AML cell lines such as HL-60. Higher concentrations of this compound lead to a more rapid induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation. In HL-60 cells, this compound has been shown to induce apoptosis at concentrations of 0.5-1 µM.

Doxorubicin: Doxorubicin has also been demonstrated to induce apoptosis in AML cell lines. For instance, in MOLM-13 cells, Doxorubicin treatment leads to a significant increase in apoptotic cells.

Due to the lack of direct comparative studies, it is difficult to definitively state which drug is a more potent inducer of apoptosis in a given AML cell line.

Effects on Cell Cycle

Anthracyclines are known to interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.

This compound: In HL-60 cells, this compound has been observed to cause a G2/M phase cell cycle arrest. This arrest prevents the cells from proceeding through mitosis, ultimately contributing to cell death.

Doxorubicin: Information from the available search results on the specific effects of Doxorubicin on the cell cycle in the targeted AML cell lines (HL-60, KG-1, THP-1) is limited.

Signaling Pathways

The cytotoxic effects of this compound and Doxorubicin are mediated through their interaction with key cellular pathways. Both drugs are known to function as DNA intercalators and inhibitors of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

This compound Signaling Pathway

Daunorubicin_Pathway This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase_II This compound->Topoisomerase_II Inhibition PI3K PI3K This compound->PI3K Activates DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Induces Apoptosis_Regulation Apoptosis Regulation DNA_Damage->Apoptosis_Regulation Akt Akt PI3K->Akt Activates Akt->Apoptosis_Regulation Inhibits (Anti-apoptotic signal) Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis

Caption: this compound's mechanism of action in AML cells.

Doxorubicin Signaling Pathway

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Induces Bcl2_Family Bcl-2 Family Proteins DNA_Damage->Bcl2_Family Modulates Caspases Caspases Bcl2_Family->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Doxorubicin's primary mechanism of inducing apoptosis.

This compound has been shown to activate the PI3K/Akt signaling pathway, which can promote cell survival and potentially contribute to drug resistance. Doxorubicin's interaction with specific Bcl-2 family members, including novel isoforms, has been noted as a key part of its apoptotic signaling.

Experimental Workflows and Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols are crucial.

Comparative Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start AML Cell Lines (HL-60, KG-1, THP-1) Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound or Doxorubicin (various concentrations) Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay (Cytotoxicity/IC50) Incubation->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Incubation->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Incubation->Flow_CellCycle IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Flow_Apoptosis->Apoptosis_Quant CellCycle_Analysis Cell Cycle Profile Analysis Flow_CellCycle->CellCycle_Analysis

Caption: A generalized workflow for comparing drug efficacy.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound and Doxorubicin and to calculate their respective IC50 values.

  • Cell Seeding: Seed AML cells (e.g., HL-60, KG-1, THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or Doxorubicin. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/PI Staining for Apoptosis by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Treat AML cells with this compound or Doxorubicin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

Both this compound and Doxorubicin are effective cytotoxic agents against AML cell lines, primarily acting through DNA intercalation and topoisomerase II inhibition to induce apoptosis. Based on the available, albeit limited, comparative data, it is challenging to definitively declare one agent superior to the other in terms of in vitro efficacy across all AML cell lines. The choice between these two anthracyclines in a research or clinical setting may depend on the specific genetic background of the AML cells and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to elucidate the nuanced differences in their efficacy and to guide more personalized therapeutic strategies in AML.

References

A Head-to-Head Comparison of Cardiotoxicity: Daunorubicin vs. Idarubicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anthracycline-induced cardiotoxicity is paramount. This guide provides an objective comparison of the cardiotoxic profiles of two commonly used anthracyclines, Daunorubicin and Idarubicin, supported by experimental data and detailed methodologies.

Both this compound and idarubicin are indispensable chemotherapeutic agents, primarily in the treatment of acute myeloid leukemia (AML). However, their clinical utility is often limited by a dose-dependent cardiotoxicity that can lead to severe and sometimes irreversible cardiac dysfunction. While structurally similar, subtle differences in their molecular composition can influence their efficacy and toxicity profiles. This guide delves into a comparative analysis of their cardiotoxic effects to inform preclinical and clinical research.

Quantitative Comparison of Cardiotoxicity

The following table summarizes key quantitative data from clinical studies comparing the cardiotoxicity of this compound and Idarubicin. It is important to note that direct head-to-head comparisons with identical dosing and patient populations are limited, and meta-analyses often group different dosages and patient cohorts.

ParameterThis compoundIdarubicinSource
Incidence of Cardiotoxicity (General) A cumulative dose of ≥ 500 mg/m² is an independent risk factor for cardiotoxicity. In one study of patients undergoing allogeneic stem cell transplantation, the cumulative incidence of cardiotoxicity at 2 years was 7.1%.The probability of idarubicin-related cardiomyopathy is reported to be 5% at a cumulative dose of 150 to 290 mg/m².[1]
Cardiotoxicity in Meta-Analyses A meta-analysis comparing high-dose this compound with idarubicin found no statistically significant difference in the rates of grade 3/4 cardiac toxicity (P = .15). Another meta-analysis also reported that the cardiotoxicity rate was not significantly different between the two drugs.A meta-analysis comparing idarubicin with high-dose this compound found no statistically significant difference in the rates of grade 3/4 cardiac toxicity (P = .15). Another meta-analysis also reported that the cardiotoxicity rate was not significantly different between the two drugs.[2][3][4]
Complete Remission (CR) and Overall Survival (OS) in Comparative Trials In some studies, particularly with high-dose regimens, this compound has shown comparable efficacy to idarubicin in achieving complete remission.Several meta-analyses suggest that idarubicin is associated with a higher complete remission rate and, in some patient populations, a better long-term outcome compared to this compound.[2]

Mechanisms of Cardiotoxicity: A Shared Pathway

The primary mechanisms underlying the cardiotoxic effects of both this compound and idarubicin are largely conserved among anthracyclines. The two principal pathways are:

  • Topoisomerase IIβ (TOP2B) Inhibition: In cardiomyocytes, both drugs inhibit TOP2B, an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks, triggering a cascade of events that result in mitochondrial dysfunction and ultimately, cardiomyocyte apoptosis (programmed cell death).

  • Oxidative Stress: this compound and idarubicin undergo redox cycling, a process that generates a large amount of reactive oxygen species (ROS). The heart muscle is particularly susceptible to ROS-induced damage due to its high metabolic rate and relatively low antioxidant capacity. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cardiomyocyte death and cardiac dysfunction.

cluster_drug Anthracycline (this compound/Idarubicin) cluster_cell Cardiomyocyte drug This compound or Idarubicin top2b Topoisomerase IIβ Inhibition drug->top2b ros Reactive Oxygen Species (ROS) Generation drug->ros dna_damage DNA Double-Strand Breaks top2b->dna_damage mito_dys Mitochondrial Dysfunction ros->mito_dys dna_damage->mito_dys apoptosis Cardiomyocyte Apoptosis mito_dys->apoptosis

Figure 1: Signaling pathway of anthracycline-induced cardiotoxicity.

Experimental Protocols for Assessing Cardiotoxicity

Accurate assessment of cardiotoxicity is crucial in both preclinical and clinical settings. The following are detailed methodologies for key experiments cited in the evaluation of this compound- and idarubicin-induced cardiotoxicity.

Echocardiographic Assessment of Cardiac Function

Echocardiography is the cornerstone of non-invasive cardiac function monitoring in patients receiving anthracyclines.

1. Patient Preparation and Imaging Acquisition:

  • Patients should be in a resting state, in the left lateral decubitus position.

  • A comprehensive baseline echocardiogram should be performed before the initiation of chemotherapy.

  • Follow-up echocardiograms are typically recommended every 3 months during active treatment, with post-treatment surveillance ranging from 1 to 5 years.

  • Standard 2D and 3D echocardiographic images are acquired from apical four-, two-, and three-chamber views.

2. Left Ventricular Ejection Fraction (LVEF) Measurement:

  • 2D LVEF: The biplane Simpson's method is the recommended technique. The endocardial border is traced at end-diastole and end-systole in the apical four- and two-chamber views to calculate end-diastolic and end-systolic volumes. LVEF is then calculated as: (End-Diastolic Volume - End-Systolic Volume) / End-Diastolic Volume.

  • 3D LVEF: Provides a more accurate assessment of LV volume and function by avoiding geometric assumptions.

3. Global Longitudinal Strain (GLS) Measurement:

  • GLS is a more sensitive marker of early, subclinical cardiac dysfunction than LVEF.

  • It is measured using speckle-tracking echocardiography from the apical four-, two-, and three-chamber views.

  • A relative percentage reduction in GLS of >15% from baseline is considered indicative of subclinical cardiotoxicity.

4. Definition of Cardiotoxicity:

  • Definite Cardiotoxicity: A decline in LVEF of >10 percentage points, to a value <50%.

  • Probable Subclinical Cardiotoxicity: A decline in LVEF of >10 percentage points to a value ≥50% with an accompanying decrease in GLS of >15%.

start Patient on Anthracycline Therapy baseline Baseline Echocardiogram (Pre-Chemotherapy) start->baseline followup Follow-up Echocardiograms (During & Post-Treatment) baseline->followup lvef Measure LVEF (2D/3D) followup->lvef gls Measure GLS followup->gls compare Compare to Baseline lvef->compare gls->compare no_cardio No Significant Change Continue Monitoring compare->no_cardio No cardio Cardiotoxicity Detected (↓LVEF and/or ↓GLS) compare->cardio Yes intervention Clinical Intervention cardio->intervention

Figure 2: Experimental workflow for echocardiographic monitoring.
Cardiac Biomarker Analysis

The measurement of cardiac biomarkers in peripheral blood provides a quantitative measure of myocardial injury.

1. High-Sensitivity Cardiac Troponin (hs-cTn) Assay:

  • Cardiac troponins (cTnI or cTnT) are highly specific markers of cardiomyocyte injury.

  • Sample Collection: Blood samples are collected at baseline (before chemotherapy) and before each subsequent cycle of anthracycline administration.

  • Assay Principle: High-sensitivity immunoassays are used to detect very low concentrations of troponins in the serum or plasma.

  • Interpretation: A significant elevation in hs-cTn levels after anthracycline administration is indicative of subclinical cardiomyocyte damage. The exact threshold for concern may vary depending on the specific assay used.

2. N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Assay:

  • NT-proBNP is a marker of myocardial wall stress and is often elevated in heart failure.

  • Sample Collection and Assay: Similar to hs-cTn, blood samples are collected serially and analyzed using immunoassays.

  • Interpretation: A significant increase in NT-proBNP levels can indicate increased hemodynamic stress on the heart.

Conclusion

The comparison of cardiotoxicity between this compound and idarubicin is complex, with clinical data suggesting nuanced differences. While meta-analyses have not consistently shown a statistically significant difference in the rates of severe cardiotoxicity, some evidence points towards a better long-term outcome with idarubicin in certain patient populations. The underlying mechanisms of cardiotoxicity are shared between the two drugs, primarily involving topoisomerase IIβ inhibition and the generation of oxidative stress.

For researchers and drug development professionals, a multi-faceted approach to assessing cardiotoxicity is essential. This includes rigorous monitoring of cardiac function using advanced imaging techniques like 3D echocardiography and global longitudinal strain, complemented by sensitive cardiac biomarkers. Understanding the detailed experimental protocols for these assessments is key to generating robust and comparable data in the ongoing effort to develop safer and more effective cancer therapies.

References

Head-to-head comparison of liposomal vs. free Daunorubicin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vivo comparison reveals that encapsulating the chemotherapeutic agent daunorubicin within liposomes significantly enhances its efficacy and safety profile compared to the conventional free drug. Liposomal formulations exhibit superior tumor targeting, prolonged circulation, and reduced cardiotoxicity, making them a more potent and safer option in preclinical cancer models.

Researchers and drug development professionals are continuously seeking to optimize the therapeutic index of cytotoxic agents. A key strategy in this endeavor is the use of drug delivery systems, such as liposomes, to improve the pharmacokinetic and pharmacodynamic properties of established drugs. This guide provides a head-to-head comparison of liposomal this compound versus free this compound, supported by experimental data from various in vivo studies.

Enhanced Efficacy and Improved Survival

Liposomal formulations of this compound have consistently demonstrated superior antitumor activity across a range of preclinical models. In a murine solid tumor model (P1798 lymphosarcoma), liposomal this compound (DaunoXome) led to improved tumor regression and extended life spans, which correlated with a tenfold increased delivery of the drug to the tumor tissue.[1] Another study in a mammary adenocarcinoma model (MA16C) showed a similar tenfold enhancement in efficacy, with a 2 mg/kg dose of liposomal this compound demonstrating comparable efficacy to a 20 mg/kg dose of the free drug in terms of median survival times and long-term survival rates.[1]

In models of hematological malignancies, the benefits of liposomal delivery are also evident. A liposomal co-formulation of this compound and cytarabine (CPX-351) has shown enhanced anti-leukemic activity in vivo.[2] Murine models of leukemia demonstrated that CPX-351 accumulates in the bone marrow and is selectively taken up by leukemia cells to a greater extent than normal bone marrow cells.[3] This targeted delivery contributes to improved efficacy. Clinical data in adults with newly diagnosed high-risk or secondary acute myeloid leukemia (AML) showed that a liposomal combination of this compound and cytarabine significantly prolonged overall survival compared to the conventional "7+3" chemotherapy regimen of free cytarabine and this compound.[3]

Superior Pharmacokinetics and Biodistribution

The improved efficacy of liposomal this compound is largely attributed to its altered pharmacokinetic profile. Liposomal encapsulation protects the drug from rapid clearance and metabolism, leading to a significantly longer circulation half-life.

Following administration of liposomal this compound (DaunoXome), the unchanged liposomal form disappears from the plasma with an elimination half-life of 5.23 hours, and its Area Under the Curve (AUC) represents 95.8% of the total fluorescent species in plasma. In contrast, free this compound has a much faster distribution phase and slower elimination. The volume of distribution for liposomal this compound is significantly smaller than that of free this compound (5.5 L vs. 3640 L), indicating lower tissue affinity for the liposomal formulation and more prolonged circulation.

This prolonged circulation time, combined with the nanoscale size of the liposomes, allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. Preclinical studies have confirmed increased concentrations of this compound in tumor tissues following administration of liposomal formulations. Fluorescence microscopy of tumors from animals treated with liposomal this compound showed persistent high levels of the drug within cells and throughout the tumor mass, whereas free this compound only achieved modest, transient levels.

Reduced Toxicity Profile

A major dose-limiting factor for free this compound is its cardiotoxicity. Liposomal encapsulation has been shown to significantly mitigate this and other toxicities. The altered biodistribution of liposomal this compound leads to lower concentrations of the drug in sensitive tissues like the heart. Clinical studies have reported a low incidence of side effects, and cardiotoxicity has not been a significant clinical issue even at high cumulative doses of liposomal this compound. Furthermore, the conversion of this compound to its more cardiotoxic metabolite, daunorubicinol, is reduced with liposomal formulations. While myelosuppression remains a common toxicity for both forms, the overall safety profile of liposomal this compound is considered more favorable.

Quantitative Data Summary

ParameterLiposomal this compound (DaunoXome)Free this compoundReference
Elimination Half-life (Plasma) 5.23 hours (unchanged liposomal)Shorter, rapid distribution
Plasma AUC >35-fold greater than free drug at comparable dosesLower
Volume of Distribution 2.08 L/m²Significantly larger
Tumor Drug Delivery Ten-fold increased delivery in a murine modelLower
Efficacy (MA16C model) 2 mg/kg comparable to 20 mg/kg free drugLower potency
Cardiotoxicity Clinically low incidenceDose-limiting toxicity
ParameterLiposomal this compound/Cytarabine (CPX-351)Free this compound + Cytarabine ("7+3")Reference
Elimination Half-life (this compound) 31.5 hoursShorter
Overall Survival (High-Risk AML) Median 9.6 monthsMedian 5.9 months
Remission Rates (CR + CRi) Significantly higherLower
Bone Marrow Accumulation Enhanced and selective in leukemia cellsLess targeted

Experimental Protocols

Murine Solid Tumor Efficacy Study (Adapted from Forssen & Ross, 1994)

  • Animal Model: Mice bearing P1798 lymphosarcoma or MA16C mammary adenocarcinoma.

  • Treatment Groups:

    • Control (saline)

    • Free this compound (various doses, e.g., 20 mg/kg)

    • Liposomal this compound (DaunoXome) (various doses, e.g., 2 mg/kg)

  • Administration: Intravenous injection.

  • Efficacy Endpoints:

    • Tumor growth inhibition (measured by tumor volume).

    • Median survival time.

    • Long-term survival rate.

  • Biodistribution Analysis:

    • At selected time points post-injection, animals are euthanized.

    • Tumors and other major organs are harvested.

    • This compound concentration in tissues is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Pharmacokinetic Study in Children with Relapsed ALL (Adapted from G. G. de L. van den Berg et al.)

  • Patient Population: Children with relapsed acute lymphoblastic leukemia.

  • Treatment: Liposomal this compound (DaunoXome) administered as a weekly infusion at dose levels between 40 and 120 mg/m².

  • Sample Collection: Blood samples were obtained at various time points up to 72 hours after infusion.

  • Analytical Method: Liposomal and free forms of this compound, as well as its metabolite daunorubicinol, were separated and quantified from plasma using HPLC with fluorometric detection.

  • Pharmacokinetic Analysis: Data were analyzed using a model-independent approach to determine parameters such as AUC, elimination half-life, total plasma clearance, and volume of distribution.

Visualizing the In Vivo Advantage

InVivoComparison cluster_Free Free this compound cluster_Liposomal Liposomal this compound Free_Admin IV Administration Free_Dist Rapid and Wide Tissue Distribution Free_Admin->Free_Dist Free_Tumor Limited Tumor Accumulation Free_Dist->Free_Tumor Free_Heart High Cardiac Uptake Free_Dist->Free_Heart Free_Clear Fast Clearance Free_Dist->Free_Clear Free_Efficacy Lower Efficacy Free_Tumor->Free_Efficacy Free_Toxicity High Cardiotoxicity Free_Heart->Free_Toxicity Lipo_Admin IV Administration Lipo_Circ Prolonged Circulation Lipo_Admin->Lipo_Circ Lipo_EPR EPR Effect Lipo_Circ->Lipo_EPR Lipo_Heart Reduced Cardiac Uptake Lipo_Circ->Lipo_Heart Lipo_Tumor Enhanced Tumor Accumulation Lipo_EPR->Lipo_Tumor Lipo_Efficacy Higher Efficacy Lipo_Tumor->Lipo_Efficacy Lipo_Toxicity Lower Cardiotoxicity Lipo_Heart->Lipo_Toxicity

Caption: In vivo fate and effect of free vs. liposomal this compound.

References

Unraveling the Transcriptomic Tapestry: A Comparative Analysis of Gene Expression Profiles Induced by Daunorubicin and Epirubicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the molecular mechanisms underpinning the action of chemotherapeutic agents is paramount. This guide provides a comparative analysis of the gene expression profiles following treatment with two closely related anthracycline antibiotics, Daunorubicin and Epirubicin. While both are potent anti-cancer drugs, subtle structural differences may translate into distinct transcriptomic signatures, influencing their efficacy and toxicity profiles.

This compound and Epirubicin are mainstays in the treatment of various hematological malignancies and solid tumors. Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] However, the downstream consequences of these initial events, particularly the global changes in gene expression, are complex and can vary between the two agents. This guide synthesizes available experimental data to illuminate these differences and similarities.

Comparative Overview of Gene Expression Changes

A key study by Burridge et al. (2016) provides a direct comparison of the gene expression responses to this compound and Epirubicin in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). While this study focuses on cardiotoxicity, it offers valuable insights into the core transcriptomic effects of these drugs. The study found a strong, shared gene expression signature in response to various anthracyclines, including this compound and Epirubicin.[3] However, nuances in the expression levels of specific genes can be discerned.

FeatureThis compoundEpirubicinReference
Primary Mechanism DNA intercalation, Topoisomerase II inhibitionDNA intercalation, Topoisomerase II inhibition[1][2]
Key Affected Pathways Apoptosis, Cell Cycle Regulation, DNA Damage Response, Oxidative StressApoptosis, Cell Cycle Regulation, DNA Damage Response
Upregulated Genes Oncogenes (e.g., c-myc at specific concentrations), Pro-apoptotic genesp21cip1
Downregulated Genes Tumor suppressor genes (concentration-dependent)-
Shared Cardiotoxicity Signature YesYes

Table 1: Summary of Comparative Gene Expression Effects

Experimental Protocols

The methodologies employed in generating the gene expression data are crucial for the interpretation of the results. Below are summaries of the experimental protocols from key studies.

Gene Expression Analysis in iPSC-derived Cardiomyocytes
  • Cell Culture: Induced pluripotent stem cells (iPSCs) from six healthy females were differentiated into cardiomyocytes (iPSC-CMs).

  • Drug Treatment: iPSC-CMs were exposed to a panel of topoisomerase II inhibitors, including this compound and Epirubicin, as well as a vehicle control.

  • Gene Expression Profiling: Global gene expression was measured to assess the transcriptomic response to each drug.

Analysis of this compound-Induced Gene Expression in Jurkat T Lymphocytes
  • Cell Line: Early-passage Jurkat T lymphocytes were utilized.

  • Drug Concentration: Cells were treated with clinically relevant concentrations of this compound, including the IC50 (91 nM) and IC75 (182 nM).

  • Gene Expression Analysis: A human cDNA macroarray containing various oncogenes and tumor suppressor genes was used to assess gene expression profiles. The expression levels of some genes were confirmed by semi-quantitative reverse transcriptase-PCR.

Investigation of Epirubicin's Effect on p21cip1 Expression in Breast Cancer Cells
  • Cell Lines: MCF-7 and T47D breast cancer cell lines were used.

  • Drug Treatment: Cells were treated with Epirubicin in a time- and concentration-dependent manner.

  • Gene Expression Analysis: The expression of p21cip1 was analyzed at both the mRNA and protein levels.

Signaling Pathways and Molecular Mechanisms

The alterations in gene expression induced by this compound and Epirubicin impact critical cellular signaling pathways, ultimately determining the fate of the cancer cell.

This compound: A Concentration-Dependent Dichotomy

Studies on Jurkat T cells have revealed that the concentration of this compound plays a critical role in the cellular response. At higher concentrations (IC75), there is a rapid induction of apoptosis accompanied by cell cycle arrest in the G1 phase. In contrast, lower concentrations (near the IC50) lead to G2 arrest and a state resembling cellular senescence, with apoptosis occurring only after prolonged incubation. This suggests that the dose of this compound can trigger distinct gene expression programs leading to different cell fates.

Daunorubicin_Concentration_Effect cluster_0 This compound Treatment cluster_1 Cellular Response High_Conc High Concentration (IC75) G1_Arrest G1 Arrest High_Conc->G1_Arrest Low_Conc Low Concentration (IC50) G2_Arrest G2 Arrest Low_Conc->G2_Arrest Apoptosis Immediate Apoptosis G1_Arrest->Apoptosis Senescence Senescence-like Growth Arrest G2_Arrest->Senescence Delayed_Apoptosis Delayed Apoptosis Senescence->Delayed_Apoptosis

Caption: this compound's dose-dependent effect on cell cycle and fate.

Epirubicin: Upregulation of a Key Cell Cycle Inhibitor

In breast cancer cell lines, Epirubicin has been shown to inhibit proliferation by upregulating the expression of the cyclin-dependent kinase inhibitor p21cip1. This protein plays a crucial role in inducing cell cycle arrest, primarily at the G0/G1 phase. Knockdown of p21cip1 was found to reverse the anti-proliferative effects of Epirubicin, highlighting its importance in the drug's mechanism of action in this context.

Epirubicin_p21_Pathway Epirubicin Epirubicin p21_mRNA p21cip1 mRNA Epirubicin->p21_mRNA Upregulates p21_Protein p21cip1 Protein p21_mRNA->p21_Protein Translation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Induces Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Epirubicin's mechanism via p21cip1 upregulation.

Conclusion

While this compound and Epirubicin share a common heritage as anthracycline antibiotics with similar primary mechanisms of action, the available evidence suggests that they can elicit distinct gene expression profiles. This compound's effects appear to be highly concentration-dependent, capable of inducing either rapid apoptosis or a senescence-like state. Epirubicin, in the context of breast cancer cells, demonstrates a clear mechanism of action through the upregulation of the cell cycle inhibitor p21cip1. The shared cardiotoxicity gene expression signature underscores the importance of considering off-target effects in drug development.

Further head-to-head comparative transcriptomic studies in a variety of cancer cell lines are warranted to provide a more comprehensive understanding of the nuanced differences between these two important chemotherapeutic agents. Such studies will be invaluable for optimizing their clinical use and for the development of novel, more targeted anti-cancer therapies.

References

Unraveling Anthracycline Cross-Resistance in Daunorubicin-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer chemotherapy, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure. Anthracyclines, a cornerstone in the treatment of various hematological malignancies and solid tumors, are particularly susceptible to this phenomenon. This guide provides a comprehensive comparison of the cross-resistance profiles of daunorubicin-resistant cancer cells to other commonly used anthracyclines, including doxorubicin, epirubicin, and idarubicin. By presenting key experimental data, detailed methodologies, and illustrating the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate and potentially circumvent anthracycline resistance.

Comparative Cytotoxicity: A Quantitative Look at Cross-Resistance

The development of resistance to one anthracycline can confer resistance to others, a phenomenon known as cross-resistance. However, the degree of this cross-resistance varies significantly among different anthracyclines. The following tables summarize the cytotoxic activity (IC50 values) and the calculated resistance factors for various anthracyclines in this compound-sensitive and -resistant cell lines.

Table 1: IC50 Values of Anthracyclines in Sensitive and this compound-Resistant K562 Human Leukemia Cells

AnthracyclineK562 (Parental) IC50 (µM)K562/DNR (this compound-Resistant) IC50 (µM)Resistance Factor (Fold Increase)
This compound0.031[1]~1.0 - 9.9[1][2]~32 - 319
Doxorubicin0.8[3]0.996[1]1.25
EpirubicinNot explicitly found for K562Not explicitly found for K562/DNR-
Idarubicin0.41Data suggests low cross-resistance-

Note: Data for epirubicin and a complete dataset for idarubicin in a this compound-resistant K562 cell line were not available in the searched literature. The resistance factor for doxorubicin in K562/DNR is calculated based on available data, which may not be from the same study. One study on adriamycin-resistant L5178Y murine lymphoma cells showed complete cross-resistance to this compound and 4'-epiadriamycin.

Table 2: Comparative Resistance of Doxorubicin and Idarubicin in MDR1-Transfected Cells

AnthracyclineParental NIH-3T3 CellsNIH-3T3-MDR1-G185 CellsFold Increase in IC50
Doxorubicin--12.3-fold
Idarubicin--1.8-fold

This data from a study on NIH-3T3 cells transfected with the human MDR1 gene highlights the significantly lower susceptibility of idarubicin to P-glycoprotein-mediated resistance compared to doxorubicin.

Deciphering the Mechanisms of Resistance

The primary driver of multidrug resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump. However, other mechanisms, such as alterations in the drug's molecular target, DNA topoisomerase II, and modulation by signaling pathways involving Protein Kinase C (PKC), also play crucial roles.

Key Resistance Pathways:
  • P-glycoprotein (P-gp) Mediated Efflux: P-gp, encoded by the ABCB1 gene, actively transports anthracyclines out of the cancer cell, reducing their intracellular concentration and thus their cytotoxic effect. The expression of P-gp can be upregulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

  • Topoisomerase II Alterations: Anthracyclines exert their cytotoxic effects by stabilizing the complex between DNA and topoisomerase II, leading to DNA strand breaks. In resistant cells, there can be a decreased expression or mutations in the topoisomerase II enzyme, rendering it less sensitive to the drug.

  • Protein Kinase C (PKC) Modulation: PKC has been shown to be associated with the multidrug resistance phenotype. Specific PKC isoenzymes can phosphorylate P-gp, which may alter its ATPase activity and drug-binding functions, thereby modulating the efflux of anthracyclines.

Visualizing the Pathways and Processes

To better understand the complex interplay of these resistance mechanisms and the experimental approaches to study them, the following diagrams are provided.

Resistance_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus P-gp P-glycoprotein (P-gp) Anthracyclines Anthracyclines Anthracyclines->P-gp Efflux Topo_II Topoisomerase II Anthracyclines->Topo_II Inhibition PKC PKC PKC->P-gp Phosphorylation (Modulation) PI3K_Akt PI3K/Akt Pathway PI3K_Akt->P-gp Upregulation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->P-gp Upregulation DNA DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage Stabilization by Anthracyclines Topo_II->DNA Cleavage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanisms of Anthracycline Resistance.

Experimental_Workflow Start Start Cell_Culture Culture this compound-Sensitive (e.g., K562) and -Resistant (e.g., K562/DNR) Cell Lines Start->Cell_Culture Drug_Treatment Treat cells with varying concentrations of Anthracyclines Cell_Culture->Drug_Treatment MTT_Assay Perform MTT Assay to Assess Cell Viability Drug_Treatment->MTT_Assay Flow_Cytometry Perform Flow Cytometry to Measure Intracellular Drug Accumulation Drug_Treatment->Flow_Cytometry Data_Analysis Analyze Data: - Calculate IC50 values - Determine Resistance Factor MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for Assessing Cross-Resistance.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed sensitive and resistant cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Drug Incubation: Treat the cells with a range of concentrations of each anthracycline and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Intracellular Drug Accumulation: Flow Cytometry

Flow cytometry can be used to measure the intracellular accumulation of fluorescent anthracyclines.

  • Cell Preparation: Harvest and wash the sensitive and resistant cells.

  • Drug Incubation: Incubate the cells with a fixed concentration of the fluorescent anthracycline (e.g., this compound or doxorubicin) for a specific time period.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Flow Cytometric Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the intracellular drug.

  • Data Analysis: Compare the mean fluorescence intensity between the sensitive and resistant cell lines to determine the relative drug accumulation.

Concluding Remarks

The data presented in this guide underscores the differential cross-resistance profiles among anthracyclines in this compound-resistant cells. Notably, idarubicin appears to be less affected by P-gp-mediated efflux, suggesting it may be a more effective agent in cases of acquired this compound resistance driven by this mechanism. Understanding the specific resistance mechanisms at play in a given cancer is crucial for selecting the most appropriate second-line therapy. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to further investigate and ultimately overcome the challenge of anthracycline resistance.

References

Harnessing Synergy: A Comparative Guide to Daunorubicin in Combination with Novel Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Daunorubicin, a cornerstone of chemotherapy for hematological malignancies for decades, is finding renewed efficacy through combination with a new generation of targeted therapies. This guide provides a comparative analysis of this compound-based combination regimens, offering a resource for researchers, scientists, and drug development professionals. We delve into the synergistic effects of pairing this compound with FLT3 inhibitors, BCL-2 inhibitors, and IDH inhibitors, primarily in the context of Acute Myeloid Leukemia (AML), and explore the innovation of liposomal formulations.

This compound and FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

The combination of this compound with FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as Midostaurin, has significantly improved outcomes for AML patients harboring FLT3 mutations.[1][2] The pivotal RATIFY trial demonstrated that adding Midostaurin to standard chemotherapy, including this compound, significantly reduced mortality in adult patients under 60 with newly diagnosed FLT3-mutated AML.[3]

Comparative Efficacy Data
Combination RegimenPatient PopulationKey OutcomesReference
This compound + Cytarabine + Midostaurin Newly diagnosed FLT3-mutated AML (<60 years)Overall Survival: Significantly improved vs. placebo.[3]
Complete Remission (CR + CRi): 83.5% (≤60 years), 82.5% (>60 to ≤70 years), 64.1% (>70 years).[3]
This compound + Cytarabine + Gemtuzumab Ozogamicin + Midostaurin (DAGO+m) Newly diagnosed FLT3-mutated AML2-Year Overall Survival: 78%.
2-Year Event-Free Survival: 62%.
FLT3-ITD MRD Negativity (Bone Marrow): 79% (vs. 73-75% without Midostaurin).
High-Dose this compound (90 mg/m²) + Cytarabine FLT3-ITD mutant AML3-Year Overall Survival: 54% (vs. 34% with 60 mg/m² this compound).

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery; MRD = Measurable Residual Disease.

Experimental Protocols

RATIFY (CALGB 10603) Trial Protocol: This was a randomized, double-blind, placebo-controlled, international phase 3 trial.

  • Patient Population: Adults aged 18-60 with newly diagnosed FLT3-mutated (ITD or TKD) AML.

  • Induction Therapy: Standard "7+3" regimen of this compound (60 mg/m² on days 1-3) and Cytarabine (100-200 mg/m² on days 1-7), randomized to receive either Midostaurin (50 mg twice daily on days 8-21) or placebo.

  • Consolidation Therapy: High-dose Cytarabine with either Midostaurin or placebo.

  • Maintenance Therapy: Midostaurin or placebo for up to 12 months for patients in remission.

Signaling Pathway and Mechanism of Action

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3_Receptor FLT3 Receptor STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates PI3K_Akt PI3K_Akt FLT3_Receptor->PI3K_Akt Phosphorylates RAS_MAPK RAS_MAPK FLT3_Receptor->RAS_MAPK Phosphorylates FLT3_Ligand FLT3_Ligand FLT3_Ligand->FLT3_Receptor Binds & Activates Proliferation Proliferation STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Midostaurin Midostaurin Midostaurin->FLT3_Receptor Inhibits This compound This compound DNA DNA This compound->DNA Intercalates & Inhibits Topo II Apoptosis Apoptosis DNA->Apoptosis

This compound and BCL-2 Inhibitors in Acute Myeloid Leukemia (AML)

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Their inhibition represents a promising strategy to overcome chemoresistance. Preclinical studies with the BH3-mimetic ABT-737 showed synergistic enhancement of this compound-induced apoptosis in AML cell lines. This has paved the way for clinical trials involving the BCL-2 inhibitor Venetoclax in combination with standard chemotherapy.

Comparative Efficacy Data (Preclinical)
Cell LineAgentIC50 (24h)Combination EffectReference
HL-60 This compound2.52 µMSynergistic with ABT-737
ABT-7370.59 µM
U937 This compound1.31 µMSynergistic with ABT-737
ABT-7370.80 µM

IC50 = Half maximal inhibitory concentration.

Experimental Protocols

Preclinical Synergy Study (ABT-737):

  • Cell Lines: Human AML cell lines HL-60 and U937.

  • Methodology:

    • Cytotoxicity Assessment: MTT assay was used to determine the IC50 values of this compound and ABT-737, alone and in combination.

    • Synergy Analysis: The combination index (CI) was calculated to determine if the drug interaction was synergistic, additive, or antagonistic.

    • Apoptosis Measurement: An ELISA cell death assay was used to quantify apoptosis.

MyeloMATCH Phase II Trial (Venetoclax): This ongoing trial compares several regimens for high-risk AML in patients aged 59 or younger.

  • Arms Include:

    • Cytarabine + this compound (7+3)

    • Liposomal this compound and Cytarabine (CPX-351)

    • Cytarabine + this compound + Venetoclax

    • Azacitidine + Venetoclax

    • CPX-351 + Venetoclax

Signaling Pathway and Mechanism of Action

Apoptosis_Pathway cluster_pro_survival cluster_pro_apoptotic cluster_execution BCL2 BCL-2 BAX_BAK BAX / BAK BCL2->BAX_BAK Inhibits Caspases Caspases BAX_BAK->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis This compound This compound (DNA Damage) This compound->BAX_BAK Activates Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2 Inhibits

This compound and IDH Inhibitors in Acute Myeloid Leukemia (AML)

Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/IDH2) are found in a significant subset of AML patients. These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). IDH inhibitors like Ivosidenib (IDH1) and Enasidenib (IDH2) are being tested in combination with standard induction chemotherapy.

Comparative Efficacy Data

A phase I study evaluated the safety of adding Enasidenib or Ivosidenib to standard induction therapy with this compound and Cytarabine in newly diagnosed AML patients with IDH1 or IDH2 mutations. While specific outcome data for the combination is still maturing, monotherapy data provides a benchmark.

Agent (Monotherapy)Patient PopulationKey OutcomesReference
Ivosidenib Newly diagnosed IDH1-mutated AML (ineligible for intensive chemo)CR + cCR: 42.4%
Median OS: 12.6 months
Enasidenib Relapsed/Refractory IDH2-mutated AMLOverall Response Rate: 40.3%
CR Rate: 19.3%
Median OS: 9.3 months

cCR = Complete Remission with or without partial hematologic recovery; OS = Overall Survival.

Experimental Protocols

Phase I Combination Trial (NCT02632708):

  • Objective: To evaluate the safety of Enasidenib or Ivosidenib in combination with standard induction and consolidation therapy.

  • Patient Population: Newly diagnosed patients with mIDH1 or mIDH2 AML.

  • Induction Therapy: this compound (60 mg/m²/day) or Idarubicin (12 mg/m²/day) for 3 days with Cytarabine (200 mg/m²/day) for 7 days, combined with either Enasidenib (100 mg daily) or Ivosidenib (500mg daily).

Logical Relationship Diagram

IDH_Inhibition_Workflow Patient Newly Diagnosed AML Patient Screening Screen for IDH1/IDH2 Mutations Patient->Screening Mut_Positive IDH Mutation Positive Screening->Mut_Positive Yes Mut_Negative IDH Mutation Negative Screening->Mut_Negative No Induction_Combo Induction Therapy: This compound + Cytarabine + IDH Inhibitor Mut_Positive->Induction_Combo Induction_Standard Standard Induction: This compound + Cytarabine Mut_Negative->Induction_Standard Response Assess Response Induction_Combo->Response Induction_Standard->Response

Liposomal this compound and Cytarabine (CPX-351) in High-Risk AML

CPX-351 (Vyxeos) is a novel liposomal formulation that co-encapsulates this compound and Cytarabine at a synergistic 1:5 molar ratio. This technology is designed to maintain the optimal drug ratio after administration and enhance delivery to leukemia cells.

Comparative Efficacy Data (Phase 3 Trial)
Treatment ArmPatient PopulationMedian Overall SurvivalComplete Remission RateReference
CPX-351 (Vyxeos) Newly diagnosed, therapy-related AML or AML with myelodysplasia-related changes (Aged 60-75)9.6 months38%
Standard 7+3 (Same as above)5.9 months26%
Experimental Protocols

Pivotal Phase 3 Trial:

  • Design: Randomized, multicenter, open-label clinical trial.

  • Patient Population: 309 patients aged 60 to 75 years with newly diagnosed therapy-related AML or AML with myelodysplasia-related changes.

  • Randomization: Patients were randomized 1:1 to receive either CPX-351 or the standard "7+3" regimen of Cytarabine and this compound.

  • Primary Endpoint: Overall Survival.

Experimental Workflow Diagram

CPX351_Trial_Workflow Start Enrollment (High-Risk AML, Age 60-75) Randomize Randomization (1:1) Start->Randomize Arm_A Arm A: CPX-351 (Liposomal) This compound + Cytarabine Randomize->Arm_A Group 1 Arm_B Arm B: Standard 7+3 This compound + Cytarabine Randomize->Arm_B Group 2 Treatment Induction & Consolidation Therapy Arm_A->Treatment Arm_B->Treatment FollowUp Follow-up Treatment->FollowUp Endpoint Primary Endpoint: Overall Survival Analysis FollowUp->Endpoint

References

A Comparative Analysis of the DNA Damage Response to Daunorubicin and Mitoxantrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA damage response (DDR) elicited by two potent chemotherapeutic agents: Daunorubicin and Mitoxantrone. Both are widely used in the treatment of various cancers, primarily acute myeloid leukemia. Their principal mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription. However, nuances in their interaction with DNA and cellular machinery lead to distinct downstream signaling and cellular fates. This guide synthesizes experimental data to illuminate these differences, offering valuable insights for researchers in oncology and drug development.

At a Glance: Key Differences in Molecular and Cellular Effects

FeatureThis compoundMitoxantrone
Primary Mechanism Topoisomerase II poison, DNA intercalation[1]Topoisomerase II poison, DNA intercalation[1]
DNA Intercalation Intercalates between DNA base pairs[1]Intercalates into DNA, with a higher number of binding sites compared to this compound[2][3]
Topoisomerase II Inhibition Traps the topoisomerase II-DNA cleavage complexTraps the topoisomerase II-DNA cleavage complex with greater DNA cleavage activity compared to this compound
Reactive Oxygen Species (ROS) Induces significant ROS production, contributing to DNA damage and cardiotoxicityLower potential for ROS generation compared to anthracyclines like this compound
Cellular Outcome Primarily induces apoptosis in some cancer cell linesTends to induce a higher degree of necrosis compared to other anthracyclines in certain cell types
Cytotoxicity Potent cytotoxic agentGenerally exhibits greater cytotoxic potency than this compound in various leukemia cell lines

Delving Deeper: Mechanisms of DNA Damage and Cellular Response

This compound, an anthracycline antibiotic, and Mitoxantrone, an anthracenedione, are both classified as topoisomerase II poisons. They exert their cytotoxic effects by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks (DSBs). These DSBs are potent triggers of the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis or other forms of cell death.

While sharing this primary mechanism, their molecular interactions and downstream consequences diverge. Mitoxantrone has been shown to possess a greater number of DNA binding sites and to induce a higher level of DNA cleavage activity compared to this compound. This enhanced ability to damage DNA likely contributes to its often-observed superior cytotoxic potency.

Another key differentiator is the generation of reactive oxygen species (ROS). This compound is well-known to induce significant oxidative stress through redox cycling of its quinone moiety, which contributes not only to its anticancer activity but also to its dose-limiting cardiotoxicity. In contrast, Mitoxantrone exhibits a reduced capacity for ROS production. This difference in ROS generation may influence the specific DDR pathways activated and the ultimate cellular fate. For instance, catalase, an enzyme that neutralizes hydrogen peroxide, has been shown to reduce DNA damage induced by the this compound analogue idarubicin, but not by Mitoxantrone, suggesting a more prominent role for ROS in the DNA damaging effects of anthracyclines.

The cellular outcome following treatment also appears to differ. While both drugs can induce apoptosis, some studies suggest that Mitoxantrone may lead to a greater degree of necrosis in certain cancer cell lines compared to other anthracyclines, which predominantly trigger apoptosis.

Signaling Pathways in the DNA Damage Response

The induction of DNA double-strand breaks by this compound and Mitoxantrone activates a cascade of signaling events orchestrated by sensor proteins, with ATM (Ataxia Telangiectasia Mutated) kinase playing a central role. Upon recognizing DSBs, ATM phosphorylates a plethora of downstream targets to initiate cell cycle arrest and DNA repair.

DNA_Damage_Response cluster_this compound This compound cluster_mitoxantrone Mitoxantrone This compound This compound ROS_D ↑ ROS This compound->ROS_D TopII_D Topoisomerase II Poisoning This compound->TopII_D DSB_D DNA Double-Strand Breaks ROS_D->DSB_D Oxidative Damage TopII_D->DSB_D ATM ATM Activation DSB_D->ATM Mitoxantrone Mitoxantrone TopII_M Topoisomerase II Poisoning (↑ Cleavage) Mitoxantrone->TopII_M DSB_M DNA Double-Strand Breaks TopII_M->DSB_M DSB_M->ATM Necrosis Necrosis DSB_M->Necrosis High Damage Load Chk2 Chk2 Activation ATM->Chk2 p53 p53 Activation ATM->p53 DNARepair DNA Repair (NHEJ, HR) ATM->DNARepair CellCycleArrest Cell Cycle Arrest (G2/M) Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathways for this compound and Mitoxantrone.

Experimental Protocols

To facilitate reproducible research, this section outlines key experimental protocols for comparing the DNA damage response to this compound and Mitoxantrone.

Assessment of DNA Double-Strand Breaks by γH2AX Staining

Objective: To quantify the induction of DNA double-strand breaks by measuring the phosphorylation of histone H2AX (γH2AX).

Methodology:

  • Cell Culture and Treatment: Plate leukemia cells (e.g., HL-60) at a density of 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1-1 µM) and Mitoxantrone (e.g., 0.05-0.5 µM) for a specified time (e.g., 4, 8, 24 hours). Include an untreated control.

  • Fixation and Permeabilization: Harvest cells, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize cells with 90% ice-cold methanol for 30 minutes on ice.

  • Immunostaining: Wash cells and block with a solution containing 5% BSA in PBS for 1 hour. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

  • Flow Cytometry Analysis: Resuspend cells in PBS and analyze using a flow cytometer. Quantify the mean fluorescence intensity of γH2AX in each treatment group.

Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Objective: To differentiate between viable, apoptotic, and necrotic cells following drug treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound and Mitoxantrone as described above.

  • Staining: Harvest cells and wash with cold PBS. Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Topoisomerase II in vitro Cleavage Assay

Objective: To assess the ability of this compound and Mitoxantrone to stabilize the topoisomerase II-DNA cleavage complex.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and reaction buffer.

  • Drug Incubation: Add varying concentrations of this compound or Mitoxantrone to the reaction mixtures and incubate at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel. The formation of linear DNA from supercoiled plasmid DNA indicates topoisomerase II-mediated cleavage.

  • Quantification: Quantify the amount of linear DNA in each lane to determine the extent of cleavage complex stabilization by each drug.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for a robust comparison of the DDR to this compound and Mitoxantrone. The following workflow outlines a comprehensive experimental design.

Experimental_Workflow start Select Cell Line (e.g., HL-60, K562) treatment Treat with this compound & Mitoxantrone (Dose-response & Time-course) start->treatment ddr_assays DNA Damage Response Assays treatment->ddr_assays cell_fate_assays Cell Fate Assays treatment->cell_fate_assays gamma_h2ax γH2AX Staining (Flow Cytometry) ddr_assays->gamma_h2ax comet_assay Comet Assay (DNA Breaks) ddr_assays->comet_assay atm_chk2 ATM/Chk2 Phosphorylation (Western Blot) ddr_assays->atm_chk2 data_analysis Data Analysis & Comparison gamma_h2ax->data_analysis comet_assay->data_analysis atm_chk2->data_analysis apoptosis Annexin V / PI Staining (Flow Cytometry) cell_fate_assays->apoptosis caspase Caspase-3/7 Activity Assay cell_fate_assays->caspase cell_cycle Cell Cycle Analysis (PI Staining) cell_fate_assays->cell_cycle apoptosis->data_analysis caspase->data_analysis cell_cycle->data_analysis conclusion Comparative Efficacy & Mechanism data_analysis->conclusion

References

Predicting Daunorubicin Sensitivity: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today offering researchers, scientists, and drug development professionals a detailed comparison of biomarkers for predicting sensitivity to the chemotherapeutic agent Daunorubicin. This guide provides an objective analysis of biomarker performance, supported by experimental data, to aid in the development of personalized medicine strategies for cancers treated with this compound, such as acute myeloid leukemia (AML).

The guide meticulously summarizes quantitative data into clearly structured tables, presents detailed experimental protocols for key validation assays, and includes novel visualizations of relevant signaling pathways and experimental workflows.

Key Biomarkers and Their Impact on this compound Sensitivity

Several biomarkers have been identified that correlate with this compound resistance, primarily through mechanisms that reduce intracellular drug accumulation or alter cellular pathways involved in apoptosis. The validation of these biomarkers is crucial for predicting treatment response and guiding therapeutic decisions.

ATP-Binding Cassette (ABC) Transporters: P-glycoprotein (P-gp/MDR1) and BCRP

P-glycoprotein (P-gp), encoded by the MDR1 gene, and Breast Cancer Resistance Protein (BCRP) are well-characterized ABC transporters that function as drug efflux pumps. Their overexpression is a significant mechanism of multidrug resistance.

Table 1: Correlation of BCRP Expression with this compound Sensitivity in AML Patient Blasts

Biomarker StatusMedian this compound LC50 (µmol/L)Fold Resistancep-value
BCRP-positive (>10% cells)0.894.2< 0.05
BCRP-negative (<10% cells)0.211.0
Data from a study on blast cells from 22 AML patients.

While specific IC50 values correlating with P-gp expression levels in large patient cohorts are varied in the literature, studies consistently show that higher P-gp expression leads to increased resistance. For instance, in AML cell lines, a lack of correlation between the level of P-gp expression and its functional activity has been observed, suggesting that functional assays may be more predictive.[1] However, in patient samples, a significant inverse association has been found between P-gp-related efflux activity and intracellular this compound accumulation (p=0.01).[2]

Purinergic Receptor P2X7 (P2X7R) Isoforms: A and B

The P2X7 receptor, an ATP-gated ion channel, has two main splice variants, P2X7A and P2X7B, which exhibit opposing effects on this compound sensitivity in AML cells.

  • P2X7A: High expression of the full-length P2X7A isoform is associated with increased sensitivity to this compound. Its activation can lead to increased drug uptake and subsequent cell death.[3]

  • P2X7B: In contrast, the truncated P2X7B isoform is linked to this compound resistance. Its overexpression is observed in relapsing AML patients and is thought to protect cancer cells from drug-induced toxicity.[3]

This compound treatment itself has been shown to upregulate P2X7B expression while reducing P2X7A mRNA in AML blasts, suggesting a dynamic mechanism of acquired resistance.[3]

Comparative Efficacy of this compound-Based Regimens and Alternatives

The standard induction therapy for many AML patients is the "7+3" regimen, which includes this compound and Cytarabine. However, for patients with specific molecular profiles, alternative or combination therapies are emerging.

FLT3-Mutated AML: The Role of FLT3 Inhibitors

For patients with activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, the addition of an FLT3 inhibitor to standard chemotherapy has shown significant survival benefits.

Table 2: Comparison of Standard Chemotherapy vs. Chemotherapy with Midostaurin in FLT3-Mutated AML (RATIFY Trial)

Treatment ArmMedian Overall Survival (months)4-Year Overall Survival RateHazard Ratio for Death (vs. Placebo)p-value
Midostaurin + Chemo74.751.4%0.780.009
Placebo + Chemo25.644.3%-
Data from a phase 3 trial in 717 adult patients with newly diagnosed FLT3-mutated AML.
The Emergence of BCL-2 Inhibitors: Venetoclax

Venetoclax, a BCL-2 inhibitor, has shown remarkable efficacy in AML, particularly in older patients or those unfit for intensive chemotherapy, often in combination with hypomethylating agents like Azacitidine. Clinical trials are also exploring its combination with standard induction chemotherapy.

Table 3: Comparison of Venetoclax-Based Regimens vs. Intensive Chemotherapy in AML

Treatment RegimenPatient PopulationKey Outcomes
Venetoclax + AzacitidineNewly diagnosed AML, unfit for intensive chemotherapyMedian Overall Survival: 14.7 months. Complete Remission (CR) + CR with incomplete hematologic recovery (CRi): 66.4%
Intensive Chemotherapy (7+3)Newly diagnosed AML, fit for intensive chemotherapyMedian Overall Survival: 22 months (in a real-world effectiveness study)
Data from the VIALE-A trial and a real-world retrospective analysis.

A phase 1b study of Venetoclax combined with the 7+3 regimen in newly diagnosed AML patients showed a composite complete remission rate of 85.3%, with 86.2% of those being negative for measurable residual disease, indicating a promising high efficacy for this combination.

Experimental Protocols for Biomarker Validation

Accurate and reproducible validation of these biomarkers is paramount for their clinical application. Below are detailed methodologies for the key experiments discussed.

Protocol 1: Quantification of P-glycoprotein Expression by Flow Cytometry

This protocol allows for the quantitative detection of P-gp on the surface of leukemia cells.

  • Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Antibody Staining: Resuspend 1x10^6 cells in 100 µL of staining buffer (PBS with 2% fetal bovine serum). Add a saturating concentration of a fluorochrome-conjugated anti-P-glycoprotein antibody (e.g., MRK16-PE). An isotype-matched control antibody should be used in a separate tube.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer.

  • Data Acquisition: Resuspend the cells in 500 µL of staining buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the leukemic blast population based on forward and side scatter properties, as well as other cell surface markers (e.g., CD45, CD34). The expression of P-gp is determined by comparing the mean fluorescence intensity of the P-gp antibody-stained cells to the isotype control.

Protocol 2: Detection of BCRP Expression by Immunocytochemistry

This method visualizes the presence of BCRP protein in AML blast cells on bone marrow smears.

  • Smear Preparation: Prepare bone marrow smears on positively charged glass slides and allow them to air dry.

  • Fixation: Fix the smears in cold acetone for 10 minutes.

  • Permeabilization: If required for the chosen antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the slides with 5% normal goat serum in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against BCRP (e.g., BXP-34) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slides with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the signal using a suitable chromogen substrate, such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the slides, and mount with a coverslip.

  • Microscopic Examination: Examine the slides under a light microscope. BCRP-positive cells will show a brown cytoplasmic staining.

Protocol 3: qRT-PCR for P2X7A and P2X7B Expression

This protocol quantifies the mRNA levels of the P2X7A and P2X7B isoforms.

  • RNA Extraction: Extract total RNA from isolated leukemia cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random hexamer primers.

  • Primer Design: Design specific primers for the P2X7A and P2X7B isoforms.

  • Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix with the designed primers and a housekeeping gene (e.g., GAPDH) for normalization. The reaction should be run on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of P2X7A and P2X7B using the ΔΔCt method, normalized to the housekeeping gene.

Visualizing the Pathways

To better understand the mechanisms of this compound action and resistance, the following diagrams illustrate the key signaling pathways and a general workflow for biomarker validation.

Daunorubicin_Action_and_Resistance cluster_cell Leukemic Cell cluster_nucleus Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis Damage TopoisomeraseII Topoisomerase II TopoisomeraseII->Apoptosis Inhibition leads to DNA breaks Daunorubicin_in This compound (intracellular) Daunorubicin_in->DNA Intercalation Daunorubicin_in->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Daunorubicin_in->ROS Generation Pgp P-glycoprotein (P-gp/MDR1) Daunorubicin_in->Pgp BCRP BCRP Daunorubicin_in->BCRP ROS->Apoptosis Oxidative Stress Daunorubicin_out This compound (extracellular) Pgp->Daunorubicin_out Efflux BCRP->Daunorubicin_out Efflux P2X7A P2X7A Receptor P2X7A->Daunorubicin_in P2X7B P2X7B Receptor P2X7B->Daunorubicin_in Decreased Uptake Daunorubicin_out->Daunorubicin_in Diffusion Daunorubicin_out->P2X7A Increased Uptake

Caption: this compound's mechanism and resistance pathways.

Biomarker_Validation_Workflow cluster_assays Biomarker Expression Analysis cluster_sensitivity This compound Sensitivity Assay PatientSamples Patient Samples (Bone Marrow/Peripheral Blood) FlowCytometry Flow Cytometry (P-gp) PatientSamples->FlowCytometry ICC Immunocytochemistry (BCRP) PatientSamples->ICC qRT_PCR qRT-PCR (P2X7A/B) PatientSamples->qRT_PCR CellLines AML Cell Lines CellLines->FlowCytometry CellLines->ICC CellLines->qRT_PCR MTT_Assay Cell Viability Assay (e.g., MTT) CellLines->MTT_Assay Correlation Correlational Analysis FlowCytometry->Correlation ICC->Correlation qRT_PCR->Correlation IC50 Determine IC50/LC50 MTT_Assay->IC50 IC50->Correlation ClinicalOutcome Correlation with Clinical Outcome Correlation->ClinicalOutcome

Caption: Experimental workflow for biomarker validation.

This guide serves as a critical resource for the oncology research community, providing the necessary data and methodologies to advance the validation of biomarkers for predicting this compound sensitivity and to ultimately improve patient outcomes in acute myeloid leukemia and other related cancers.

References

Daunorubicin's Efficacy Face-Off: A Comparative Analysis of 2D and 3D Cancer Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Daunorubicin's effectiveness in traditional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cancer cell culture models. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The transition from simplistic 2D cell monolayers to complex 3D spheroid models represents a significant leap in preclinical cancer research. These advanced 3D models more accurately mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often absent in 2D cultures. This guide delves into the differential efficacy of this compound, a cornerstone chemotherapeutic agent, across these distinct culture platforms.

Quantitative Analysis: this compound Efficacy in 2D vs. 3D Models

The shift from 2D to 3D culture systems consistently reveals a decrease in the cytotoxic potency of chemotherapeutic agents. This phenomenon is largely attributed to the structural and physiological barriers present in 3D models that are not recapitulated in monolayer cultures. For this compound, this trend is evident in studies on hematological malignancies.

A study on acute myeloid leukemia (AML) cell lines demonstrated a marked increase in the half-maximal effective concentration (EC50) of this compound when moving from 2D to 3D culture conditions. This effect was even more pronounced in 3D tri-culture models that incorporated stromal and endothelial cells, highlighting the protective role of the microenvironment.

Cell Line2D Monoculture EC50 (µM)3D Monoculture EC50 (µM)3D Tri-culture EC50 (µM)
KG1a 0.050.100.20
MOLM13 0.020.080.15
MV4-11 0.010.050.10
OCI-AML3 0.030.090.18

While specific comparative data for this compound in solid tumor spheroids is limited, extensive research on the closely related anthracycline, Doxorubicin, consistently shows a similar trend of increased drug resistance in 3D models of breast, colon, and other solid tumors. This suggests that the reduced efficacy in 3D is a class effect for anthracyclines and not limited to hematological cancers.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Cell Culture: 2D Monolayer and 3D Spheroid Formation

a) 2D Monolayer Culture:

  • Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

b) 3D Spheroid Culture (Hanging Drop Method):

  • A sterile 96-well plate lid is used to create hanging drops.

  • A cell suspension of 2,000-5,000 cells in 20 µL of culture medium is carefully pipetted onto the inside of the lid for each well.

  • The lid is inverted and placed on top of a 96-well plate containing sterile phosphate-buffered saline (PBS) to maintain humidity.

  • The plates are incubated at 37°C with 5% CO2 for 3-5 days to allow for spheroid formation.

G cluster_0 2D Cell Culture Workflow cluster_1 3D Spheroid Culture Workflow A Seed cells in 96-well plate B Incubate overnight (adhesion) A->B C Add this compound B->C D Incubate (e.g., 72h) C->D E Perform Viability Assay (e.g., MTT) D->E F Prepare cell suspension G Pipette 20µL drops on plate lid (Hanging Drop) F->G H Incubate for 3-5 days (spheroid formation) G->H I Transfer spheroids to 96-well plate H->I J Add this compound I->J K Incubate (e.g., 72h) J->K L Perform Viability Assay (e.g., CellTiter-Glo 3D) K->L

Experimental workflows for 2D and 3D cell culture and drug treatment.
Cell Viability Assay (MTT Assay)

  • Following this compound treatment, the culture medium is removed from each well.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 0.5 mg/mL in PBS is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This compound's Mechanism of Action: Key Signaling Pathways

This compound exerts its cytotoxic effects primarily through two interconnected signaling pathways: inhibition of Topoisomerase II and induction of the sphingomyelin-ceramide pathway.

Topoisomerase II Inhibition and p53-Mediated Apoptosis

This compound intercalates into DNA and inhibits the enzyme Topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, a form of severe cellular stress. This DNA damage triggers the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as BAX and PUMA, which in turn initiate the caspase cascade, leading to programmed cell death (apoptosis).

G This compound This compound TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII inhibits DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB leads to p53 p53 Activation DNA_DSB->p53 BAX_PUMA BAX, PUMA Upregulation p53->BAX_PUMA upregulates Caspase_Cascade Caspase Cascade Activation BAX_PUMA->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-induced Topoisomerase II inhibition leading to p53-mediated apoptosis.
Sphingomyelin-Ceramide Signaling Pathway

This compound can also induce apoptosis by activating the sphingomyelin-ceramide pathway.[1][2][3][4][5] It stimulates the activity of the enzyme neutral sphingomyelinase, which hydrolyzes sphingomyelin in the cell membrane to generate ceramide. Ceramide acts as a second messenger that can activate downstream stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK. These kinases, in turn, can activate the apoptotic machinery, contributing to cell death. This pathway can act in concert with the p53-mediated pathway to ensure effective elimination of cancer cells.

G This compound This compound nSMase Neutral Sphingomyelinase This compound->nSMase activates Sphingomyelin Sphingomyelin nSMase->Sphingomyelin hydrolyzes Ceramide Ceramide Generation Sphingomyelin->Ceramide SAPK SAPK Activation (JNK, p38) Ceramide->SAPK Apoptosis Apoptosis SAPK->Apoptosis

This compound-induced activation of the sphingomyelin-ceramide apoptotic pathway.

Conclusion

The evidence strongly indicates that 3D cancer cell culture models provide a more stringent and likely more predictive platform for evaluating the efficacy of chemotherapeutic agents like this compound compared to traditional 2D monolayers. The increased resistance observed in 3D spheroids underscores the importance of adopting these more complex models in drug discovery and development to better anticipate clinical outcomes. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to investigate the effects of this compound and other anticancer agents in a more physiologically relevant context.

References

Daunorubicin in Leukemia: A Comparative Analysis of its Efficacy in Acute Myeloid and Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Daunorubicin on two primary subtypes of acute leukemia: Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). This compound, an anthracycline antibiotic, has been a cornerstone of combination chemotherapy for various hematological malignancies for decades.[1] Its efficacy, however, varies between different leukemia subtypes. This document synthesizes in vitro and clinical data to elucidate these differences, offering insights into the drug's mechanisms of action, differential sensitivity, and the molecular pathways it influences in AML and ALL.

Comparative Efficacy: In Vitro and Clinical Data

The cytotoxic effects of this compound have been extensively studied in various leukemia cell lines, revealing a spectrum of sensitivities. Similarly, clinical trials have provided valuable data on remission rates and overall survival in patients with AML and ALL treated with this compound-containing regimens.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's potency. The following tables summarize the IC50 values of this compound in various AML and ALL cell lines.

Table 1: IC50 Values of this compound in AML Cell Lines

Cell LineIC50 (µM)Incubation Time (h)Assay
HL-602.5224MTT
U9371.3124MTT
THP-1>1.0 (less sensitive)Not SpecifiedCCK-8
KG-1>1.0 (less sensitive)Not SpecifiedCCK-8
Kasumi-1<1.0 (more sensitive)Not SpecifiedCCK-8
K5620.0217Not SpecifiedProliferation Assay
MOLM-140.0081Not SpecifiedProliferation Assay

Table 2: IC50 Values of this compound in ALL Cell Lines

Cell LineIC50 (µM)Incubation Time (h)Assay
MOLT-4Varies (sensitive)48Not Specified
CCRF-CEMVaries (sensitive)48Not Specified
SUP-B15Varies (less sensitive)48Not Specified
Clinical Outcomes

Clinical data reveals nuances in the effectiveness of this compound in treating AML and ALL, often as part of combination chemotherapy.

Table 3: Clinical Outcomes of this compound-Based Therapy in AML

Patient PopulationThis compound DoseCombination AgentComplete Remission (CR) RateOverall Survival (OS)Reference
Adults (<60 years)90 mg/m²Cytarabine70.6%23.7 months (median)[2]
Adults (<60 years)60 mg/m²Cytarabine75%60% (2-year)[3]
Adults (<60 years)90 mg/m²Cytarabine73%59% (2-year)[3]
Adults (60-65 years)90 mg/m²Cytarabine73%38% (5-year)[4]
Adults (≥60 years)60 mg/m²Cytarabine52.9%21.6% (2-year)
Adults (≥60 years)90 mg/m²Cytarabine82.6%54.8% (2-year)

Table 4: Clinical Outcomes of this compound-Based Therapy in ALL

Patient PopulationThis compound DoseCombination AgentsComplete Remission (CR) RateOverall Survival (OS)Reference
AdultsStandardVincristine, Prednisone, L-asparaginase83%Not SpecifiedNot Specified
ChildrenStandardVincristine, PrednisoneProlonged remission durationNot SpecifiedNot Specified

Mechanism of Action and Differential Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. It also generates reactive oxygen species (ROS), which contribute to cellular damage and apoptosis. The differential sensitivity of AML and ALL cells to this compound can be attributed to variations in these signaling pathways.

This compound's Core Mechanism of Action

Daunorubicin_Mechanism DNR This compound DNA DNA Intercalation DNR->DNA TopoII Topoisomerase II Inhibition DNR->TopoII ROS Reactive Oxygen Species (ROS) Generation DNR->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Core mechanism of this compound leading to cell death.
Differential Apoptotic Signaling in AML vs. ALL

Studies have shown that this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. However, the reliance on these pathways and the key molecular players can differ between AML and ALL cells, influencing their sensitivity to the drug.

For instance, in some ALL cell lines like MOLT-4 and CCRF-CEM, this compound triggers both intrinsic and extrinsic apoptosis, indicated by changes in mitochondrial membrane potential and activation of various caspases. In contrast, the SUP-B15 ALL cell line appears to rely more on the extrinsic pathway. In AML, the overexpression of anti-apoptotic proteins like Bcl-2 is a known mechanism of resistance to this compound.

Apoptotic_Pathway_Comparison cluster_AML AML Cell (e.g., with high Bcl-2) cluster_ALL ALL Cell (e.g., sensitive) DNR_AML This compound DSB_AML DNA Damage DNR_AML->DSB_AML p53_AML p53 activation DSB_AML->p53_AML Bax_AML Bax p53_AML->Bax_AML Mito_AML Mitochondrial Dysfunction (Inhibited) Bax_AML->Mito_AML Bcl2_AML Bcl-2 (High) Bcl2_AML->Mito_AML Casp9_AML Caspase-9 Mito_AML->Casp9_AML Casp3_AML Caspase-3 Casp9_AML->Casp3_AML Apoptosis_AML Apoptosis (Reduced) Casp3_AML->Apoptosis_AML DNR_ALL This compound DSB_ALL DNA Damage DNR_ALL->DSB_ALL p53_ALL p53 activation DSB_ALL->p53_ALL Bax_ALL Bax p53_ALL->Bax_ALL Mito_ALL Mitochondrial Dysfunction (Promoted) Bax_ALL->Mito_ALL Bcl2_ALL Bcl-2 (Low) Bcl2_ALL->Mito_ALL Casp9_ALL Caspase-9 Mito_ALL->Casp9_ALL Casp3_ALL Caspase-3 Casp9_ALL->Casp3_ALL Apoptosis_ALL Apoptosis (Induced) Casp3_ALL->Apoptosis_ALL

Differential intrinsic apoptotic signaling in AML vs. ALL.

Experimental Protocols

This section provides an overview of standard methodologies used to evaluate the effects of this compound on leukemia cells.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed leukemia cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G

Workflow for a typical MTT assay.

Detailed Steps:

  • Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A Treat leukemia cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Treat leukemia cells with the desired concentration of this compound for a specific time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

This comparative guide highlights the differential effects of this compound on AML and ALL. While it remains a critical component in the treatment of both leukemias, its efficacy is influenced by the specific subtype and the underlying molecular characteristics of the cancer cells. The in vitro data on IC50 values and the clinical outcomes on remission and survival rates provide a quantitative basis for this comparison. Furthermore, understanding the distinct signaling pathways, particularly the apoptotic response, offers valuable insights for developing more targeted and effective therapeutic strategies. The provided experimental protocols serve as a practical resource for researchers investigating the mechanisms of this compound and other chemotherapeutic agents in leukemia. Further research into the molecular determinants of this compound sensitivity will be crucial for personalizing treatment and improving outcomes for patients with acute leukemia.

References

Evaluating the Synergy of Daunorubicin with BCL-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects observed when combining the anthracycline chemotherapeutic agent Daunorubicin with BCL-2 inhibitors for the treatment of Acute Myeloid Leukemia (AML). The information presented herein is compiled from preclinical studies to support further research and development in this area.

Mechanism of Synergy: A Two-Pronged Attack on Apoptosis

The synergistic interaction between this compound and BCL-2 inhibitors stems from their complementary mechanisms of action targeting the intrinsic apoptosis pathway.

  • This compound: As an anthracycline, this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This extensive DNA damage is a potent trigger for the intrinsic apoptotic pathway. This process activates pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA), which in turn activate the effector proteins BAX and BAK.

  • BCL-2 Inhibitors: In many leukemias, the anti-apoptotic protein BCL-2 is overexpressed. BCL-2 sequesters pro-apoptotic proteins, preventing them from activating BAX/BAK and thereby blocking apoptosis, which is a key mechanism of chemoresistance. BCL-2 inhibitors, such as Venetoclax (ABT-199) and ABT-737, are BH3-mimetics that bind to BCL-2 with high affinity. This binding displaces the pro-apoptotic proteins, freeing them to activate the BAX/BAK-mediated mitochondrial outer membrane permeabilization, leading to caspase activation and cell death.

By combining these agents, this compound generates a strong pro-apoptotic signal, while the BCL-2 inhibitor simultaneously dismantles the primary defense mechanism that cancer cells use to evade this signal. This dual action leads to a level of apoptosis greater than the additive effect of either drug alone.

Synergy_Pathway cluster_stimulus Cellular Stress cluster_pathway Intrinsic Apoptosis Pathway This compound This compound DNA_Damage DNA Damage / Topoisomerase II Inhibition This compound->DNA_Damage BH3_only Activation of Pro-Apoptotic BH3-only proteins (e.g., BIM, PUMA) DNA_Damage->BH3_only BAX_BAK BAX / BAK Activation BH3_only->BAX_BAK BCL2 BCL-2 (Anti-Apoptotic) BCL2->BAX_BAK Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2_Inhibitor->BCL2 Inhibits

Caption: Mechanism of this compound and BCL-2 Inhibitor Synergy.

Quantitative Data Presentation

The following tables summarize preclinical data from studies on AML cell lines, quantifying the synergistic effects of combining this compound with BCL-2 inhibitors.

Table 1: Synergy Score of this compound (DAU) with Venetoclax (ABT-199)

A systematic study of drug-drug interactions in AML cell lines demonstrated strong synergistic effects when combining this compound with the BCL-2 inhibitor Venetoclax (ABT-199).[1] The synergy was quantified using a scoring method based on the shift in the half-maximal inhibitory concentration (IC50). A positive score indicates a synergistic interaction.

Cell LineDescriptionSynergy Score (DAU + ABT-199)
HL-60 Acute Promyelocytic LeukemiaPositive (Synergistic)
FKH-1 Acute Promyelocytic LeukemiaPositive (Synergistic)
Kasumi-1 Acute Myeloblastic LeukemiaPositive (Synergistic)
K562 Chronic Myelogenous LeukemiaPositive (Synergistic)
TF-1 ErythroleukemiaPositive (Synergistic)

Data adapted from a high-throughput cell viability study.[1] The study confirmed that ABT-199 exhibited strong synergistic effects when combined with anthracyclines like this compound (DAU) across multiple AML cell lines.

Table 2: Enhancement of Apoptosis by this compound (DNR) and ABT-737 Combination

A study investigating the combination of this compound with the BCL-2 inhibitor ABT-737 in AML cell lines showed a significant synergistic enhancement of apoptosis compared to either agent used alone.

Cell LineTreatment (24h)Fold Increase in Apoptosis (vs. Control)
HL-60 This compound (IC50)4.42
ABT-737 (IC50)5.56
Combination (IC50) 5.00 *
U937 This compound (IC50)5.39
ABT-737 (IC50)7.25
Combination (IC50) 7.59

Data derived from an ELISA cell death assay. The combination treatment resulted in a greater induction of apoptosis than single-agent treatments, confirming a synergistic interaction.

Experimental Protocols

The data presented above were generated using standard preclinical assays for cell viability and apoptosis. Detailed methodologies are provided below.

A. Cell Viability / Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Plating: Seed AML cells (e.g., HL-60, U937) in 96-well opaque-walled multiwell plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Addition: Prepare serial dilutions of this compound and a BCL-2 inhibitor (e.g., Venetoclax) in culture medium. Add the compounds to the wells individually and in a fixed-ratio combination across a range of concentrations. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative luminescence units (RLU) to the vehicle-treated controls to determine the percentage of cell viability. Calculate IC50 values for each agent. For combination studies, use software like CompuSyn to calculate Combination Index (CI) values based on the Chou-Talalay method, where CI < 1 indicates synergy.

B. Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture AML cells in 6-well plates and treat with this compound, a BCL-2 inhibitor, the combination of both, or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Analysis & Endpoints start Start: AML Cell Culture (e.g., HL-60, U937) treatment Drug Treatment (24-72h) start->treatment group1 Vehicle Control (DMSO) group2 This compound (Dose Range) group3 BCL-2 Inhibitor (Dose Range) group4 Combination (Fixed Ratio) assay Perform Assays viability Cell Viability Assay (e.g., CellTiter-Glo) assay->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay->apoptosis ic50 Calculate IC50 Values viability->ic50 flow Quantify Apoptotic Cell Populations apoptosis->flow analysis Data Analysis ci Calculate Combination Index (CI) (Chou-Talalay Method) ic50->ci conclusion Conclusion: Determine Synergy (CI < 1) or Antagonism (CI > 1) ci->conclusion flow->conclusion

Caption: General workflow for evaluating drug synergy in vitro.

References

Unveiling the Mechanisms of Daunorubicin Resistance: A Quantitative Comparison of Drug Uptake in Sensitive vs. Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of drug uptake and retention is paramount in overcoming chemoresistance. This guide provides a quantitative comparison of Daunorubicin (DNR) uptake in sensitive versus resistant cancer cells, supported by experimental data and detailed protocols. A key mechanism of resistance to this compound, a widely used anthracycline antibiotic, is the reduced intracellular accumulation of the drug in cancer cells.

Resistant cells often achieve this by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), which actively efflux the drug out of the cell.[1][2][3] This guide delves into the quantitative differences in DNR uptake and outlines the experimental procedures to measure this phenomenon, providing a valuable resource for researchers investigating drug resistance.

Quantitative Comparison of this compound Accumulation

The difference in this compound accumulation between sensitive and resistant cells can be substantial. Resistant cells consistently demonstrate lower intracellular drug concentrations. The following table summarizes key quantitative findings from studies on various cancer cell lines.

Cell LineResistance MechanismFold Decrease in this compound Accumulation in Resistant CellsMeasurement TechniqueReference
P388 (Murine Leukemia)P-glycoprotein overexpression4-6 foldFlow Cytometry & Biochemical Extraction[4]
Friend Leukemia Cells (FLC)Altered plasma membrane componentsLower rate of uptake in resistant cells (quantitative fold change not specified)Flow Cytometry[5]
Acute Myeloid Leukemia (AML) BlastsP-glycoprotein and MRP expressionMedian intracellular accumulation of 0.296 in cells with two MDR proteins vs. 0.466 in cells without.Not specified

Experimental Protocols

Accurate quantification of intracellular this compound is crucial for studying resistance mechanisms. The two most common methods are flow cytometry and biochemical extraction followed by High-Performance Liquid Chromatography (HPLC).

Method 1: Flow Cytometry for this compound Uptake Assay

This method leverages the intrinsic fluorescence of this compound to quantify its uptake at a single-cell level.

Materials:

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Trypsin-EDTA

  • 4% Paraformaldehyde (PFA)

  • FACS tubes

  • Flow cytometer (e.g., BD FACS Calibur)

Procedure:

  • Cell Preparation: Culture sensitive and resistant cells to logarithmic growth phase.

  • This compound Incubation:

    • Prepare a working solution of this compound in pre-warmed cell culture medium (e.g., 5 µM).

    • Incubate the cells with the this compound solution for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Cell Harvesting and Fixation:

    • Pellet the cells by centrifugation (e.g., 5,000 x g for 1 minute).

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µl of 4% PFA and incubate for 10 minutes at room temperature for fixation.

    • Centrifuge and resuspend the fixed cells in PBS.

  • Flow Cytometry Analysis:

    • Transfer the cell suspension to FACS tubes.

    • Analyze the samples on a flow cytometer. This compound fluorescence is typically detected in the phycoerythrin (PE) channel.

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

    • Compare the MFI of sensitive and resistant cells to determine the relative difference in this compound uptake.

Method 2: Biochemical Extraction and HPLC Analysis

This method provides a highly sensitive and quantitative measurement of intracellular this compound and its metabolites.

Materials:

  • This compound hydrochloride

  • Cell lysis buffer

  • Organic solvent for extraction (e.g., chloroform:isopropanol or chloroform:methanol mixture)

  • Internal standard (e.g., Doxorubicin)

  • HPLC system with a fluorescence or electrochemical detector

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the flow cytometry protocol.

  • Cell Lysis and Extraction:

    • After incubation, wash the cells with ice-cold PBS to remove extracellular drug.

    • Lyse the cells using a suitable lysis buffer.

    • Add the organic solvent and the internal standard to the cell lysate.

    • Vortex vigorously to extract the drug into the organic phase.

    • Centrifuge to separate the phases and collect the organic layer.

  • Sample Preparation and HPLC Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Separate this compound and its metabolites using a suitable column and mobile phase gradient.

    • Quantify the amount of this compound by comparing the peak area to a standard curve. The results are typically normalized to the total protein content of the cell lysate.

Visualizing the Mechanisms of Resistance

To better understand the cellular processes contributing to reduced this compound uptake, the following diagrams illustrate the experimental workflow and the key signaling pathways involved in drug resistance.

G cluster_workflow Experimental Workflow for this compound Uptake Quantification cluster_flow Flow Cytometry cluster_hplc Biochemical Extraction & HPLC start Seed Sensitive & Resistant Cells incubation Incubate with This compound start->incubation wash Wash with Cold PBS incubation->wash fix Fix Cells (e.g., PFA) wash->fix lyse Lyse Cells wash->lyse facs Analyze on Flow Cytometer fix->facs mfi Compare Mean Fluorescence Intensity facs->mfi extract Extract Drug (Organic Solvent) lyse->extract hplc Analyze by HPLC extract->hplc quantify Quantify vs. Standard Curve (Normalize to Protein) hplc->quantify

Caption: Workflow for quantifying this compound uptake.

G cluster_pathways Signaling Pathways in this compound Resistance cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_signaling Resistance Signaling DNR_out This compound (Extracellular) DNR_in This compound (Intracellular) DNR_out->DNR_in Passive Diffusion Pgp P-glycoprotein (P-gp) (ABCB1) DNR_in->Pgp MRP MRP (ABCC1) DNR_in->MRP TopoII Topoisomerase II DNR_in->TopoII Inhibition Pgp->DNR_out Efflux MRP->DNR_out Efflux DNA DNA Apoptosis Apoptosis DNA->Apoptosis Damage triggers TopoII->DNA Prevents DNA re-ligation SM_Cer Sphingomyelin-Ceramide Pathway SM_Cer->Pgp Upregulates SM_Cer->Apoptosis Modulates MAPK_JNK MAPK / JNK Activation MAPK_JNK->Pgp Upregulates MAPK_JNK->Apoptosis Inhibits NFkB NF-κB Activation NFkB->Pgp Upregulates NFkB->Apoptosis Inhibits p53 p53 Mutation p53->Apoptosis Loss of pro-apoptotic signal

Caption: Key signaling pathways in this compound resistance.

References

Replicating Key Findings on Daunorubicin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established and recent findings on the mechanism of action of Daunorubicin, a cornerstone chemotherapeutic agent in the treatment of acute myeloid leukemia (AML) and other cancers. We present a comparative analysis of its efficacy against alternatives, supported by experimental data, and provide detailed protocols for replicating key experiments.

I. Comparative Efficacy of this compound

This compound is a potent antineoplastic agent, but its therapeutic efficacy is often compared to other anthracyclines, particularly Idarubicin, and its performance in combination therapies is a subject of ongoing research.

A. This compound vs. Idarubicin in Acute Myeloid Leukemia (AML)

Clinical and in vitro studies have sought to determine the equipotent doses of this compound (DNR) and Idarubicin (IDA) for AML treatment. A meta-analysis of 15 clinical trials estimated the DNR:IDA equipotency ratio to be 5.90.[1] In vitro studies comparing their cytotoxic activity in six AML cell lines found the equipotency ratio to be 4.06.[1] Combining these findings, the best current estimate for the DNR:IDA equipotent ratio is approximately 4.1.[1]

A phase III randomized trial comparing high-dose this compound (90 mg/m²/d for 3 days) with Idarubicin (12 mg/m²/d for 3 days) in young adults with newly diagnosed AML found no significant difference in complete remission (CR) rates (74.7% for this compound vs. 80.5% for Idarubicin).[2][3] However, in patients with FLT3-ITD mutations, high-dose this compound demonstrated superior overall and event-free survival. Another meta-analysis of six randomized clinical trials involving 3140 patients indicated that Idarubicin combined with Cytarabine (IA) resulted in a statistically significant higher rate of complete remission in one course compared to this compound with Cytarabine (DA).

Table 1: In Vitro Cytotoxicity of this compound and Idarubicin in AML Cell Lines

Cell LineThis compound IC50 (nM)Idarubicin IC50 (nM)DNR:IDA Ratio
Cell Line 1 8.12.63.12
Cell Line 2 12.33.83.24
Cell Line 3 25.67.13.61
Cell Line 4 33.49.23.63
Cell Line 5 48.913.53.62
Cell Line 6 56.717.83.19

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation.

B. This compound in Combination Therapy

The standard "7+3" induction regimen for AML combines a continuous infusion of Cytarabine for seven days with an anthracycline, like this compound, for three days. Recent clinical trials have explored the addition of other agents to this backbone.

A phase 2 clinical trial investigating the triple combination of this compound (60 mg/m²), Cytarabine (100 mg/m²), and Venetoclax (DAV regimen) in newly diagnosed AML patients reported a composite complete remission rate of 91% after one induction cycle. Another study on a 3+5 regimen of this compound and Cytarabine combined with Venetoclax showed a complete remission rate of 95% in the test group compared to 68% in the control group receiving the standard 7+3 regimen.

Table 2: Clinical Trial Data for this compound Combination Therapies in AML

Treatment RegimenPatient PopulationComplete Remission (CR) RateOverall Survival (OS)Reference
This compound (90 mg/m²) + CytarabineYounger adults (<60 years)71%Median, 23.7 months
This compound (45 mg/m²) + CytarabineYounger adults (<60 years)57%Median, 15.7 months
This compound + Cytarabine + Venetoclax (DAV)Newly diagnosed AML91%97% at 11 months
This compound + Cytarabine (3+5) + VenetoclaxDe novo AML (18-60 years)95%72% (estimated 2-year)
This compound + Cytarabine (7+3)De novo AML (18-60 years)68%58% (estimated 2-year)

II. Core Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-faceted approach, primarily by interfering with DNA replication and inducing programmed cell death (apoptosis).

A. DNA Intercalation and Topoisomerase II Inhibition

This compound intercalates between the base pairs of the DNA double helix, leading to a local unwinding of the DNA. This physical obstruction interferes with the processes of DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication by creating transient double-strand breaks. This compound stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition This compound This compound Cleavage_Complex Stable this compound- DNA-Topoisomerase II Cleavage Complex This compound->Cleavage_Complex Binds to DNA DNA Double Helix DNA->Cleavage_Complex Intercalates and binds with Topo II Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

This compound's inhibition of Topoisomerase II.
B. Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway. This involves the activation of a cascade of signaling molecules that ultimately lead to programmed cell death.

A key event in this compound-induced apoptosis is the permeabilization of the mitochondrial membrane. This leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

The Bcl-2 family of proteins plays a crucial role in regulating this process. Pro-apoptotic members like Bax promote mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 inhibit it. This compound treatment has been shown to alter the expression of these proteins, favoring apoptosis. For instance, in MOLT-4 and CCRF-CEM leukemia cell lines, this compound treatment led to a downregulation of Bcl-2.

Intrinsic_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced intrinsic apoptosis pathway.

Table 3: Effect of this compound on Apoptotic Protein Expression

Cell LineTreatmentChange in Bcl-2 ExpressionChange in Bax ExpressionReference
MOLT-4This compoundDecrease-
CCRF-CEMThis compoundDecrease-
MCF-7 (Doxorubicin)Doxorubicin (48h)Slight Increase3.62-fold Increase

Note: Data for Doxorubicin, a closely related anthracycline, is included for comparative purposes.

III. Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for essential experiments are provided below.

A. Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)

  • 10 mM ATP solution

  • This compound (or test compound)

  • Stop Buffer/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose gel (1%) and electrophoresis apparatus

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing 1x Topoisomerase II Assay Buffer, ATP, and supercoiled plasmid DNA.

  • Add varying concentrations of this compound to the respective tubes. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of topoisomerase IIα to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II activity will result in a higher proportion of supercoiled DNA.

TopoII_Assay_Workflow Start Prepare Reaction Mixes (Buffer, ATP, Plasmid DNA) Add_Drug Add this compound (or test compound) Start->Add_Drug Add_Enzyme Add Topoisomerase IIα Add_Drug->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (add Stop Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV light) Electrophoresis->Visualize

References

A Comparative Benchmarking of Novel Daunorubicin Analogs Against the Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly developed Daunorubicin analogs against the parent compound, a cornerstone of chemotherapy for acute leukemias. The following sections detail the cytotoxic profiles, toxicological data, and underlying mechanisms of action of these novel agents, supported by experimental data and protocols.

Executive Summary

This compound, an anthracycline antibiotic, is a potent anti-cancer agent, but its clinical use is hampered by cardiotoxicity and the development of multidrug resistance (MDR).[1][2] Recent drug discovery efforts have focused on synthesizing this compound analogs with improved therapeutic indices. This guide evaluates two promising classes of analogs: those with polyalkoxybenzyl substituents on the daunosamine moiety and analogs with modified aromatic cores . These modifications aim to enhance cytotoxicity against cancer cells, reduce toxicity, and overcome MDR.

Comparative Cytotoxicity

The in vitro cytotoxic activity of novel this compound analogs was evaluated against a panel of human cancer cell lines and compared to the parent compound. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: IC50 Values (μM) of this compound and its Analogs with Polyalkoxybenzyl Substituents [3][4]

CompoundA549 (Lung Carcinoma)MCF7 (Breast Adenocarcinoma)HEK293 (Human Embryonic Kidney)
This compound 1.250.85>10
Analog 4e 0.0030.0081.5
Analog 4f 0.0150.0252.8
Analog 4a 1.200.80>10
Analog 4b 1.300.90>10
Analog 4g 1.150.75>10
Analog 4h 1.280.88>10

Analogs 4e and 4f, which feature a combination of ortho- and para-methoxy group substitutions on the benzyl ring, demonstrated significantly greater cytotoxicity compared to this compound, particularly against the A549 and MCF7 cell lines.[3] Notably, these compounds also exhibited some activity against the pseudo-normal HEK293 cell line, although at higher concentrations than required for the cancer cell lines.

Table 2: IC50 Values (μM) of this compound and its Analogs with Modified Aromatic Cores against MCF-7 Cells

CompoundIC50 (μM)
This compound 5
Analog with 1,2,3,4-tetrahydro-anthracene core 94 - 134
Analog with 1,2,3,4-tetrahydro-naphthalene core No cytotoxicity

Analogs with a truncated 1,2,3,4-tetrahydro-anthracene aromatic core displayed reduced cytotoxicity compared to this compound. Analogs with a smaller 1,2,3,4-tetrahydro-naphthalene core were inactive. This suggests that the full anthraquinone core is crucial for high cytotoxic potency.

In Vivo Acute Toxicity

The acute toxicity of the most promising analogs with polyalkoxybenzyl substituents was evaluated in mice and compared to this compound.

Table 3: Acute Toxicity (LD50) in Mice

CompoundLD50 (mg/kg, intraperitoneal)Toxicity Class
This compound 1.8Highly Toxic (Class 2)
Analog 4e 112.0Minimally Toxic
Analog 4f 59.0Moderately Toxic (Class 3)

The novel analogs 4e and 4f exhibited significantly lower acute toxicity in mice compared to this compound, indicating a potentially wider therapeutic window.

Overcoming Multidrug Resistance

A key advantage of some novel this compound analogs is their ability to overcome P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of MDR.

Table 4: Efficacy Against Drug-Resistant Leukemia Cells

CompoundCell LineDrug Resistance Index (DRI)
This compound K562/Dox>25
3'-azidothis compound (ADNR) K562/Dox~1

3'-azidothis compound (ADNR), an analog with a modified sugar moiety, demonstrated the ability to avert P-gp binding and abolish drug efflux, resulting in a significantly lower drug resistance index compared to the parent compound.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound or its analogs to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Flow Cytometry for P-glycoprotein Function

This assay measures the efflux of a fluorescent substrate to determine the activity of the P-gp transporter.

  • Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10^6 cells/mL in culture medium.

  • Dye Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 (50-200 ng/mL), for 30-60 minutes at 37°C.

  • Efflux: Wash the cells and resuspend them in fresh medium with or without a P-gp inhibitor (e.g., Verapamil). Incubate for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Interpretation: A higher fluorescence intensity in the presence of the inhibitor indicates that the tested compound is a substrate for P-gp and that its efflux is being blocked.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through multiple mechanisms, primarily DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. It also induces the production of reactive oxygen species (ROS). A key signaling pathway activated by this compound is the sphingomyelin-ceramide pathway, which plays a crucial role in apoptosis induction. Furthermore, this compound can activate the p53 tumor suppressor protein in response to DNA damage.

Novel analogs are designed to retain these core mechanisms while potentially altering their engagement with cellular machinery to improve efficacy and reduce side effects.

Daunorubicin_Signaling cluster_drug Drug Action cluster_cellular Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome This compound This compound / Analogs DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II ROS ROS Production This compound->ROS Sphingomyelinase Neutral Sphingomyelinase This compound->Sphingomyelinase DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Ceramide Ceramide Production Sphingomyelinase->Ceramide Ceramide->Apoptosis

Caption: this compound's multifaceted mechanism of action.

The novel analogs with polyalkoxybenzyl substituents are hypothesized to have an increased affinity for DNA, leading to more potent induction of DNA damage and subsequent p53 activation. Analogs designed to overcome MDR, such as ADNR, achieve higher intracellular concentrations, thereby enhancing all downstream cytotoxic effects.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (A549, MCF7, etc.) Drug_Treatment Treatment with this compound and Analogs (Serial Dilutions) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay Drug_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for P-gp Function Drug_Treatment->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 MDR_Assessment MDR Reversal Assessment Flow_Cytometry->MDR_Assessment Animal_Model Mouse Model Toxicity_Study Acute Toxicity Study (i.p. administration) Animal_Model->Toxicity_Study LD50 LD50 Determination Toxicity_Study->LD50

Caption: Workflow for benchmarking this compound analogs.

Conclusion

The development of novel this compound analogs, particularly those with specific polyalkoxybenzyl substitutions, presents a promising strategy to enhance the therapeutic window of this important class of chemotherapeutic agents. Analogs such as 4e and 4f have demonstrated markedly increased cytotoxicity against cancer cell lines while exhibiting reduced acute toxicity in vivo. Furthermore, modifications to the daunosamine sugar can effectively circumvent P-gp-mediated multidrug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these next-generation anthracyclines.

References

Safety Operating Guide

Personal protective equipment for handling Daunorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Daunorubicin is a hazardous antineoplastic agent that requires stringent safety protocols to prevent occupational exposure. This guide provides essential, step-by-step procedures for the safe handling, personal protective equipment (PPE) selection, spill management, and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize health risks, which may include skin rashes, reproductive damage, and cancer.[1]

Required Personal Protective Equipment (PPE)

The selection and proper use of PPE are the foundation of safe this compound handling. Engineering controls, such as working in a Class II Biological Safety Cabinet (BSC) or a chemical fume hood, should always be the primary means of controlling exposure.[2][3]

Gloves:

  • Type: Use powder-free, chemotherapy-tested nitrile gloves.[1] Gloves should meet the American Society for Testing and Materials (ASTM) D6978 standard.[1] Do not use vinyl or latex gloves.

  • Practice: Double-gloving is required for all handling activities. The inner glove should be worn under the gown cuff, and the outer glove should be worn over the cuff.

  • Frequency of Change: Change gloves every 30 to 60 minutes, or immediately if they are damaged, punctured, or contaminated.

Gowns:

  • Type: Wear disposable, back-fastening gowns made of a lint-free, low-permeability fabric. Gowns should be tested for resistance to chemotherapy drugs.

  • Practice: Ensure cuffs are tight-fitting. Gowns must be changed immediately in the event of contamination or every two to three hours.

Eye and Face Protection:

  • Type: Wear safety glasses with side shields or tightly fitting safety goggles. When there is a risk of splashing or aerosol generation, a full-face shield is required.

Respiratory Protection:

  • Type: A NIOSH-approved respirator (e.g., N95 or P2) should be worn if the occupational exposure limit (OEL) is exceeded, or during procedures with a high risk of aerosolization, such as cleaning up spills.

PPE ComponentSpecificationRationale
Hand Protection Two pairs of powder-free, ASTM D6978-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Body Protection Disposable, low-permeability, solid-front, back-fastening gown with long sleeves and tight cuffs.Protects skin from contamination and prevents the spread of the drug on personal clothing.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust and small splashes.
Face Protection Full-face shield (worn over goggles).Required whenever there is a risk of splashing.
Respiratory NIOSH-approved N95 or P2 respirator.Protects against inhalation of aerosols or powder, especially during spill cleanup.

Operational Procedures for Handling this compound

These step-by-step instructions outline the process for safely preparing and handling this compound in a laboratory setting.

Preparation (Pre-Handling):

  • Designate Area: All handling of this compound must be performed in a designated area, such as a Class II BSC or a certified chemical fume hood.

  • Prepare Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills.

  • Assemble Supplies: Gather all necessary supplies, including PPE, this compound vials, diluents, syringes, and waste containers, before beginning work.

  • Don PPE: Put on all required PPE in the correct order: first gown, then inner gloves, then face/eye protection and mask, and finally outer gloves over the gown cuffs.

Handling and Administration:

  • Avoid Aerosols: Take extreme care to avoid generating aerosols or dust during reconstitution and handling.

  • Use Safe Sharps: Use needle-locking syringes (e.g., Luer-Lok™) to prevent accidental disconnection and leakage. Do not overfill syringes.

  • Decontaminate: After preparation, wipe the exterior of the final container (e.g., syringe, IV bag) with a sterile wipe to remove any external contamination. Place it in a clean secondary container for transport.

Post-Handling:

  • Dispose of Waste: Immediately after use, dispose of all sharps in a designated chemotherapy sharps container and other contaminated disposables in the appropriate cytotoxic waste container.

  • Clean Work Area: Decontaminate the work surface with a detergent solution, followed by clean water.

  • Doff PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste bag, followed by the gown and other PPE. Remove inner gloves last.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 1. Designate Area (BSC or Fume Hood) prep2 2. Prepare Surface (Absorbent Pad) prep1->prep2 prep3 3. Don PPE prep2->prep3 handle1 4. Reconstitute/Handle (Avoid Aerosols) prep3->handle1 handle2 5. Use Safe Sharps (Luer-Lok™) handle1->handle2 handle3 6. Decontaminate Exterior of Final Product handle2->handle3 post1 7. Dispose of Waste (Designated Containers) handle3->post1 post2 8. Clean Work Area post1->post2 post3 9. Doff PPE post2->post3 post4 10. Wash Hands post3->post4

Diagram: Workflow for the safe handling of this compound.

Spill Management

Immediate and correct action is crucial when a this compound spill occurs. Spill kits containing all necessary equipment should be readily accessible in all areas where the drug is handled.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others immediately. Secure the area and restrict access to prevent further contamination.

  • Don PPE: Before cleaning, put on a full set of PPE from the spill kit, including double gloves, an impermeable gown, eye protection, and an N95/P2 respirator.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or paper towels wetted with water to avoid raising dust.

    • For Liquids: Cover the spill with an absorbent spill pillow or mat, working from the outside of the spill inward to prevent spreading.

  • Collect Waste: Use a scoop and scraper to collect all contaminated material (including any broken glass) and place it into a designated cytotoxic waste bag.

  • Clean the Area: Thoroughly clean the spill area multiple times with a detergent solution, followed by clean water. Work from the least contaminated area to the most contaminated area.

  • Dispose of Materials: Place all used cleaning materials, absorbent pads, and contaminated PPE into the cytotoxic waste bag. Seal the bag securely.

  • Report: Complete an incident report according to your institution's requirements.

G spill Spill Occurs alert 1. Alert & Secure Area spill->alert ppe 2. Don Full PPE (Incl. Respirator) alert->ppe contain 3. Contain Spill (Powder: Wet Absorbent) (Liquid: Dry Absorbent) ppe->contain collect 4. Collect Waste (Scoop & Scraper) contain->collect clean 5. Clean Area (Detergent then Water) collect->clean dispose 6. Dispose of all Contaminated Items clean->dispose report 7. Document Incident dispose->report

Diagram: Step-by-step procedure for this compound spill cleanup.

Disposal Plan

This compound is classified as a hazardous waste (EPA waste code U059), and all contaminated materials must be disposed of accordingly. Waste must be segregated from other waste streams.

Waste Segregation and Disposal:

  • Non-Trace (Bulk) Waste: This includes unused or expired this compound, vials containing more than 3% of the original quantity, and materials heavily contaminated from a spill. This waste must be collected in a sealed, labeled hazardous waste container for incineration at a regulated facility.

  • Trace Waste: This includes "empty" containers (less than 3% of original quantity), used PPE (gloves, gowns), and contaminated absorbent pads from routine handling. Place these items in a clearly labeled ("Trace Chemotherapy Waste," "Incinerate Only") tear-resistant plastic bag or rigid container.

  • Sharps: All needles, syringes, and broken glass contaminated with this compound must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.

Never autoclave chemotherapy waste, as this can create hazardous vapors. All waste disposal must comply with federal, state, and local regulations.

Quantitative Safety Data

ParameterValueSource / Method
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hr TWA)Pfizer Inc.
Glove Permeation Breakthrough Time > 240 minutesASTM D6978: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.
Gown Permeation Breakthrough Time > 480 minutesASTM F739-12: Tested with this compound Hydrochloride at a concentration of 5 mg/ml.

References

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